Product packaging for SMTP-7(Cat. No.:CAS No. 273379-50-9)

SMTP-7

Cat. No.: B610892
CAS No.: 273379-50-9
M. Wt: 869.1
InChI Key: CRNDCHORWGDFGR-PXTWCNKMSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

SMTP-7 (Stachybotrys microspora triprenyl phenol-7) is a novel small-molecule compound of interest in preclinical research for ischemic stroke. It exhibits a dual mechanism of action, functioning as both a thrombolytic and an anti-inflammatory agent . Its thrombolytic activity is achieved through the conformational modulation of plasminogen, enhancing its binding to fibrin and its subsequent activation, which promotes the breakdown of blood clots . Research in animal models of embolic stroke has demonstrated that this compound can significantly reduce infarct size and cerebral edema . Notably, studies suggest that this compound may have a wider therapeutic time window and a lower associated risk of hemorrhagic transformation compared to tissue-type plasminogen activator (t-PA) . The anti-inflammatory effects of this compound are linked to its inhibition of soluble epoxide hydrolase (sEH) . Furthermore, studies indicate that this compound can suppress ischemia/reperfusion-induced superoxide production and the expression of inflammatory cytokines and matrix metalloproteinase-9, contributing to its neuroprotective profile . This combination of thrombolytic and anti-inflammatory properties makes this compound a valuable tool for investigating new therapeutic pathways for cerebral infarction and other inflammatory conditions. This product is intended for research use only in laboratory settings.

Properties

CAS No.

273379-50-9

Molecular Formula

C51H68N2O10

Molecular Weight

869.1

IUPAC Name

(S)-2,5-bis((2S,3S)-2-((E)-4,8-dimethylnona-3,7-dien-1-yl)-3,5-dihydroxy-2-methyl-7-oxo-3,4,7,9-tetrahydropyrano[2,3-e]isoindol-8(2H)-yl)pentanoic acid

InChI

InChI=1S/C51H68N2O10/c1-30(2)14-9-16-32(5)18-11-21-50(7)43(56)26-36-41(54)24-34-38(45(36)62-50)28-52(47(34)58)23-13-20-40(49(60)61)53-29-39-35(48(53)59)25-42(55)37-27-44(57)51(8,63-46(37)39)22-12-19-33(6)17-10-15-31(3)4/h14-15,18-19,24-25,40,43-44,54-57H,9-13,16-17,20-23,26-29H2,1-8H3,(H,60,61)/b32-18+,33-19+/t40-,43-,44-,50-,51-/m0/s1

InChI Key

CRNDCHORWGDFGR-PXTWCNKMSA-N

SMILES

O=C(O)[C@@H](N(CC1=C2C=C(O)C3=C1O[C@@](C)(CC/C=C(C)/CC/C=C(C)/C)[C@@H](O)C3)C2=O)CCCN(CC4=C5C=C(O)C6=C4O[C@@](C)(CC/C=C(C)/CC/C=C(C)/C)[C@@H](O)C6)C5=O

Appearance

Solid powder

Purity

>98% (or refer to the Certificate of Analysis)

shelf_life

>3 years if stored properly

solubility

Soluble in DMSO

storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Synonyms

SMTP-7;  SMTP 7;  SMTP7; 

Origin of Product

United States

Foundational & Exploratory

SMTP-7: A Fungal Metabolite with Dual Thrombolytic and Anti-Inflammatory Activity

Author: BenchChem Technical Support Team. Date: December 2025

A Technical Guide for Researchers and Drug Development Professionals

Abstract

SMTP-7, a natural triprenyl phenol derived from the fungus Stachybotrys microspora, has emerged as a promising therapeutic candidate for ischemic stroke. This small molecule exhibits a unique dual mechanism of action, functioning as both a plasminogen modulator to enhance thrombolysis and as a soluble epoxide hydrolase (sEH) inhibitor to exert anti-inflammatory effects. This technical guide provides a comprehensive overview of the discovery, microbial source, and biological activities of this compound. It details the experimental protocols for key assays, presents quantitative data in structured tables, and visualizes the signaling pathways and experimental workflows using Graphviz diagrams. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals interested in the therapeutic potential of this compound.

Discovery and Microbial Source

This compound is a secondary metabolite produced by the filamentous fungus Stachybotrys microspora[1]. The discovery of the Stachybotrys microspora triprenyl phenol (SMTP) family of compounds arose from screening microbial cultures for molecules with the ability to modulate zymogen activation[2]. This compound was identified as a particularly potent member of this family with significant therapeutic potential.

Microbial Fermentation and Production

The production of this compound is achieved through the fermentation of Stachybotrys microspora, specifically the IFO 30018 strain has been cited in literature[3]. While detailed industrial-scale fermentation protocols are proprietary, laboratory-scale production generally involves the cultivation of the fungus in a suitable liquid medium followed by extraction of the metabolites. The biosynthesis of SMTPs is a complex process, and the final structure of this compound is formed through the non-enzymatic conjugation of a precursor with L-ornithine.

Isolation and Purification

Following fermentation, the culture broth is typically subjected to a series of extraction and chromatographic steps to isolate and purify this compound. These methods often involve solvent extraction followed by techniques such as column chromatography to yield the purified compound. The total synthesis of this compound has also been successfully achieved, providing an alternative source for the compound and enabling the generation of analogues for structure-activity relationship studies[4][5].

Mechanism of Action

This compound possesses a distinctive dual mechanism of action that contributes to its therapeutic efficacy in ischemic stroke. It simultaneously enhances the breakdown of blood clots and suppresses the inflammatory response, addressing two critical aspects of stroke pathology.

Plasminogen Modulation for Thrombolysis

This compound is not a direct plasminogen activator but rather a modulator of its conformation[2]. It binds to the kringle 5 (K5) domain of plasminogen, inducing a conformational change that renders the zymogen more susceptible to activation by endogenous plasminogen activators like tissue plasminogen activator (t-PA)[2]. This action requires the presence of a cofactor with a long-chain alkyl or alkenyl group, such as phospholipids or oleic acid[2]. By promoting the conversion of plasminogen to plasmin, this compound enhances the fibrinolytic process, leading to the dissolution of thrombi.

Plasminogen_Activation_Pathway

Soluble Epoxide Hydrolase (sEH) Inhibition for Anti-inflammation

In addition to its pro-fibrinolytic activity, this compound is an inhibitor of soluble epoxide hydrolase (sEH)[6]. sEH is an enzyme that degrades anti-inflammatory lipid mediators known as epoxyeicosatrienoic acids (EETs). By inhibiting sEH, this compound increases the levels of EETs, which in turn helps to suppress the inflammatory cascade that is a key contributor to secondary brain injury following a stroke[6]. This anti-inflammatory action is thought to be responsible for the observed reduction in hemorrhagic transformation, a serious complication associated with some thrombolytic therapies[7].

sEH_Inhibition_Pathway

Quantitative Data

The following tables summarize the key quantitative data related to the biological activity of this compound.

Table 1: In Vitro Activity of this compound

ParameterValueAssay DescriptionReference
sEH Inhibition (IC50) ~20 µMInhibition of soluble epoxide hydrolase activity.[6]
Plasminogen Activation Increased Vmax, Slightly Decreased Kmu-PA-catalyzed plasminogen activation kinetics.[8]

Table 2: In Vivo Efficacy of this compound in a Mouse Model of Thrombotic Stroke [9][10]

Dose (mg/kg)Reduction in Infarction AreaReduction in Neurological ScoreReduction in Edema Percentage
0.1Dose-dependent reductionDose-dependent reductionDose-dependent reduction
1Dose-dependent reductionDose-dependent reductionDose-dependent reduction
10Dose-dependent reductionDose-dependent reductionDose-dependent reduction

Table 3: In Vivo Efficacy of this compound in a Primate Model of Thrombotic Stroke [1][11][12]

Dose (mg/kg)Neurologic Deficit AmeliorationCerebral Infarct ReductionCerebral Hemorrhage ReductionMCA Recanalization Rate Increase
1029% (P=0.02)46% (P=0.033)51% (P=0.013)32.5-fold (P=0.043)

Table 4: In Vivo Efficacy of this compound in a Monkey Embolic Stroke Model [13]

TreatmentInfarct Size ReductionEdema ReductionClot Size Reduction
This compound65%37%55%

Experimental Protocols

In Vitro Plasminogen Activation Assay

Objective: To determine the effect of this compound on the activation of plasminogen to plasmin.

Materials:

  • Human Glu-plasminogen

  • Urokinase-type plasminogen activator (u-PA) or tissue-type plasminogen activator (t-PA)

  • Chromogenic plasmin substrate (e.g., S-2251)

  • This compound

  • Cofactor (e.g., phosphatidylcholine)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Prepare solutions of plasminogen, u-PA/t-PA, this compound, and cofactor in assay buffer.

  • In a 96-well plate, add plasminogen, this compound (at various concentrations), and cofactor.

  • Initiate the reaction by adding u-PA or t-PA.

  • Incubate the plate at 37°C.

  • At specific time intervals, add the chromogenic plasmin substrate.

  • Measure the absorbance at 405 nm using a microplate reader.

  • The rate of plasmin generation is determined from the change in absorbance over time.

  • For kinetic analysis, vary the substrate (plasminogen) concentration and measure the initial reaction velocities to determine Km and Vmax in the presence and absence of this compound.

Plasminogen_Activation_Assay_Workflow

Soluble Epoxide Hydrolase (sEH) Inhibition Assay

Objective: To determine the inhibitory effect of this compound on sEH activity.

Materials:

  • Recombinant human or murine sEH

  • Fluorogenic sEH substrate (e.g., cyano(6-methoxy-naphthalen-2-yl)methyl trans-[(3-phenyloxiran-2-yl)methyl] carbonate)

  • This compound

  • Assay buffer (e.g., BisTris-HCl buffer, pH 7.0, containing BSA)

  • 96-well black microplate

  • Fluorescence microplate reader

Procedure: [14][15][16]

  • Prepare solutions of sEH, this compound, and the fluorogenic substrate in assay buffer.

  • In a 96-well black plate, add sEH and this compound (at various concentrations).

  • Incubate for a short period (e.g., 5 minutes) at 30°C to allow for inhibitor binding.

  • Initiate the reaction by adding the fluorogenic substrate.

  • Measure the increase in fluorescence (e.g., excitation at 330 nm, emission at 465 nm) over time using a fluorescence microplate reader.

  • The rate of the reaction is determined from the linear portion of the fluorescence curve.

  • Calculate the percentage of inhibition for each concentration of this compound.

  • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the this compound concentration and fitting the data to a dose-response curve.

sEH_Inhibition_Assay_Workflow

Conclusion

This compound is a novel small molecule with a compelling dual mechanism of action that makes it a highly attractive candidate for the treatment of ischemic stroke. Its ability to both promote the dissolution of blood clots and suppress inflammation addresses the multifaceted pathology of this debilitating condition. The data from preclinical studies in both rodent and primate models are promising, demonstrating significant reductions in infarct size, neurological deficits, and the risk of hemorrhagic transformation. Further research and clinical development are warranted to fully elucidate the therapeutic potential of this compound in human patients. This technical guide provides a foundational resource for scientists and clinicians working to advance our understanding and application of this promising fungal metabolite.

References

An In-depth Technical Guide to the Chemical Structure and Synthesis of SMTP-7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

SMTP-7, a complex natural product isolated from Stachybotrys microspora, has garnered significant attention in the scientific community for its potent and dual-acting therapeutic properties. It functions as both a plasminogen modulator, promoting fibrinolysis for thrombolytic effects, and as an inhibitor of soluble epoxide hydrolase (sEH), conferring anti-inflammatory benefits. This technical guide provides a comprehensive overview of the chemical structure of this compound, a detailed account of its total synthesis, and an exploration of its mechanisms of action. Quantitative data is presented in structured tables, and key experimental protocols are detailed. Visual diagrams generated using Graphviz are included to illustrate complex pathways and synthetic strategies.

Chemical Structure of this compound

This compound is a dimeric molecule composed of two identical triprenyl phenol lactam units linked by an L-ornithine bridge.[1] The molecule possesses five stereocenters, and its absolute configuration has been determined as (8S, 9R, αS, 8'S, 9'R).[1] The complex architecture of this compound, featuring multiple chiral centers and a unique dimeric structure, presents a formidable challenge for synthetic chemists.

Physicochemical Properties of this compound

PropertyValue
Molecular FormulaC₅₁H₆₈N₄O₁₀
Molecular Weight893.1 g/mol
Stereocenters5
BioactivityPlasminogen modulator, sEH inhibitor

Chemical Structure of this compound

SMTP7_Structure cluster_monomer1 Monomer 1 cluster_monomer2 Monomer 2 cluster_linker Linker m1 Triprenyl Phenol Lactam Unit linker L-Ornithine m1->linker m2 Triprenyl Phenol Lactam Unit m2->linker

Caption: General schematic of the dimeric structure of this compound.

Total Synthesis of this compound

The first total synthesis of this compound was accomplished by Kwok and colleagues, providing a route to access this complex molecule and its analogs for further biological evaluation.[1] The synthesis is characterized by a convergent strategy, featuring key reactions such as a double reductive amination and a double lactam ring formation.

Retrosynthetic Analysis

The retrosynthetic strategy for this compound involves disconnecting the molecule at the two lactam rings and the two amide bonds formed from the ornithine linker. This approach leads to a key dialdehyde intermediate and L-ornithine.

retrosynthesis SMTP7 This compound Intermediate_F Diamine Intermediate (F) SMTP7->Intermediate_F Double Lactam Formation Intermediate_E Dialdehyde Intermediate (E) Intermediate_F->Intermediate_E Double Reductive Amination L_Ornithine L-Ornithine Intermediate_F->L_Ornithine Intermediate_D trans-Benzopyran Intermediate (D) Intermediate_E->Intermediate_D Intermediate_C Amide (4) Intermediate_D->Intermediate_C

Caption: Retrosynthetic analysis of this compound.

Key Synthetic Steps and Experimental Protocols

The synthesis commences from 3,5-dihydroxy-4-bromobenzoic acid.[1] The key steps involve the formation of a farnesylated benzopyran intermediate, followed by a double reductive amination with L-ornithine and a final double lactamization to furnish this compound.

Table of Synthetic Intermediates and Yields

StepIntermediateKey ReactionYield (%)
1Acid 2MOM protection/hydrolysis93
2Amide 4Stille Coupling60
3-7Intermediate DMulti-step sequence-
8Intermediate EOzonolysis-
9Intermediate FDouble Reductive Amination-
10This compoundDouble Lactam Formation-

Note: Detailed yields for all steps were not available in the preliminary reports. The following are representative experimental protocols for key transformations.

Experimental Protocol for Stille Coupling (Formation of Amide 4):

To a solution of amide 3 in a suitable solvent, trans,trans-farnesyl bromide is added, followed by the addition of n-butyllithium and copper(I) bromide dimethyl sulfide complex under an inert atmosphere. The reaction mixture is stirred at a low temperature and gradually warmed to room temperature. After completion, the reaction is quenched, and the product is extracted and purified by column chromatography to yield amide 4.[1]

Experimental Protocol for Double Reductive Amination (Formation of Intermediate F):

The dialdehyde intermediate E is dissolved in a suitable solvent, and L-ornithine is added, followed by a reducing agent such as sodium triacetoxyborohydride. The reaction is stirred at room temperature until completion. The crude product is then worked up and purified to give the diamine intermediate F.[1]

Experimental Protocol for Double Lactam Ring Formation (Formation of this compound):

The diamine intermediate F is subjected to conditions that promote intramolecular cyclization to form the two lactam rings. This can be achieved through heating or by using coupling reagents that facilitate amide bond formation. The final product, this compound, is then purified to homogeneity.[1]

Spectroscopic Data

The analytical data for the synthetic this compound, including ¹H and ¹³C NMR, HPLC, and UV spectra, were in excellent agreement with those of the natural product.[1]

¹H NMR (representative signals): δ (ppm) ... ¹³C NMR (representative signals): δ (ppm) ... Mass Spectrometry (ESI-MS): m/z [M+H]⁺ calculated for C₅₁H₆₉N₄O₁₀⁺, found ... Infrared (IR): νmax (cm⁻¹) ...

(Note: Complete, detailed spectroscopic data should be referenced from the supplementary information of the primary literature.)

Signaling Pathways and Mechanism of Action

This compound exhibits a dual mechanism of action, targeting both the fibrinolytic and inflammatory pathways.

Plasminogen Modulation

This compound acts as a modulator of plasminogen, the precursor to the fibrin-degrading enzyme plasmin. It induces a conformational change in plasminogen, making it more susceptible to activation by tissue plasminogen activator (t-PA) and urokinase-type plasminogen activator (uPA).[2][3] This action is dependent on the presence of the kringle 5 (K5) domain of plasminogen.[2] The binding of this compound to the K5 domain is thought to allosterically induce a more "open" conformation of plasminogen, which enhances its binding to fibrin and facilitates its conversion to plasmin.[2]

Plasminogen_Activation cluster_plasminogen Plasminogen Modulation Plasminogen_inactive Plasminogen (Inactive) Plasminogen_active Plasminogen (Active Conformation) Plasminogen_inactive->Plasminogen_active Conformational Change Plasmin Plasmin Plasminogen_active->Plasmin Activation Fibrin_clot Fibrin Clot Plasmin->Fibrin_clot Degrades Fibrin_degradation Fibrin Degradation Products Fibrin_clot->Fibrin_degradation SMTP7 This compound SMTP7->Plasminogen_inactive Binds to Kringle 5 Domain tPA_uPA t-PA / uPA tPA_uPA->Plasminogen_active

Caption: this compound mediated plasminogen activation pathway.

Soluble Epoxide Hydrolase (sEH) Inhibition

In addition to its pro-fibrinolytic activity, this compound is an inhibitor of soluble epoxide hydrolase (sEH).[4][5] sEH is an enzyme that metabolizes anti-inflammatory lipid mediators known as epoxyeicosatrienoic acids (EETs) into their less active diol forms. By inhibiting sEH, this compound increases the levels of EETs, which in turn exert anti-inflammatory effects. This dual action of promoting thrombolysis while suppressing inflammation makes this compound a particularly promising therapeutic candidate for conditions like ischemic stroke.[4][6]

sEH_Inhibition cluster_inflammation sEH Inhibition Pathway Arachidonic_Acid Arachidonic Acid EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory) Arachidonic_Acid->EETs CYP450 DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less active) EETs->DHETs Metabolized by Inflammation Inflammation EETs->Inflammation Reduces sEH Soluble Epoxide Hydrolase (sEH) sEH->EETs SMTP7 This compound SMTP7->sEH Inhibits

References

An In-depth Technical Guide to the Biological Activity of Stachybotrys microspora Triprenyl Phenols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Triprenyl phenols derived from the fungus Stachybotrys microspora, a class of meroterpenoids, have emerged as a significant area of interest in drug discovery and development. These complex molecules, characterized by a triprenyl (C15) side chain attached to a phenol core, exhibit a remarkable range of biological activities. This technical guide provides a comprehensive overview of the known biological effects of Stachybotrys microspora triprenyl phenols (SMTPs), with a focus on their quantitative data, underlying mechanisms of action, and the experimental protocols used for their evaluation.

Key Biological Activities and Quantitative Data

The biological activities of Stachybotrys microspora triprenyl phenols are diverse, with prominent effects observed in inflammation, thrombosis, and lipid metabolism. The following tables summarize the key quantitative data available for these compounds.

Table 1: Pancreatic Cholesterol Esterase Inhibition by Triprenyl Phenols from Stachybotrys sp. F-1839[1]
CompoundIC50 (M)
K-76 (1)1.1 x 10⁻¹
Stachybotrydial (2)6.0 x 10⁻⁵
F-1839 A (3)1.3 x 10⁻²
F-1839 B (4)2.0 x 10⁻³
F-1839 C (5)2.0 x 10⁻²
F-1839 D (6)1.1 x 10⁻³
F-1839 E (7)4.0 x 10⁻³
F-1839 F (8)5.0 x 10⁻³
F-1839 I (9)1.0 x 10⁻²
F-1839 J (10)2.5 x 10⁻²
Table 2: Anti-inflammatory and Fibrinolytic Activities of SMTP-7
ActivityTarget/AssayEffectReference
Anti-inflammatorySoluble Epoxide Hydrolase (sEH)Inhibition[1]
Anti-inflammatoryLPS-stimulated macrophagesInhibition of NO production[1]
Anti-inflammatoryIschemic mouse brainDecreased TNF-α, NF-κB, NLRP3, and cleaved caspase-3 positive cells
ThrombolyticPlasminogen ActivationEnhancement
NeuroprotectiveIschemia/Reperfusion Injury in rat brainSuppression of superoxide production and MMP-9 expression[2]
Anti-inflammatoryAcute Kidney Injury in miceDose-dependent improvement in renal function and reduction in inflammatory cytokines[3]

Signaling Pathways and Mechanisms of Action

The diverse biological activities of SMTPs stem from their interaction with multiple signaling pathways. The following diagrams illustrate the key mechanisms of action.

Anti-inflammatory and Neuroprotective Signaling Pathway of this compound

SMTP7_Anti_Inflammatory_Pathway cluster_cellular_response Cellular Response cluster_smtp7_action This compound Intervention Inflammatory Stimulus Inflammatory Stimulus NF-kB Activation NF-kB Activation Inflammatory Stimulus->NF-kB Activation Oxidative Stress Oxidative Stress (Superoxide Production) Inflammatory Stimulus->Oxidative Stress MMP-9 Expression MMP-9 Expression Inflammatory Stimulus->MMP-9 Expression Pro-inflammatory Cytokines Pro-inflammatory Cytokines (TNF-α, IL-1β, IL-6) NF-kB Activation->Pro-inflammatory Cytokines This compound This compound This compound->Oxidative Stress This compound->MMP-9 Expression sEH Inhibition Soluble Epoxide Hydrolase (sEH) Inhibition This compound->sEH Inhibition sEH Inhibition->NF-kB Activation

Caption: Anti-inflammatory and neuroprotective mechanism of this compound.

Thrombolytic Signaling Pathway of this compound

SMTP7_Thrombolytic_Pathway Plasminogen Plasminogen Plasmin Plasmin Plasminogen->Plasmin t-PA/u-PA Plasminogen->Plasmin Enhanced Activation Fibrin (Clot) Fibrin (Clot) Plasmin->Fibrin (Clot) Degrades Fibrin Degradation Products Fibrin Degradation Products Fibrin (Clot)->Fibrin Degradation Products t-PA/u-PA t-PA/u-PA This compound This compound This compound->Plasminogen Modulates Conformation

Caption: Thrombolytic mechanism of this compound via plasminogen modulation.

Experimental Protocols

This section provides detailed methodologies for key experiments cited in the evaluation of Stachybotrys microspora triprenyl phenols.

Isolation of Triprenyl Phenols from Stachybotrys sp. F-1839[1][5]

Objective: To isolate triprenyl phenol metabolites from the culture broth of Stachybotrys sp. F-1839.

Workflow:

Isolation_Workflow Start Start Fermentation 1. Fermentation of Stachybotrys sp. F-1839 Start->Fermentation Extraction 2. Solvent Extraction of Culture Broth Fermentation->Extraction ColumnChrom 3. Column Chromatography (e.g., Silica Gel, ODS) Extraction->ColumnChrom Fractionation 4. Fraction Collection and Bioassay ColumnChrom->Fractionation Purification 5. Further Purification of Active Fractions (e.g., HPLC) Fractionation->Purification Characterization 6. Structure Elucidation (NMR, MS) Purification->Characterization End End Characterization->End

Caption: Workflow for the isolation of triprenyl phenols.

Methodology:

  • Fermentation: Stachybotrys sp. F-1839 is cultured in a suitable liquid medium at 28°C for 7-10 days with shaking.

  • Extraction: The culture broth is harvested and extracted with an organic solvent such as ethyl acetate. The organic layer is then concentrated under reduced pressure.

  • Column Chromatography: The crude extract is subjected to a series of column chromatography steps. This may include silica gel chromatography followed by octadecylsilanized (ODS) silica gel chromatography.

  • Fractionation and Bioassay: Fractions are collected and assayed for the desired biological activity (e.g., pancreatic cholesterol esterase inhibition).

  • Purification: Active fractions are further purified using high-performance liquid chromatography (HPLC) to yield pure compounds.

  • Structure Elucidation: The chemical structures of the isolated pure compounds are determined using spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS).

Pancreatic Cholesterol Esterase Inhibition Assay[6][7][8]

Objective: To determine the inhibitory activity of triprenyl phenols against pancreatic cholesterol esterase.

Methodology:

  • Reagent Preparation:

    • Prepare a 100 mM sodium phosphate buffer (pH 7.0) containing 100 mM NaCl.

    • Dissolve porcine pancreatic cholesterol esterase in the buffer to a concentration of 1 μg/mL.

    • Prepare a 0.2 mM solution of the substrate, p-nitrophenylbutyrate (p-NPB), in the buffer.

    • Prepare a 5.16 mM solution of taurocholic acid in the buffer.

    • Dissolve test compounds (triprenyl phenols) in a suitable solvent (e.g., DMSO) to prepare stock solutions of various concentrations.

  • Assay Procedure:

    • In a 96-well microplate, add 90 μL of the p-NPB solution and 100 μL of the taurocholic acid solution to each well.

    • Add 10 μL of the test compound solution to the respective wells. For the control, add 10 μL of the solvent.

    • Initiate the reaction by adding 5 μL of the cholesterol esterase solution to each well.

    • Incubate the plate at 25°C for 5 minutes.

    • Measure the absorbance at 405 nm using a microplate reader.

  • Data Analysis:

    • The percentage of inhibition is calculated using the following formula: % Inhibition = [1 - (Absorbance of sample / Absorbance of control)] x 100

    • The IC50 value (the concentration of the inhibitor that causes 50% inhibition of the enzyme activity) is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Soluble Epoxide Hydrolase (sEH) Inhibition Assay (Fluorometric)[9][10][11][12][13]

Objective: To measure the inhibitory effect of SMTPs on sEH enzyme activity using a fluorogenic substrate.

Methodology:

  • Reagent Preparation:

    • Prepare a sEH assay buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA).

    • Prepare a stock solution of the fluorogenic substrate (e.g., cyano(2-methoxynaphthalen-6-yl)methyl trans-(3-phenyloxiran-2-yl)methyl carbonate) in DMSO.

    • Prepare a working solution of the substrate by diluting the stock solution in the assay buffer.

    • Prepare a solution of recombinant human sEH in the assay buffer.

    • Prepare serial dilutions of the SMTP test compounds in the assay buffer.

  • Assay Procedure:

    • In a black 96-well microplate, add a specific volume of the sEH enzyme solution to each well.

    • Add the test compound dilutions to the respective wells. For the positive control, add a known sEH inhibitor. For the negative control, add the assay buffer.

    • Pre-incubate the plate at 30°C for 5 minutes.

    • Initiate the reaction by adding the substrate working solution to all wells.

    • Measure the fluorescence intensity (e.g., Ex/Em = 330/465 nm) over time using a fluorescence plate reader.

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction (slope of the fluorescence versus time plot).

    • Determine the percentage of inhibition for each concentration of the test compound.

    • Calculate the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

NF-κB Luciferase Reporter Assay[14][15][16][17][18]

Objective: To assess the effect of SMTPs on the NF-κB signaling pathway.

Methodology:

  • Cell Culture and Transfection:

    • Culture a suitable cell line (e.g., HEK293T or RAW 264.7 macrophages) in a 96-well plate.

    • Co-transfect the cells with a NF-κB-responsive firefly luciferase reporter plasmid and a control plasmid expressing Renilla luciferase (for normalization).

  • Compound Treatment and Stimulation:

    • After transfection, treat the cells with various concentrations of the SMTP test compounds for a specified period.

    • Stimulate the cells with an NF-κB activator, such as lipopolysaccharide (LPS) or tumor necrosis factor-alpha (TNF-α), for a defined duration.

  • Luciferase Assay:

    • Lyse the cells using a passive lysis buffer.

    • Measure the firefly and Renilla luciferase activities in the cell lysates using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity for each sample.

    • Calculate the fold change in NF-κB activity in response to the stimulus and the percentage of inhibition by the SMTP compounds.

MTT Cell Viability Assay[19][20][21][22][23]

Objective: To determine the cytotoxic effects of SMTPs on various cell lines.

Methodology:

  • Cell Seeding:

    • Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment:

    • Treat the cells with a range of concentrations of the SMTP test compounds and incubate for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Incubation:

    • Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization:

    • Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the untreated control.

    • Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability.

Conclusion

The triprenyl phenols from Stachybotrys microspora represent a promising class of natural products with significant therapeutic potential. Their diverse biological activities, including anti-inflammatory, thrombolytic, neuroprotective, and lipid-lowering effects, are mediated through the modulation of key signaling pathways. This technical guide provides a foundational understanding of these compounds, summarizing the available quantitative data and detailing the experimental protocols necessary for their further investigation and development. As research in this area continues, a more comprehensive understanding of the structure-activity relationships and in vivo efficacy of these fascinating molecules will undoubtedly emerge, paving the way for novel therapeutic interventions.

References

SMTP-7 as a Plasminogen Modulator: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Stachybotrys microspora triprenyl phenol-7 (SMTP-7) is a novel, small-molecule agent that has demonstrated significant therapeutic potential in preclinical models of ischemic stroke. Unlike traditional thrombolytic agents such as tissue-type plasminogen activator (t-PA), this compound functions as a plasminogen modulator. It induces a conformational change in plasminogen, rendering it more susceptible to activation by endogenous activators at the site of a thrombus. This targeted mechanism, coupled with a secondary anti-inflammatory action through the inhibition of soluble epoxide hydrolase (sEH), offers the promise of effective thrombolysis with a reduced risk of hemorrhagic transformation. This document provides an in-depth technical overview of this compound, summarizing its mechanism of action, quantitative efficacy data from key preclinical studies, and detailed experimental protocols.

Core Mechanism of Action: Plasminogen Modulation

This compound is not a direct enzyme activator; instead, it is a zymogen modulator.[1] Its primary therapeutic effect stems from its ability to alter the conformation of plasminogen, the precursor to the fibrin-degrading enzyme plasmin.[2][3]

The native form of plasminogen exists in a closed, activation-resistant conformation. This compound promotes a transition to an open, relaxed conformation that is more readily cleaved and activated by endogenous plasminogen activators (PAs) like t-PA and urokinase-type plasminogen activator (uPA).[2][4] This modulatory action is cofactor-dependent and site-specific.

Key Mechanistic Steps:

  • Cofactor Binding: The action of this compound requires the presence of a cofactor, typically a molecule with a long-chain alkyl or alkenyl group. Biologically relevant molecules such as phospholipids, sphingolipids, and oleic acid can serve this function.[2][4] These cofactors are thought to bind to the kringle 5 (K5) domain of plasminogen, initiating a preliminary conformational adjustment.[1][2]

  • This compound Interaction: Following cofactor binding, this compound interacts with the plasminogen molecule. Evidence strongly indicates that the intact K5 domain is crucial for the action of this compound.[2][4] Studies using plasminogen variants have shown that the effect of this compound is lost when the K5 domain is absent or incomplete.[2]

  • Conformational Change: The binding of this compound induces a significant conformational change, relaxing the plasminogen structure. This "open" conformation enhances its binding to fibrin within a thrombus.[1]

  • Enhanced Activation: The fibrin-bound, conformationally altered plasminogen becomes a superior substrate for endogenous PAs, leading to localized and efficient conversion to plasmin. This "on-demand" system ensures that plasmin generation is concentrated at the thrombus site, minimizing systemic plasminogen activation and associated bleeding risks.[1][5]

Signaling and Activation Pathway

SMTP7_Mechanism cluster_0 Inactive State cluster_1 Modulation cluster_2 Active State Plasminogen_Closed Closed-Conformation Plasminogen K5 Kringle 5 Domain Cofactor Cofactor (e.g., Oleic Acid, Phospholipid) Plasminogen_Closed->Cofactor binds to K5 Plasminogen_Intermediate Intermediate Conformation Cofactor->Plasminogen_Intermediate induces initial change SMTP7 This compound Plasminogen_Open Open-Conformation Plasminogen SMTP7->Plasminogen_Open induces final 'open' state Plasminogen_Intermediate->SMTP7 allows binding Fibrin Fibrin Clot Plasminogen_Open->Fibrin enhanced binding Plasmin Plasmin Plasminogen_Open->Plasmin converted to tPA_uPA Endogenous PAs (t-PA, uPA) tPA_uPA->Plasmin activate Fibrinolysis Fibrinolysis (Clot Dissolution) Plasmin->Fibrinolysis initiates

Caption: this compound Mechanism of Plasminogen Activation.

Dual Therapeutic Action: Thrombolysis and Anti-inflammation

A key feature distinguishing this compound from other thrombolytics is its dual mechanism of action. Beyond plasminogen modulation, this compound inhibits soluble epoxide hydrolase (sEH).[5][6] sEH is an enzyme that degrades anti-inflammatory fatty acid epoxides.[5] By inhibiting sEH, this compound preserves these protective molecules, thereby suppressing inflammation, which is a critical component of the pathophysiology of ischemic stroke and reperfusion injury.[1][5] This anti-inflammatory effect may contribute to the observed reduction in hemorrhagic transformation and neuroprotection in animal models.[1][5][7]

SMTP7_Dual_Action cluster_Thrombolysis Thrombolytic Pathway cluster_AntiInflammation Anti-inflammatory Pathway SMTP7 This compound Plg Plasminogen SMTP7->Plg Modulates sEH Soluble Epoxide Hydrolase (sEH) SMTP7->sEH Inhibits Plm Plasmin Plg->Plm Conformational Modulation & Activation Fibrinolysis Thrombolysis Plm->Fibrinolysis Stroke Ischemic Stroke Outcome Fibrinolysis->Stroke Improves Epoxides Anti-inflammatory Fatty Acid Epoxides sEH->Epoxides degrades Inflammation Inflammation & Reperfusion Injury Epoxides->Inflammation suppresses Inflammation->Stroke Worsens

Caption: Dual therapeutic pathways of this compound.

Quantitative Data Presentation

The efficacy of this compound has been evaluated in various preclinical models. The following tables summarize the key quantitative findings.

Table 1: Efficacy of this compound in Primate Ischemic Stroke Models
Model TypeSpeciesTreatment Group (n)DoseKey Outcomes vs. ControlReference
Embolic StrokeCynomolgus MonkeyThis compound (5)N/A 65% Infarct Size 37% Edema 55% Clot Size 794% Plasmin-α2-AP Complex (p<0.05)[6][8]
Photochemical Thrombotic OcclusionCynomolgus MonkeyThis compound (6)10 mg/kg 32.5x MCA Recanalization Rate (p=0.043) 29% Neurologic Deficit (p=0.02) 46% Cerebral Infarct (p=0.033) 51% Cerebral Hemorrhage (p=0.013)[3][9]
Table 2: Efficacy and Safety of this compound in Rodent Models
Model TypeSpeciesTreatment GroupDoseKey Outcomes vs. t-PA / ControlReference
Carotid Artery ThrombosisRatThis compound10 mg/kgThrombolytic efficacy comparable to t-PA (0.55 mg/kg)[5]
Tail Amputation (Bleeding)MouseThis compound< 30 mg/kgDid not prolong bleeding time[5][9]
Tail Amputation (Bleeding)Mouset-PA> 0.1 mg/kgSignificantly prolonged bleeding time[5]
Embolic Cerebral InfarctionMouseThis compound0.1, 1, 10 mg/kgDose-dependent reduction in infarct area, neuro-score, and edema[7]
Pulmonary EmbolismRatThis compound5 mg/kg ~3-fold clot clearance rate[10]
In Vivo Plasmin GenerationMouseThis compound5-10 mg/kg 1.5-fold plasma Plasmin-α2-AP complex[10]

Experimental Protocols

Detailed methodologies are crucial for the interpretation and replication of scientific findings. The following are summaries of key experimental protocols used in the evaluation of this compound.

Primate Embolic Stroke Model[6][8]
  • Objective: To evaluate the efficacy of this compound in a clinically relevant model of severe embolic stroke.

  • Animal Model: Cynomolgus monkeys.

  • Procedure:

    • An autologous blood clot is prepared from the subject animal.

    • The middle cerebral artery (MCA) is surgically exposed and embolized with the blood clot to induce occlusion.

    • Three hours post-embolization, animals are intravenously administered saline (vehicle), this compound, or t-PA (n=5 per group).

    • Over the next 24 hours, neurological deficit scoring is performed to assess functional outcomes.

    • At 24 hours post-treatment, animals are euthanized, and brains are harvested for infarct characterization (volume of infarct, edema, and remaining clot).

    • Blood samples are collected to measure plasma levels of biomarkers such as plasmin-α2-antiplasmin complex.

Rodent Tail Amputation Bleeding Assay[9]
  • Objective: To assess the bleeding risk associated with this compound compared to t-PA.

  • Animal Model: Male ICR mice.

  • Procedure:

    • Mice are anesthetized with isoflurane.

    • Test articles (Saline, this compound at 1, 10, 30, 100 mg/kg, or t-PA at 0.1, 1, 10 mg/kg) are administered via intravenous infusion over 30 minutes.

    • The tails are immersed in a 37°C water bath.

    • Fifteen minutes after the start of drug administration, the tail is amputated 5 mm from the tip with a razor blade.

    • The tail is blotted on filter paper every 30 seconds until bleeding ceases. Bleeding time is recorded as the time from amputation to the cessation of bleeding.

In Vitro Plasminogen Activation Assay[10]
  • Objective: To quantify the direct effect of SMTP congeners on plasminogen activation.

  • Materials:

    • Human plasminogen

    • Plasminogen activator (t-PA or u-PA)

    • Chromogenic plasmin substrate

    • SMTP compounds

    • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.01% Tween 80, pH 7.4.

  • Procedure:

    • SMTP compounds are dissolved in the assay buffer.

    • A reaction mixture is prepared containing plasminogen, the plasminogen activator, and the SMTP compound in a microplate well.

    • The reaction is initiated by the addition of the chromogenic substrate.

    • The rate of plasmin generation is determined by measuring the change in absorbance over time using a microplate reader. The absorbance is proportional to the amount of substrate cleaved by newly formed plasmin.

    • The activity of SMTP compounds is expressed as the fold-increase in activation rate compared to a control reaction without the compound.

Experimental Workflow Diagram

Experimental_Workflow cluster_Primate_Model Primate Embolic Stroke Model cluster_Rodent_Model Rodent Bleeding Model cluster_InVitro_Assay In Vitro Activation Assay P1 Induce MCA Occlusion (Autologous Clot) P2 Wait 3 Hours P1->P2 P3 Administer Treatment (this compound, t-PA, Saline) P2->P3 P4 24h Observation (Neurological Scoring) P3->P4 P5 Endpoint Analysis (Infarct, Edema, Clot Volume) P4->P5 R1 Administer Treatment (this compound, t-PA, Saline) R2 Wait 15 Minutes R1->R2 R3 Amputate Tail Tip (5mm) R2->R3 R4 Measure Time to Cessation of Bleeding R3->R4 IV1 Combine in Microplate: Plasminogen, PA, this compound IV2 Add Chromogenic Substrate IV1->IV2 IV3 Measure Absorbance Change (Rate of Plasmin Formation) IV2->IV3

Caption: Workflow for key this compound evaluation models.

Conclusion and Future Directions

This compound represents a promising evolution in thrombolytic therapy. Its unique, indirect mechanism of plasminogen modulation, which harnesses the body's endogenous fibrinolytic system, provides targeted efficacy at the clot site.[5][9] The additional anti-inflammatory action via sEH inhibition offers a novel approach to mitigating the reperfusion injury and hemorrhagic risks that limit current treatments.[1][6] The robust and consistent data from primate and rodent models underscore its potential as a safer and more effective alternative for the treatment of acute ischemic stroke. A phase 2 clinical trial for an SMTP compound is underway, which will be critical in translating these preclinical findings to human patients.[8] Further research should continue to explore the structure-activity relationships of SMTP congeners to optimize both plasminogen modulation and sEH inhibition for future drug development.[11]

References

Foundational Research on SMTP-7: A Dual-Action Thrombolytic and Anti-inflammatory Agent

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of the foundational research on SMTP-7 (Stachybotrys microspora triprenyl phenol-7), a novel small-molecule compound with significant potential in the treatment of ischemic stroke. This compound distinguishes itself from traditional thrombolytic agents through a dual mechanism of action: enhancing endogenous fibrinolysis via plasminogen modulation and exerting potent anti-inflammatory effects. This document details its mechanism of action, summarizes key preclinical data, provides methodologies for pivotal experiments, and visualizes the core pathways involved.

Core Mechanism of Action: A Tale of Two Pathways

This compound's therapeutic efficacy stems from two distinct but complementary biological activities: modulation of the fibrinolytic system and inhibition of soluble epoxide hydrolase (sEH). Unlike direct plasminogen activators like tissue plasminogen activator (t-PA), this compound acts as a modulator, enhancing the body's natural clot-dissolving processes, which may contribute to its improved safety profile.[1][2]

Thrombolysis via Plasminogen Conformation Modulation

The primary thrombolytic action of this compound is not to directly cleave plasminogen into plasmin, but to induce a conformational change in the plasminogen zymogen itself.[1][3] This process makes plasminogen more susceptible to activation by endogenous activators (e.g., t-PA, u-PA) specifically at the site of a fibrin clot.[4]

The key steps are as follows:

  • Cofactor and Kringle 5 Binding: The action of this compound is dependent on the presence of a cofactor with a long-chain alkyl or alkenyl group, such as phospholipids or oleic acid.[5] this compound, along with its cofactor, is believed to interact with the fifth kringle domain (K5) of plasminogen.[3][5] Experiments with various plasminogen species have shown that the K5 domain is essential for this compound's activity.[3][5]

  • Conformational Change: This binding induces a "relaxation" in the closed, activation-resistant conformation of plasminogen, exposing its activation loop.[3][4]

  • Enhanced Fibrin Binding & Activation: The altered conformation enhances plasminogen's ability to bind to fibrin within a thrombus.[4] This colocalization with endogenous plasminogen activators at the clot surface significantly accelerates the conversion of plasminogen to plasmin.

  • Fibrinolysis: The generated plasmin then efficiently degrades the fibrin meshwork, leading to thrombolysis.

SMTP7_Thrombolysis_Pathway cluster_extracellular Extracellular Space (at Fibrin Clot) SMTP7 This compound K5 Kringle 5 Domain SMTP7->K5 Binds to Cofactor Cofactor (e.g., Phospholipid) Cofactor->K5 Binds to Plasminogen Plasminogen (Closed Conformation) ActivePlasminogen Plasminogen (Activation-Prone Conformation) K5->ActivePlasminogen Induces Conformational Change Fibrin Fibrin Clot ActivePlasminogen->Fibrin Enhanced Binding Plasmin Plasmin ActivePlasminogen->Plasmin Catalyzes Activation FDPs Fibrin Degradation Products (FDPs) tPA Endogenous PAs (t-PA, u-PA) tPA->Fibrin Binds to tPA->Plasmin Catalyzes Activation Plasmin->Fibrin Degrades

Caption: this compound thrombolytic signaling pathway.
Anti-inflammatory Action via sEH Inhibition

Beyond thrombolysis, this compound exhibits significant anti-inflammatory and neuroprotective properties, which are attributed to its inhibition of soluble epoxide hydrolase (sEH).[2][3]

  • sEH Function: sEH is an enzyme that degrades anti-inflammatory fatty acid epoxides, such as epoxyeicosatrienoic acids (EETs), into their less active diol forms (dihydroxyeicosatrienoic acids or DHETs).[2]

  • This compound Inhibition: this compound directly inhibits the activity of sEH.

  • Accumulation of Anti-inflammatory Mediators: This inhibition leads to an increase in the levels of protective EETs. These molecules have vasodilatory, anti-inflammatory, and neuroprotective effects.

  • Therapeutic Benefit: In the context of stroke, this action is believed to reduce neuroinflammation, suppress hemorrhagic transformation, and protect nervous tissue from ischemic damage.[2][6]

SMTP7_AntiInflammatory_Pathway SMTP7 This compound sEH Soluble Epoxide Hydrolase (sEH) SMTP7->sEH Inhibits DHETs Diols (DHETs) (Less Active) sEH->DHETs Catalyzes Degradation EETs Fatty Acid Epoxides (e.g., EETs) EETs->sEH Substrate Inflammation Neuroinflammation & Ischemic Damage EETs->Inflammation Suppresses

Caption: this compound anti-inflammatory signaling pathway.

Quantitative Data from Preclinical Efficacy Studies

This compound has demonstrated significant efficacy and a favorable safety profile in various rodent and primate models of ischemic stroke. The following tables summarize key quantitative findings.

Table 1: Efficacy of this compound in Monkey Embolic Stroke Model

Parameter Saline Control This compound Treatment % Change vs. Control p-value Citation
Infarct Size Baseline Reduced ↓ 65% < 0.05 [7][8]
Edema Size Baseline Reduced ↓ 37% < 0.05 [7][8]
Clot Size Baseline Reduced ↓ 55% < 0.05 [7][8]

| Plasmin-α2-Antiplasmin Complex | 100% | 794% | ↑ 694% | < 0.05 |[7][8] |

Table 2: Efficacy of this compound in Monkey Photochemical-Induced Thrombotic Stroke Model (10 mg/kg Dose)

Parameter Vehicle Control This compound Treatment Fold/Percent Change vs. Control p-value Citation
MCA Recanalization Rate Baseline Increased ↑ 32.5-fold 0.043 [1][9]
Neurologic Deficit Baseline Ameliorated ↓ 29% 0.02 [1][9]
Cerebral Infarct Size Baseline Reduced ↓ 46% 0.033 [1][9]

| Cerebral Hemorrhage | Baseline | Reduced | ↓ 51% | 0.013 |[1][9] |

Table 3: Effects of this compound in Rodent Models

Model Species Dose (mg/kg) Key Finding %/Fold Change Citation
Pulmonary Embolism Rat 5 Enhanced clot clearance rate ~3-fold increase
Thrombosis Model Mouse 5 and 10 Elevated plasma plasmin-α2-antiplasmin 1.5-fold increase

| Embolic Stroke | Mouse | 0.1, 1, 10 | Dose-dependent reduction in infarct area | Significant reduction |[10] |

Table 4: Comparative Bleeding Risk Profile (Mouse Tail Amputation Assay)

Compound Dose (mg/kg) Effect on Bleeding Time Citation
This compound < 30 No significant prolongation [2]

| t-PA | > 0.1 | Significant prolongation |[2] |

Detailed Experimental Protocols

The following are representative protocols for key experiments used to evaluate the efficacy and mechanism of this compound.

In Vitro Plasminogen Activation Assay (Chromogenic)
  • Objective: To quantify the ability of a plasminogen activator (e.g., t-PA) to convert plasminogen to plasmin, and to assess the modulatory effect of compounds like this compound.

  • Principle: This is an indirect assay where the amount of plasmin generated is measured using a plasmin-specific chromogenic substrate. The substrate (e.g., S-2251, H-D-Val-Leu-Lys-pNA) releases a yellow-colored compound (p-nitroaniline, pNA) upon cleavage by plasmin, which can be quantified spectrophotometrically at 405 nm. The rate of color change is directly proportional to the plasmin activity.

  • Materials:

    • Human Glu-plasminogen

    • Tissue Plasminogen Activator (t-PA)

    • This compound and required cofactor (e.g., phosphatidylcholine)

    • Chromogenic plasmin substrate (e.g., S-2251)

    • Assay Buffer (e.g., Tris-buffered saline, pH 7.4)

    • 96-well microplate

    • Microplate reader capable of reading absorbance at 405 nm

  • Procedure:

    • Prepare solutions of plasminogen, t-PA, this compound/cofactor, and the chromogenic substrate in assay buffer to desired working concentrations.

    • In a 96-well plate, add the reaction components. A typical reaction mixture would include:

      • Plasminogen (e.g., final concentration 0.1-1 µM)

      • t-PA (e.g., final concentration 1-5 nM)

      • This compound and cofactor at various concentrations (test wells) or vehicle (control wells).

    • Pre-incubate the mixture for a set time (e.g., 10-15 minutes) at 37°C to allow for this compound to interact with plasminogen.

    • Initiate the reaction by adding the chromogenic substrate (e.g., final concentration 0.3-0.75 mM).

    • Immediately place the plate in a microplate reader pre-heated to 37°C.

    • Measure the absorbance at 405 nm in kinetic mode, taking readings every 1-2 minutes for 30-60 minutes.

  • Data Analysis: The rate of plasminogen activation is determined from the linear portion of the absorbance vs. time squared plot (A405/t²). The effect of this compound is quantified by comparing the rates in test wells to the vehicle control wells.

Photochemical-Induced Thrombotic Stroke Model (Mouse)
  • Objective: To create a reproducible, localized thrombotic occlusion in a specific cortical artery (e.g., Middle Cerebral Artery, MCA) to evaluate the thrombolytic efficacy of a test compound.

  • Procedure:

    • Anesthesia: Anesthetize the mouse (e.g., with isoflurane).

    • Surgical Preparation: Shave the scalp and secure the animal in a stereotactic frame. Make a midline incision to expose the skull.

    • Dye Injection: Administer the photosensitive dye Rose Bengal intraperitoneally (e.g., 15 mg/ml solution at a dose of 10 µl/g body weight).[2]

    • Photoactivation: After a 5-minute delay to allow for dye circulation, illuminate the target cortical area over the MCA through the intact skull with a cold light source (e.g., 560 nm wavelength) for 15 minutes. The illuminated dye produces reactive oxygen species, inducing endothelial damage and leading to platelet aggregation and thrombus formation.[2]

    • Drug Administration: Administer this compound or vehicle control intravenously at a predetermined time post-occlusion.

    • Outcome Assessment: At 24 hours post-occlusion, assess outcomes such as infarct volume (using TTC staining), neurological deficits (using a standardized scoring system), and cerebral blood flow.

  • Endpoints: Infarct size, neurological score, mortality, and recanalization rate.

Embolic Stroke Model (Monkey)
  • Objective: To mimic human embolic stroke by occluding the MCA with an autologous blood clot, providing a highly relevant model for testing thrombolytic agents.

  • Procedure:

    • Animal Preparation: Anesthetize a cynomolgus monkey.[9]

    • Clot Preparation: Draw autologous venous blood and allow it to coagulate in a catheter of a specific length and diameter to form a standardized clot.[6]

    • Catheterization: Under fluoroscopic guidance, introduce a catheter into the internal carotid artery.

    • Embolization: Inject the prepared autologous blood clot through the catheter to occlude the origin of the MCA. Confirm occlusion via digital subtraction angiography (DSA).[9]

    • Drug Administration: After a set period of occlusion (e.g., 3 hours), administer an intravenous infusion of this compound, t-PA, or saline.[7]

    • Outcome Assessment: Perform neurological deficit scoring and infarct characterization (e.g., via MRI) at 24 hours post-treatment.[7][8] Collect blood samples to measure biomarkers like plasmin-α2-antiplasmin complex.

  • Endpoints: Infarct volume, edema volume, clot volume, neurological deficit score, and plasma biomarkers.

Experimental_Workflow cluster_treatment 4. Drug Administration (IV) cluster_endpoints Endpoints start Start: Animal Model Selection (e.g., Mouse, Monkey) induction 1. Stroke Induction (e.g., Photochemical Occlusion or Embolization) start->induction confirm 2. Confirm Occlusion (e.g., Laser Doppler, DSA) induction->confirm grouping 3. Randomize into Treatment Groups confirm->grouping group1 Group A (Vehicle/Saline) grouping->group1 group2 Group B (this compound) grouping->group2 group3 Group C (Positive Control, e.g., t-PA) grouping->group3 monitoring 5. Post-Treatment Monitoring (e.g., 24 hours) group2->monitoring assessment 6. Outcome Assessment monitoring->assessment infarct Infarct & Edema Volume (MRI/TTC) assessment->infarct neuro Neurological Deficit Score assessment->neuro biomarkers Blood Biomarkers (e.g., PAP levels) assessment->biomarkers end End: Data Analysis & Comparison assessment->end

Caption: Generalized workflow for preclinical evaluation of this compound.

Conclusion and Future Directions

The foundational research on this compound compellingly demonstrates its potential as a groundbreaking therapy for ischemic stroke. Its unique dual mechanism—enhancing endogenous, localized thrombolysis while simultaneously providing anti-inflammatory neuroprotection—addresses the primary limitations of current treatments.[1][3][4] Preclinical data consistently show robust efficacy in reducing infarct size and improving neurological outcomes across multiple animal models.[7][9][10] Critically, this efficacy is paired with a significantly lower risk of bleeding compared to t-PA, suggesting a wider therapeutic window and improved safety.[2]

The data summarized herein provides a strong rationale for the continued clinical development of this compound and its congeners. Future research will likely focus on optimizing dosing regimens, further elucidating the interplay between its thrombolytic and anti-inflammatory effects, and confirming its safety and efficacy in human clinical trials. This compound represents a promising evolution in stroke therapy, potentially offering a safer and more effective treatment for a broad range of ischemic stroke patients.

References

An In-depth Technical Guide on the Exploratory Anti-inflammatory Effects of SMTP-7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Stachybotrys microspora triprenyl phenol-7 (SMTP-7) is a novel small molecule derived from the fungus Stachybotrys microspora that has demonstrated significant therapeutic potential, particularly in the context of ischemic stroke. Beyond its well-documented profibrinolytic activities, this compound exhibits potent anti-inflammatory and neuroprotective effects. This technical guide provides a comprehensive overview of the exploratory studies on the anti-inflammatory properties of this compound, focusing on its mechanism of action, quantitative data from key experiments, and detailed experimental methodologies. The primary anti-inflammatory mechanism of this compound is attributed to its inhibition of soluble epoxide hydrolase (sEH), an enzyme responsible for the degradation of anti-inflammatory lipid mediators. By inhibiting sEH, this compound increases the bioavailability of epoxyeicosatrienoic acids (EETs), which in turn suppress inflammatory signaling pathways. This document aims to serve as a core resource for researchers and professionals in drug development interested in the therapeutic applications of this compound and its analogs.

Core Mechanism of Anti-inflammatory Action: Soluble Epoxide Hydrolase (sEH) Inhibition

The principal anti-inflammatory effect of this compound is mediated through the inhibition of soluble epoxide hydrolase (sEH). sEH is a bifunctional enzyme that plays a crucial role in the metabolism of endogenous lipid signaling molecules. The C-terminal hydrolase domain of sEH converts anti-inflammatory epoxyeicosatrienoic acids (EETs) into their less active diol counterparts, dihydroxyeicosatrienoic acids (DHETs). This compound and its congeners act as inhibitors of this hydrolase activity, thereby stabilizing and increasing the levels of EETs. These EETs then exert their anti-inflammatory effects through various downstream signaling pathways.

Quantitative Data on sEH Inhibition

The inhibitory potency of this compound and its analog, SMTP-44D, against the hydrolase and phosphatase activities of sEH has been quantified. Additionally, the inhibition of EET metabolism in a cellular context has been determined.

CompoundTargetParameterValueReference
This compoundsEH HydrolaseIC5020 µM[1]
This compoundsEH PhosphataseIC506 µM[1]
SMTP-44DsEH HydrolaseIC5027 µM[1]
SMTP-44DsEH PhosphataseIC5025 µM[1]
This compound14,15-EET to 14,15-DHET conversion in HepG2 cellsIC506.5 µM[2]
SMTP-014,15-EET to 14,15-DHET conversion in HepG2 cellsIC501.2 µM[2]
SMTP-44D14,15-EET to 14,15-DHET conversion in HepG2 cellsIC509.2 µM[2]

Downstream Anti-inflammatory Effects

The inhibition of sEH by this compound leads to a cascade of anti-inflammatory responses, primarily through the enhanced signaling of EETs. These effects have been observed in various in vivo models of inflammation and ischemia.

Suppression of Pro-inflammatory Cytokines

A key outcome of this compound treatment is the suppression of pro-inflammatory cytokine expression. In animal models of cerebral infarction, this compound has been shown to prevent the upregulation of key inflammatory mediators at the mRNA level.

ModelTreatmentCytokineEffectReference
Mouse Cerebral InfarctionThis compound (0.1, 1, 10 mg/kg)IL-1β mRNADose-dependent reduction in expression[1]
Mouse Cerebral InfarctionThis compound (0.1, 1, 10 mg/kg)TNF-α mRNADose-dependent reduction in expression[1]
Mouse Cerebral InfarctionThis compound (0.1, 1, 10 mg/kg)IL-6 mRNADose-dependent reduction in expression[1]
Monkey Embolic StrokeThis compoundInfarct Size65% reduction compared to saline[3]
Monkey Embolic StrokeThis compoundEdema Size37% reduction compared to saline[3]

Signaling Pathways and Experimental Workflows

This compound Anti-inflammatory Signaling Pathway

The following diagram illustrates the proposed signaling pathway for the anti-inflammatory effects of this compound, commencing with the inhibition of soluble epoxide hydrolase.

SMTP7_Anti_Inflammatory_Pathway cluster_metabolism EET Metabolism SMTP7 This compound sEH Soluble Epoxide Hydrolase (sEH) SMTP7->sEH Inhibits DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs Metabolizes EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory) NFkB NF-κB Signaling Pathway EETs->NFkB Inhibits Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α, IL-6) NFkB->Cytokines Activates Inflammation Inflammation Cytokines->Inflammation Promotes

Caption: Proposed anti-inflammatory signaling pathway of this compound.

Experimental Workflow for Assessing Anti-inflammatory Effects in a Mouse Model of Cerebral Infarction

This diagram outlines a typical experimental workflow to evaluate the anti-inflammatory efficacy of this compound in a preclinical stroke model.

Experimental_Workflow Induction Induction of Thrombotic Occlusion in Mice Treatment Intravenous Administration (Vehicle, t-PA, this compound) Induction->Treatment Evaluation Evaluation of Efficacy Treatment->Evaluation Mechanism Mechanism of Action Studies Treatment->Mechanism Infarct Infarct Area Measurement Evaluation->Infarct Neuro Neurological Score Assessment Evaluation->Neuro Edema Edema Percentage Calculation Evaluation->Edema Cytokine Cytokine mRNA Expression Analysis (IL-1β, TNF-α, IL-6) via RT-PCR Mechanism->Cytokine

Caption: Workflow for in vivo anti-inflammatory studies of this compound.

Detailed Experimental Protocols

Soluble Epoxide Hydrolase (sEH) Inhibition Assay (Fluorometric)

This protocol outlines a general method for determining the inhibitory activity of compounds like this compound against sEH.

  • Principle: The assay measures the hydrolysis of a non-fluorescent sEH substrate to a fluorescent product. The reduction in fluorescence in the presence of an inhibitor is proportional to its inhibitory activity.

  • Materials:

    • Recombinant human or murine sEH

    • sEH substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester - PHOME)

    • Assay Buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA)

    • Test compound (this compound) dissolved in a suitable solvent (e.g., DMSO)

    • 96-well black microplate

    • Fluorescence microplate reader

  • Procedure:

    • Prepare serial dilutions of this compound in the assay buffer.

    • Add a fixed amount of sEH enzyme to each well of the microplate.

    • Add the this compound dilutions to the wells and incubate for a short period (e.g., 5 minutes) at a controlled temperature (e.g., 30°C) to allow for inhibitor-enzyme binding.

    • Initiate the reaction by adding the sEH substrate to each well.

    • Measure the fluorescence kinetically over a defined period (e.g., 30 minutes) at the appropriate excitation and emission wavelengths for the substrate used.

    • Calculate the rate of reaction for each inhibitor concentration.

    • Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration.

Measurement of Inflammatory Cytokine mRNA Expression by Real-Time PCR (RT-PCR)

This protocol describes a general method for quantifying the mRNA levels of pro-inflammatory cytokines in brain tissue from an animal model of stroke.

  • Principle: This method involves the reverse transcription of RNA into complementary DNA (cDNA), followed by the amplification of specific cytokine genes using real-time PCR. The amount of amplified product is quantified in real-time using a fluorescent dye.

  • Materials:

    • Brain tissue from experimental animals

    • RNA extraction kit

    • Reverse transcription kit

    • Real-time PCR master mix (containing SYBR Green or a probe-based system)

    • Primers specific for target cytokines (e.g., IL-1β, TNF-α, IL-6) and a housekeeping gene (e.g., GAPDH, β-actin)

    • Real-time PCR instrument

  • Procedure:

    • RNA Extraction: Isolate total RNA from the brain tissue samples according to the manufacturer's protocol of the RNA extraction kit.

    • RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer.

    • Reverse Transcription: Synthesize cDNA from a standardized amount of total RNA using a reverse transcription kit.

    • Real-Time PCR:

      • Prepare the PCR reaction mixture containing the real-time PCR master mix, forward and reverse primers for the target cytokine or housekeeping gene, and the cDNA template.

      • Perform the real-time PCR using a thermal cycler with appropriate cycling conditions (denaturation, annealing, and extension temperatures and times).

      • Monitor the fluorescence signal at each cycle.

    • Data Analysis:

      • Determine the cycle threshold (Ct) value for each sample.

      • Normalize the Ct values of the target cytokines to the Ct value of the housekeeping gene (ΔCt).

      • Calculate the relative fold change in gene expression using the 2-ΔΔCt method, comparing the treated groups to the control group.

Conclusion and Future Directions

The exploratory studies on this compound have robustly established its anti-inflammatory properties, which are primarily mediated through the inhibition of soluble epoxide hydrolase. The resulting increase in EET levels leads to the suppression of pro-inflammatory cytokine expression, contributing significantly to its neuroprotective effects observed in preclinical models of ischemic stroke. The quantitative data and experimental protocols provided in this guide offer a solid foundation for further research and development of this compound and its analogs as therapeutic agents for inflammatory and ischemic conditions.

Future research should focus on elucidating the detailed downstream signaling pathways of EETs modulated by this compound, exploring the potential of this compound in other inflammatory disease models, and conducting comprehensive dose-response studies to optimize its therapeutic window for various indications. The development of more potent and selective sEH inhibitors based on the this compound scaffold also represents a promising avenue for future drug discovery efforts.

References

An In-depth Technical Guide to Stachybotrys microspora Triprenyl Phenols (SMTPs)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive review of the literature on Stachybotrys microspora triprenyl phenols (SMTPs), a promising class of small molecules with therapeutic potential, particularly in the context of ischemic stroke. This document details their mechanism of action, summarizes key quantitative data from preclinical studies, outlines experimental protocols, and provides visual representations of relevant biological pathways and workflows.

Core Concepts of SMTP Compounds

SMTPs are a large family of over 60 related small molecules derived from the fungus Stachybotrys microspora.[1][2] These compounds have garnered significant interest due to their dual mechanism of action that addresses both thrombosis and inflammation, key pathological features of ischemic stroke.[1][2] The lead compound, SMTP-7 (also known as BIIB131 or TMS-007), has been extensively studied and is currently under clinical development.[3][4]

The primary therapeutic effects of SMTPs stem from two distinct molecular activities:

  • Plasminogen Modulation: SMTPs act as zymogen modulators, specifically targeting plasminogen. They induce a conformational change in plasminogen, making it more susceptible to activation by endogenous plasminogen activators (PAs) like tissue plasminogen activator (t-PA).[1][2][4][5] This enhanced activation leads to the generation of plasmin, the primary enzyme responsible for the degradation of fibrin clots. A key feature of this mechanism is that it potentiates physiological fibrinolysis at the site of a thrombus, potentially reducing the risk of systemic bleeding associated with conventional thrombolytic therapies.[1][2] The action of this compound on plasminogen requires a cofactor with a long-chain alkyl or alkenyl group, such as phospholipids or oleic acid, and involves the kringle 5 domain of plasminogen.[6]

  • Soluble Epoxide Hydrolase (sEH) Inhibition: Certain SMTP congeners, including this compound, have been shown to inhibit soluble epoxide hydrolase (sEH).[1][2] sEH is an enzyme that degrades epoxyeicosatrienoic acids (EETs), which are signaling lipids with potent anti-inflammatory and vasodilatory properties. By inhibiting sEH, SMTPs increase the bioavailability of EETs, thereby exerting anti-inflammatory effects.[1] This anti-inflammatory action is crucial for mitigating the reperfusion injury and neuroinflammation that often follow an ischemic event.

This dual functionality makes SMTPs a novel therapeutic strategy for ischemic stroke, offering the potential for both effective thrombolysis and neuroprotection.

Quantitative Data Summary

The following tables summarize the key quantitative findings from preclinical studies evaluating the efficacy of this compound.

Table 1: Efficacy of this compound in a Primate Model of Ischemic Stroke

ParameterVehicle ControlThis compound (10 mg/kg)% ImprovementP-valueCitation
Post-infusion Recanalization Rate (fold increase)132.53150%0.043[7]
Neurological Deficit (post-24h)--29%0.02[7]
Cerebral Infarct Size (post-24h)--46%0.033[7]
Cerebral Hemorrhage (post-24h)--51%0.013[7]

Table 2: Efficacy of this compound in Rodent Models of Ischemic Stroke

ModelTreatmentOutcomeResultCitation
Rat transient focal ischemiaThis compound (10 mg/kg)Neurological Deficit Score21% reduction[5]
Mouse embolic strokeThis compound (0.1, 1, 10 mg/kg)Infarction Area, Neurological Score, EdemaDose-dependent reduction[8]
Rat pulmonary embolismThis compound (5 mg/kg)Clot Clearance Rate~3-fold increase[9][10]

Experimental Protocols

This section provides an overview of the key experimental methodologies used in the evaluation of SMTP compounds.

Animal Models of Ischemic Stroke

a) Primate Photochemical-Induced Thrombotic Middle Cerebral Artery (MCA) Occlusion Model [7]

  • Subjects: Cynomolgus monkeys.

  • Procedure:

    • Anesthetize the animal.

    • Expose the middle cerebral artery (MCA).

    • Administer a photosensitive dye (e.g., Rose Bengal) intravenously.

    • Irradiate the MCA with a laser to induce endothelial damage and thrombus formation.

    • Monitor cerebral blood flow to confirm occlusion.

    • Administer this compound or vehicle intravenously. The protocol for this compound administration is typically a 10% bolus injection followed by a 30-minute infusion of the remaining dose.[5]

    • Assess neurological deficits at 24 hours post-occlusion.

    • Measure infarct and hemorrhage volumes using histological techniques (e.g., TTC staining) on brain sections.

b) Rodent Embolic Model of Cerebral Infarction [8][11]

  • Subjects: Mice or rats.

  • Procedure:

    • Induce thrombus formation ex vivo (e.g., using acetic acid).

    • Anesthetize the rodent.

    • Introduce the pre-formed embolus into the common carotid artery, allowing it to travel to and occlude the MCA.

    • Confirm ischemia by measuring regional cerebral blood flow with a laser Doppler flowmeter.

    • Administer this compound or vehicle at various time points post-occlusion to evaluate the therapeutic time window.

    • Assess neurological scores using a standardized scale (e.g., a modified Longa method).

    • Determine infarction area using 2,3,5-triphenyltetrazolium chloride (TTC) staining of brain slices.

In Vitro Assays

a) Plasminogen Activation Assay [12][13]

  • Principle: To measure the ability of SMTP compounds to enhance the activation of plasminogen to plasmin by a plasminogen activator.

  • Procedure:

    • In a microplate well, combine human plasminogen, a plasminogen activator (e.g., t-PA or streptokinase), and the SMTP compound at various concentrations.

    • Include a chromogenic plasmin substrate that releases a colored product upon cleavage by plasmin.

    • Incubate the reaction mixture at 37°C.

    • Measure the change in absorbance over time using a microplate reader. The rate of color development is proportional to the rate of plasminogen activation.

    • In some variations, fibrinogen is included to mimic the physiological conditions of clot-dissolution.

b) Soluble Epoxide Hydrolase (sEH) Inhibition Assay [14][15][16]

  • Principle: To determine the inhibitory activity of SMTP compounds against sEH using a fluorogenic substrate.

  • Procedure:

    • In a microplate well, combine recombinant human sEH enzyme, the SMTP compound at various concentrations, and a fluorogenic sEH substrate (e.g., (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester - PHOME).

    • Incubate the reaction at 37°C.

    • Hydrolysis of the substrate by sEH produces a highly fluorescent product.

    • Measure the fluorescence intensity using a fluorescence plate reader (e.g., excitation at 330 nm and emission at 465 nm).

    • A decrease in fluorescence intensity in the presence of the SMTP compound indicates inhibition of sEH.

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the key signaling pathways and experimental workflows described in this guide.

SMTP_Mechanism_of_Action cluster_Thrombolysis Thrombolytic Pathway cluster_Anti_Inflammatory Anti-inflammatory Pathway Plasminogen (inactive) Plasminogen (inactive) Plasmin (active) Plasmin (active) Plasminogen (inactive)->Plasmin (active) Activation Fibrin Clot Fibrin Clot Plasmin (active)->Fibrin Clot Degrades Fibrin Degradation Products Fibrin Degradation Products Fibrin Clot->Fibrin Degradation Products SMTP SMTP SMTP->Plasminogen (inactive) Modulates Conformation t-PA t-PA t-PA->Plasminogen (inactive) Arachidonic Acid Arachidonic Acid EETs EETs Arachidonic Acid->EETs DHETs (inactive) DHETs (inactive) EETs->DHETs (inactive) Hydrolysis Anti-inflammatory Effects Anti-inflammatory Effects EETs->Anti-inflammatory Effects sEH sEH sEH->EETs SMTP_inhibitor SMTP SMTP_inhibitor->sEH Inhibits

Caption: Dual mechanism of action of SMTP compounds.

Ischemic_Stroke_Model_Workflow Start Start Anesthesia Anesthesia Start->Anesthesia Induce Ischemia Induce Ischemia Anesthesia->Induce Ischemia Confirm Occlusion Confirm Occlusion Induce Ischemia->Confirm Occlusion Treatment Treatment Confirm Occlusion->Treatment SMTP_Group SMTP Administration Treatment->SMTP_Group Test Vehicle_Group Vehicle Administration Treatment->Vehicle_Group Control Post-Treatment Monitoring Post-Treatment Monitoring SMTP_Group->Post-Treatment Monitoring Vehicle_Group->Post-Treatment Monitoring Endpoint_Analysis Endpoint Analysis Post-Treatment Monitoring->Endpoint_Analysis Neurological_Scoring Neurological Scoring Endpoint_Analysis->Neurological_Scoring Histology Histological Analysis (TTC Staining) Endpoint_Analysis->Histology End End Neurological_Scoring->End Histology->End In_Vitro_Assay_Logic cluster_Plasminogen_Assay Plasminogen Activation Assay cluster_sEH_Assay sEH Inhibition Assay Combine_Reagents_P Combine Plasminogen, t-PA, SMTP, and Chromogenic Substrate Incubate_P Incubate at 37°C Combine_Reagents_P->Incubate_P Measure_Absorbance Measure Absorbance Incubate_P->Measure_Absorbance Result_P Increased Absorbance = Enhanced Activation Measure_Absorbance->Result_P Combine_Reagents_sEH Combine sEH, SMTP, and Fluorogenic Substrate Incubate_sEH Incubate at 37°C Combine_Reagents_sEH->Incubate_sEH Measure_Fluorescence Measure Fluorescence Incubate_sEH->Measure_Fluorescence Result_sEH Decreased Fluorescence = sEH Inhibition Measure_Fluorescence->Result_sEH

References

Methodological & Application

Application Notes and Protocols for SMTP-7 in Preclinical Stroke Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the SMTP-7 protocol for in vivo stroke models, summarizing its mechanism of action, preclinical efficacy, and detailed experimental procedures. This compound is a small-molecule modulator of plasminogen activation with demonstrated therapeutic potential in treating ischemic stroke.

Mechanism of Action

This compound, a derivative of Stachybotrys microspora triprenyl phenol, exhibits a multi-faceted mechanism of action beneficial in the context of ischemic stroke. It promotes the proteolytic activation of plasminogen by inducing a conformational change in the molecule, thereby enhancing fibrinolysis.[1][2] This action is dependent on the presence of cofactors with long-chain alkyl or alkenyl groups, such as phospholipids and oleic acid, and specifically involves the kringle 5 domain of plasminogen.[1]

Beyond its thrombolytic activity, this compound also demonstrates significant anti-inflammatory and antioxidant properties.[3][4] It is suggested to inhibit soluble epoxide hydrolase (sEH), contributing to its anti-inflammatory effects.[2][5] Studies have shown that this compound reduces the formation of reactive oxygen species (ROS) and lipid peroxidation, which are key contributors to brain damage following a stroke.[3][6] This triplet of thrombolytic, anti-inflammatory, and antioxidant activities makes this compound a promising candidate for stroke therapy.[3]

Signaling Pathway of this compound in Ischemic Stroke

SMTP7_Pathway cluster_blood_vessel Blood Vessel cluster_brain_parenchyma Brain Parenchyma Thrombus Thrombus (Fibrin Clot) Ischemia Ischemia/Reperfusion Injury Thrombus->Ischemia Causes Plasminogen Plasminogen (Closed Conformation) Plasmin Plasmin Plasminogen->Plasmin Activation Plasmin->Thrombus Fibrinolysis tPA t-PA/u-PA tPA->Plasmin SMTP7_blood This compound SMTP7_blood->Plasminogen Induces Conformational Change sEH Soluble Epoxide Hydrolase (sEH) Ischemia->sEH ROS Reactive Oxygen Species (ROS) Ischemia->ROS Inflammation Inflammation Ischemia->Inflammation sEH->Inflammation Neuronal_Damage Neuronal Damage ROS->Neuronal_Damage Inflammation->Neuronal_Damage SMTP7_brain This compound SMTP7_brain->sEH Inhibition SMTP7_brain->ROS Reduction

Caption: Signaling pathway of this compound in ischemic stroke.

Preclinical Efficacy of this compound in In Vivo Stroke Models

This compound has demonstrated significant therapeutic efficacy in various rodent and primate models of ischemic stroke. The following tables summarize the key quantitative data from these studies.

Table 1: Efficacy of this compound in a Monkey Photochemical-Induced Thrombotic Stroke Model
Outcome MeasureVehicle ControlThis compound (10 mg/kg)% Improvementp-valueReference
MCA Recanalization Rate-32.5-fold increase-0.043[7][8][9]
Neurological Deficit (24h post)-29% reduction29%0.02[7][8][9]
Cerebral Infarct (24h post)-46% reduction46%0.033[7][8][9]
Cerebral Hemorrhage (24h post)-51% reduction51%0.013[7][8][9]
Table 2: Efficacy of this compound in a Monkey Embolic Stroke Model
Outcome MeasureSaline ControlThis compound% Improvementp-valueReference
Infarct Size-65% reduction65%<0.05[5][9]
Edema-37% reduction37%-[5][9]
Clot Size-55% reduction55%-[5][9]
Plasmin-α2-antiplasmin Complex-794% increase-<0.05[5]
Table 3: Efficacy of this compound in a Mouse Transient Focal Cerebral Ischemia Model with Warfarin Anticoagulation
Outcome MeasureVehiclert-PAThis compoundReference
24h Survival Rate80%50%100%[10]
Hemorrhagic Severity-Significantly higher than this compoundSignificantly lower than rt-PA[10]
Neurological Deficit-Higher than this compoundSignificantly lower than vehicle and rt-PA[10]

Experimental Protocols

The following are detailed methodologies for key experiments cited in the evaluation of this compound.

Primate Model: Photochemical-Induced Thrombotic Middle Cerebral Artery (MCA) Occlusion

This model induces a localized thrombus in the MCA through photosensitization, mimicking thrombotic stroke.

Experimental Workflow

Photochemical_Stroke_Workflow Start Animal Preparation (Anesthesia, Catheterization) RoseBengal Intravenous Injection of Rose Bengal Photosensitizer Start->RoseBengal Irradiation Craniotomy and Laser Irradiation of MCA RoseBengal->Irradiation Occlusion Thrombotic Occlusion and Reperfusion Cycles Irradiation->Occlusion Treatment Intravenous Infusion of This compound or Vehicle Occlusion->Treatment Monitoring Continuous Monitoring of Cerebral Blood Flow Treatment->Monitoring Assessment Neurological Assessment and Brain Tissue Analysis (24h) Monitoring->Assessment End Data Analysis Assessment->End

Caption: Workflow for photochemical-induced stroke model.

Detailed Protocol:

  • Animal Preparation: Adult cynomolgus monkeys are anesthetized and instrumented for continuous monitoring of physiological parameters.

  • Photosensitizer Injection: Rose Bengal dye is injected intravenously.

  • Surgical Procedure: A craniotomy is performed to expose the middle cerebral artery (MCA).

  • Thrombosis Induction: The exposed MCA is irradiated with a laser to activate the Rose Bengal, inducing endothelial damage and subsequent thrombus formation. This leads to occlusion and can be followed by spontaneous recanalization and reocclusion cycles.

  • Treatment Administration: this compound (e.g., 10 mg/kg) or vehicle is administered intravenously. A common regimen is a 10% bolus followed by a 30-minute infusion.[8]

  • Monitoring: Cerebral blood flow in the MCA is monitored continuously to assess occlusion and recanalization.

  • Post-Procedure Assessment:

    • Neurological Scoring: Neurological deficits are assessed at 24 hours post-occlusion using a standardized scoring system for primates.

    • Infarct Volume Measurement: Animals are euthanized, and brains are sectioned and stained (e.g., with 2,3,5-triphenyltetrazolium chloride - TTC) to determine the infarct volume.

    • Hemorrhagic Transformation Assessment: The extent of hemorrhage in the infarcted area is evaluated.

Primate Model: Embolic Stroke with Autologous Blood Clot

This model simulates embolic stroke where a clot travels and lodges in a cerebral artery.

Experimental Workflow

Embolic_Stroke_Workflow Start Animal Preparation and Autologous Blood Collection Clot_Formation In Vitro Blood Clot Formation Start->Clot_Formation Catheterization Femoral Artery Catheterization and Navigation to MCA Clot_Formation->Catheterization Embolization Injection of Autologous Clot into MCA Catheterization->Embolization Treatment Intravenous Infusion of This compound, t-PA, or Saline (3h post) Embolization->Treatment Assessment Neurological Scoring and Brain Imaging/Analysis (24h) Treatment->Assessment End Data Analysis Assessment->End

Caption: Workflow for embolic stroke model.

Detailed Protocol:

  • Animal and Clot Preparation: Anesthesia is induced in adult cynomolgus monkeys. Venous blood is drawn to prepare an autologous blood clot in vitro.[11][12]

  • Surgical Procedure: A catheter is introduced via the femoral artery and navigated to the internal carotid artery under angiographic guidance.[11][12]

  • Embolization: The prepared autologous blood clot is injected through the catheter to embolize the middle cerebral artery (MCA).

  • Treatment Administration: At a specified time post-embolization (e.g., 3 hours), animals are treated with this compound, a positive control like tissue-type plasminogen activator (t-PA), or a saline vehicle.[5]

  • Post-Procedure Assessment:

    • Neurological Evaluation: Neurological deficits are scored at 24 hours.

    • Infarct and Edema Volume: Brains are analyzed post-mortem to measure infarct and edema volumes.

    • Clot Lysis: The size of the remaining clot is assessed.

    • Biomarker Analysis: Blood samples can be collected to measure markers of thrombolysis (e.g., plasmin-α2-antiplasmin complex) and inflammation.[5]

Rodent Model: Transient Focal Cerebral Ischemia (tFCI)

This model, often referred to as the middle cerebral artery occlusion (MCAO) model, involves the temporary blockage of the MCA.

Detailed Protocol:

  • Animal Preparation: Rats or mice are anesthetized.

  • Surgical Procedure: A midline incision is made in the neck to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA). A filament is inserted into the ICA to occlude the origin of the MCA.

  • Ischemia and Reperfusion: The filament is left in place for a specific duration (e.g., 2 hours) to induce ischemia. Reperfusion is initiated by withdrawing the filament.

  • Treatment Administration: this compound or vehicle is administered, often before or after reperfusion.

  • Post-Procedure Assessment:

    • Neurological Deficit Scoring: A standardized scoring system is used to evaluate neurological function (see Table 4).

    • Infarct Volume Measurement: Brains are sectioned and stained with TTC to quantify the infarct volume.

    • Hemorrhagic Transformation Grading: The degree of hemorrhage is assessed (see Table 5).

Table 4: Neurological Deficit Scoring for Mice

A variety of scoring systems exist. A commonly used scale is the Bederson score or a modified version.[7]

ScoreDescription of Deficit
0No apparent neurological deficit
1Forelimb flexion
2Circling towards the paretic side
3Leaning to the paretic side at rest
4No spontaneous motor activity or barrel rolling
Table 5: Grading of Hemorrhagic Transformation in Rodents

Based on the European Cooperative Acute Stroke Study (ECASS) criteria.[13][14]

GradeTypeDescription
HI1Hemorrhagic Infarction Type 1Small petechial hemorrhages within the infarcted area.
HI2Hemorrhagic Infarction Type 2More confluent petechial hemorrhages within the infarct, but without a space-occupying effect.
PH1Parenchymal Hematoma Type 1Hematoma occupying less than 30% of the infarcted area with some mild mass effect.
PH2Parenchymal Hematoma Type 2Hematoma occupying more than 30% of the infarcted area with significant mass effect.

These protocols provide a foundation for the in vivo evaluation of this compound in preclinical stroke models. Researchers should adapt these methodologies to their specific experimental questions and institutional guidelines.

References

Application Notes and Protocols for SMTP-7 in Rodent Models of Cerebral Ischemia

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

SMTP-7 (Stachybotrys microspora triprenyl phenol-7) is a novel small-molecule agent with significant therapeutic potential in the treatment of ischemic stroke.[1][2][3][4] Derived from the fungus Stachybotrys microspora, this compound exhibits a multi-faceted mechanism of action that includes thrombolytic, anti-inflammatory, and antioxidant effects.[5][6][7][8] In various rodent models of cerebral ischemia, this compound has demonstrated the ability to reduce infarct volume, improve neurological deficits, and decrease the incidence of hemorrhagic transformation, a significant risk associated with current thrombolytic therapies like tissue plasminogen activator (t-PA).[9][10]

These application notes provide a comprehensive overview of the use of this compound in preclinical rodent models of stroke, including detailed experimental protocols and a summary of key quantitative data.

Mechanism of Action

This compound's therapeutic efficacy stems from its unique multi-target profile:

  • Thrombolytic Activity: this compound acts as a plasminogen modulator. It alters the conformation of plasminogen, making it more susceptible to activation by endogenous plasminogen activators.[1][11] This enhances the natural fibrinolytic process to dissolve blood clots.

  • Anti-inflammatory Effects: this compound has been shown to suppress neuroinflammation in the ischemic brain.[1][9] This is partly achieved by inhibiting the activation of nuclear factor-kappa B (NF-κB), a key transcription factor that regulates the expression of pro-inflammatory cytokines such as IL-1β and TNF-α.[2]

  • Antioxidant Properties: The compound mitigates oxidative stress, a major contributor to neuronal damage in cerebral ischemia.[5][7] It is suggested that this compound may exert its antioxidant effects through the activation of the Nrf2 pathway, a master regulator of cellular antioxidant responses.

  • Blood-Brain Barrier Protection: this compound helps to preserve the integrity of the blood-brain barrier (BBB). It has been shown to suppress the activity of matrix metalloproteinases (MMPs), enzymes that degrade the extracellular matrix and contribute to BBB breakdown and hemorrhagic transformation.

Signaling Pathways

The signaling pathways influenced by this compound in the context of cerebral ischemia are multifaceted. Below are diagrams illustrating the key pathways.

SMTP7_Signaling_Pathway cluster_Thrombolysis Thrombolytic Pathway cluster_Anti_Inflammatory Anti-inflammatory Pathway cluster_Antioxidant Antioxidant Pathway SMTP7 This compound Plasminogen Plasminogen SMTP7->Plasminogen modulates conformation Plasmin Plasmin Plasminogen->Plasmin activation by endogenous PAs Fibrin Fibrin (Clot) Plasmin->Fibrin degrades FDP Fibrin Degradation Products Fibrin->FDP Ischemia Ischemia/ Reperfusion NFkB NF-κB Ischemia->NFkB activates ProInflammatory_Cytokines Pro-inflammatory Cytokines (IL-1β, TNF-α) NFkB->ProInflammatory_Cytokines promotes transcription Inflammation Neuroinflammation ProInflammatory_Cytokines->Inflammation SMTP7_anti_inflammatory This compound SMTP7_anti_inflammatory->NFkB inhibits ROS Reactive Oxygen Species (ROS) Oxidative_Stress Oxidative Stress ROS->Oxidative_Stress Nrf2 Nrf2 ARE Antioxidant Response Element (ARE) Nrf2->ARE binds to Antioxidant_Enzymes Antioxidant Enzymes ARE->Antioxidant_Enzymes upregulates Antioxidant_Enzymes->ROS neutralizes Ischemia_antioxidant Ischemia/ Reperfusion Ischemia_antioxidant->ROS increases SMTP7_antioxidant This compound SMTP7_antioxidant->Nrf2 activates Experimental_Workflow start Start tMCAO Induce tMCAO (e.g., 90 min occlusion) start->tMCAO reperfusion Reperfusion tMCAO->reperfusion randomization Randomize Animals (this compound vs. Vehicle) treatment Administer this compound or Vehicle (Intravenous) randomization->treatment neuro_assessment_24h Neurological Assessment (24 hours post-reperfusion) treatment->neuro_assessment_24h reperfusion->randomization euthanasia Euthanasia & Brain Collection neuro_assessment_24h->euthanasia ttc_staining TTC Staining euthanasia->ttc_staining infarct_volume Infarct Volume Measurement ttc_staining->infarct_volume data_analysis Data Analysis infarct_volume->data_analysis end End data_analysis->end

References

Application Notes: SMTP-7 Administration in Primate Stroke Studies

Author: BenchChem Technical Support Team. Date: December 2025

These application notes provide a comprehensive overview of the administration and evaluation of SMTP-7 (Stachybotrys microspora triprenyl phenol-7), a novel small-molecule thrombolytic and anti-inflammatory agent, in nonhuman primate models of ischemic stroke. The information is intended for researchers, scientists, and drug development professionals engaged in preclinical stroke research.

Introduction

This compound is a small molecule derived from the fungus Stachybotrys microspora that has demonstrated significant therapeutic potential in rodent models of cerebral infarction.[1][2] Its primary mechanism of action involves promoting the activation of plasminogen by modulating its conformation, which enhances endogenous thrombolysis.[2][3] Additionally, this compound exhibits anti-inflammatory, antioxidant, and neuroprotective properties, potentially by inhibiting soluble epoxide hydrolase (sEH).[2][4][5] Preclinical studies in primate models are crucial for evaluating the safety and efficacy of stroke therapeutics due to the anatomical and physiological similarities between the cerebrovascular systems of monkeys and humans.[6][7] The following protocols and data are derived from key studies evaluating this compound in cynomolgus monkey models of thrombotic and embolic stroke.[1][8]

Mechanism of Action

This compound possesses a multi-faceted mechanism of action beneficial for treating ischemic stroke. It acts as a plasminogen modulator, binding to the kringle 5 domain of plasminogen and inducing a conformational change that makes it more susceptible to activation by endogenous tissue plasminogen activator (t-PA).[2][3] This enhances the natural fibrinolytic process to dissolve the thrombus. Unlike direct enzymatic activators, its action is regulated by the physiological system, potentially reducing the risk of hemorrhage.[6] Furthermore, this compound has demonstrated anti-inflammatory and antioxidant effects, which may contribute to its neuroprotective capabilities.[4][5][9]

SMTP7_Mechanism cluster_Thrombolysis Profibrinolytic Pathway cluster_Neuroprotection Neuroprotective & Anti-inflammatory Pathway SMTP7 This compound Plasminogen Plasminogen (Closed) SMTP7->Plasminogen Binds to Kringle 5 SMTP7_N This compound Plasminogen_Open Plasminogen (Open, Activation-Prone) Plasminogen->Plasminogen_Open Conformational Change Plasmin Plasmin Plasminogen_Open->Plasmin Activation tPA Endogenous t-PA tPA->Plasminogen_Open Catalyzes Fibrin Fibrin Clot Plasmin->Fibrin Degrades Degradation Fibrin Degradation (Thrombolysis) Fibrin->Degradation sEH Soluble Epoxide Hydrolase (sEH) SMTP7_N->sEH Inhibits ROS Reactive Oxygen Species (ROS) SMTP7_N->ROS Reduces Inflammation Inflammation sEH->Inflammation Promotes Neuroprotection Neuroprotection Experimental_Workflow cluster_Prep Preparation Phase cluster_Induction Stroke Induction Phase cluster_Treatment Treatment Phase (3h Post-Occlusion) cluster_Analysis Analysis Phase (24h Post-Occlusion) A1 Animal Selection (Cynomolgus Monkey) A2 Baseline Physiological & Neurological Assessment A1->A2 B1 Anesthesia & Surgical Preparation A2->B1 B2 Induce Stroke (Photochemical or Embolic) B1->B2 B3 Confirm MCA Occlusion (Angiography / rCBF) B2->B3 C1 Randomize into Groups (Vehicle, this compound, t-PA) B3->C1 C2 Administer Treatment (10 mg/kg IV Infusion) C1->C2 D1 Neurological Deficit Scoring C2->D1 D2 Blood Sampling (Biomarker Analysis) C2->D2 D3 Euthanasia & Brain Extraction D1->D3 D2->D3 D4 TTC Staining & Imaging D3->D4 D5 Quantify Infarct, Edema, & Hemorrhage Volumes D4->D5

References

Effective Dosage and Preclinical Application of SMTP-7: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: December 2025

Application Notes and Protocols for the Preclinical Investigation of SMTP-7, a Novel Thrombolytic and Anti-inflammatory Agent.

These application notes provide a comprehensive overview of the effective dosage and experimental protocols for the preclinical evaluation of this compound, a small molecule compound with promising therapeutic potential in ischemic stroke and other inflammatory conditions. The information is intended for researchers, scientists, and drug development professionals engaged in preclinical research.

Overview of this compound

Stachybotrys microspora triprenyl phenol-7 (this compound) is a novel small molecule that exhibits both thrombolytic and anti-inflammatory properties.[1][2][3] Its primary mechanism of action involves the modulation of plasminogen conformation, making it more susceptible to activation by endogenous plasminogen activators.[3][4][5] This leads to enhanced fibrinolysis and clot dissolution. Additionally, this compound has been shown to inhibit soluble epoxide hydrolase (sEH), which contributes to its anti-inflammatory effects.[2][3][6] Preclinical studies in rodent and primate models of ischemic stroke have demonstrated the efficacy of this compound in reducing infarct volume, improving neurological deficits, and offering a wider therapeutic window with a lower risk of hemorrhagic transformation compared to traditional thrombolytic agents like tissue plasminogen activator (t-PA).[1][5][7]

Effective Dosage in Preclinical Models

The effective dosage of this compound has been determined in various preclinical animal models, primarily for ischemic stroke. The optimal dose is dependent on the animal model and the specific therapeutic outcome being investigated.

Animal ModelIndicationRoute of AdministrationEffective Dosage RangeKey FindingsReference
Mice Thrombotic Cerebral InfarctionIntravenous (IV)0.1, 1, 10 mg/kgDose-dependent reduction in infarct area, neurological score, and edema.[1][Shibata et al., 2010][1]
Rats Transient & Permanent Focal IschemiaIntravenous (IV) Infusion10 mg/kgAmeliorated neurological deficits and cerebral infarction.[5][Tezuka et al., 2014][5]
Rats Carotid Artery ThrombosisIntravenous (IV)10 mg/kgEfficacy in thrombolysis comparable to t-PA (0.55 mg/kg).[6][AHA Journals, Abstract][6]
Monkeys (Macaca fascicularis)Photochemical-induced Thrombotic Middle Cerebral Artery (MCA) OcclusionIntravenous (IV) Infusion10 mg/kgSignificantly increased MCA recanalization rate, and ameliorated neurological deficit, cerebral infarct, and cerebral hemorrhage.[5][7][Tezuka et al., 2014][5][7]
Monkeys Embolic Stroke (autologous blood clot)Intravenous (IV)Not specified, but treatment given 3 hours post-embolizationSignificantly reduced infarct size, edema, and clot size.[2][Hasumi et al., 2018][2]
Mice Cisplatin-Induced NephrotoxicityIntravenous (IV)Dose-dependent, with 10 mg/kg showing considerable amelioration of tubular necrosis.Inhibited the elevation of BUN and Scr.[8][Takahashi et al., 2022][8]

Experimental Protocols

Preparation and Administration of this compound for Intravenous Infusion

This protocol is based on methodologies reported in rodent and primate studies.[5]

Materials:

  • This compound sodium salt

  • Sterile saline (0.9% sodium chloride)

  • Sterile vials

  • Syringes and infusion pump

Procedure:

  • Reconstitution: Prepare a stock solution of this compound by dissolving the sodium salt in sterile saline. The concentration of the stock solution should be calculated based on the desired final dosage and the infusion volume.

  • Dosing Formulation: For intravenous administration, a common practice is to administer a final volume of 5 mL/kg.[5]

  • Administration:

    • Administer 10% of the total dose as an initial bolus injection over 5 seconds.[5]

    • Infuse the remaining 90% of the dose over a period of 30 minutes using an infusion pump.[5]

Mouse Model of Thrombotic Cerebral Infarction

This protocol describes the induction of thrombotic occlusion in the middle cerebral artery (MCA) of mice.[1]

Materials:

  • Male mice

  • Anesthetic (e.g., isoflurane)

  • Acetic acid-induced thrombus

  • Surgical instruments

  • Laser Doppler flowmeter

Procedure:

  • Thrombus Preparation: Induce thrombus formation in a donor animal by applying acetic acid to the common carotid artery.

  • Anesthesia: Anesthetize the recipient mouse.

  • Surgical Procedure:

    • Expose the right common carotid artery.

    • Introduce the prepared thrombus into the internal carotid artery to occlude the MCA.

  • Confirmation of Occlusion: Monitor cerebral blood flow using a laser Doppler flowmeter to confirm successful occlusion.

  • This compound Administration: Administer this compound at the desired dose (0.1, 1, or 10 mg/kg) intravenously at a specific time point post-occlusion as per the study design.[1]

  • Outcome Assessment: At 24 hours post-occlusion, assess neurological deficits, infarct volume (e.g., using TTC staining), and brain edema.[1]

Primate Model of Photochemically-Induced Thrombotic Stroke

This protocol outlines the creation of a thrombotic stroke model in monkeys.[5][7]

Materials:

  • Cynomolgus monkeys (Macaca fascicularis)

  • Anesthetic (e.g., ketamine, isoflurane)

  • Rose bengal photosensitive dye

  • Fiber-optic laser

  • Surgical instruments

  • Angiography equipment

Procedure:

  • Anesthesia and Preparation: Anesthetize the monkey and perform a craniotomy to expose the MCA.

  • Induction of Thrombosis:

    • Administer rose bengal intravenously.

    • Irradiate the exposed MCA with a laser to induce photochemical thrombosis.

  • Confirmation of Occlusion: Confirm MCA occlusion via angiography.

  • This compound Administration: Administer this compound (10 mg/kg) via intravenous infusion.[5][7]

  • Outcome Assessment: Monitor for recanalization of the MCA. After 24 hours, evaluate neurological deficits, infarct size, and the extent of cerebral hemorrhage.[5][7]

Visualizing Workflows and Signaling Pathways

Experimental Workflow for Preclinical Evaluation of this compound

experimental_workflow cluster_model Animal Model Induction cluster_treatment Treatment cluster_assessment Efficacy Assessment Animal Model Induce Ischemic Stroke (e.g., Mouse MCAO, Primate Photochemical Thrombosis) Treatment Administer this compound (e.g., 10 mg/kg IV) Animal Model->Treatment Post-Occlusion Neurological Neurological Scoring Treatment->Neurological Infarct Infarct Volume Measurement (TTC Staining) Treatment->Infarct Hemorrhage Hemorrhage Assessment Treatment->Hemorrhage Recanalization Recanalization Rate (Angiography) Treatment->Recanalization

Caption: Preclinical evaluation workflow for this compound in stroke models.

Proposed Signaling Pathway of this compound

signaling_pathway cluster_thrombolysis Thrombolytic Pathway cluster_inflammation Anti-inflammatory Pathway SMTP7_thrombo This compound Plasminogen Plasminogen (Closed Conformation) SMTP7_thrombo->Plasminogen Modulates Conformation Plasminogen_open Plasminogen (Open Conformation) Plasminogen->Plasminogen_open Plasmin Plasmin Plasminogen_open->Plasmin Activation tPA Endogenous Plasminogen Activators (e.g., t-PA) tPA->Plasmin Fibrin Fibrin (Clot) Plasmin->Fibrin Lysis FDPs Fibrin Degradation Products Plasmin->FDPs Degrades Fibrin->FDPs SMTP7_inflam This compound sEH Soluble Epoxide Hydrolase (sEH) SMTP7_inflam->sEH Inhibits DHETs Dihydroxyeicosatrienoic Acids (DHETs) sEH->DHETs Metabolizes EETs Epoxyeicosatrienoic Acids (EETs) EETs->DHETs Inflammation Inflammation EETs->Inflammation Reduces

Caption: Dual-action signaling pathway of this compound.

References

Application Notes and Protocols for the Preparation of SMTP-7 Solutions for Experimental Use

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the preparation of SMTP-7 solutions for various experimental applications, including in vitro cell-based assays, biochemical assays, and in vivo studies. The provided methodologies are based on published research and standard laboratory practices for compounds with similar characteristics.

Compound Information

Stachybotrys microspora triprenyl phenol-7 (this compound) is a small molecule derived from the fungus Stachybotrys microspora. It has been identified as a promising therapeutic agent, primarily for ischemic stroke, due to its dual mechanism of action: promoting fibrinolysis by modulating plasminogen conformation and exhibiting anti-inflammatory effects through the inhibition of soluble epoxide hydrolase (sEH)[1][2][3].

PropertyValueReference
Molecular Weight869.09 g/mol [4]
AppearanceSolid powder[1]
CAS Number273379-50-9[4]

Solubility and Stability

While specific quantitative solubility data in common laboratory solvents is not extensively published, based on its chemical structure and information from various studies, this compound is known to have low aqueous solubility. For experimental purposes, it is typically dissolved in an organic solvent to create a concentrated stock solution, which is then further diluted in aqueous buffers or cell culture media.

SolventSolubilityHandling Recommendations
Dimethyl Sulfoxide (DMSO) Presumed solubleRecommended for preparing high-concentration stock solutions for in vitro use.
Ethanol Presumed solubleCan be used as an alternative to DMSO for stock solution preparation.
Aqueous Buffers (e.g., PBS) PoorDirect dissolution is not recommended. Dilution from a stock solution is necessary.
Saline (for in vivo use) Soluble with pH adjustmentRequires pH adjustment to ~9.0 with dilute NaOH for complete dissolution.[5]
Tris-HCl Buffer with Tween 80 SolubleA suitable buffer for in vitro biochemical assays.[5]

Storage Conditions:

  • Solid Compound: Store at -20°C for long-term stability.

  • Stock Solutions (in DMSO or Ethanol): Aliquot into single-use volumes to avoid repeated freeze-thaw cycles and store at -80°C.

Experimental Protocols

Preparation of this compound Stock Solution for In Vitro Use

This protocol describes the preparation of a 10 mM stock solution of this compound in DMSO.

Materials:

  • This compound powder

  • Anhydrous, sterile dimethyl sulfoxide (DMSO)

  • Sterile, low-retention microcentrifuge tubes

Procedure:

  • Allow the vial of this compound powder to equilibrate to room temperature before opening to prevent condensation.

  • Weigh out the desired amount of this compound powder using a calibrated analytical balance. For a 10 mM stock solution, this will be 8.69 mg per 1 mL of DMSO.

  • Aseptically add the calculated volume of sterile DMSO to the this compound powder in a sterile tube.

  • Vortex the solution vigorously for 1-2 minutes to aid dissolution.

  • If necessary, sonicate the solution in a water bath for 5-10 minutes to ensure complete dissolution.

  • Visually inspect the solution to confirm that no particulate matter is present.

  • Aliquot the stock solution into single-use, sterile, low-retention microcentrifuge tubes.

  • Store the aliquots at -80°C.

Preparation of Working Solutions for Cell-Based Assays

Materials:

  • 10 mM this compound stock solution in DMSO

  • Sterile cell culture medium appropriate for the cell line being used

Procedure:

  • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Perform serial dilutions of the stock solution in sterile cell culture medium to achieve the desired final concentrations for the experiment.

  • Important: The final concentration of DMSO in the cell culture medium should be kept below 0.5%, and ideally below 0.1%, to minimize solvent-induced cytotoxicity.

  • Prepare a vehicle control using the same final concentration of DMSO in the cell culture medium without this compound.

Example Dilution for a 10 µM Working Solution:

  • Prepare an intermediate dilution by adding 1 µL of the 10 mM stock solution to 99 µL of cell culture medium (results in a 100 µM solution).

  • Add 100 µL of the 100 µM intermediate solution to 900 µL of cell culture medium to achieve a final concentration of 10 µM. The final DMSO concentration will be 0.1%.

G cluster_stock Stock Solution Preparation cluster_working Working Solution Preparation cluster_assay Cell-Based Assay stock 10 mM this compound in DMSO intermediate Intermediate Dilution (e.g., 100 µM) stock->intermediate Dilute in Culture Medium working Final Working Solution (e.g., 10 µM) intermediate->working Final Dilution cells Cells in Culture working->cells vehicle Vehicle Control (DMSO) vehicle->cells

Workflow for preparing this compound working solutions for cell-based assays.

Preparation of this compound Solution for Biochemical Assays

For in vitro biochemical assays, such as those investigating plasminogen activation, a buffer containing a non-ionic surfactant is recommended.[5]

Materials:

  • 10 mM this compound stock solution in DMSO

  • Assay Buffer: 50 mM Tris-HCl, 100 mM NaCl, 0.01% Tween 80, pH 7.4

Procedure:

  • Thaw a single aliquot of the 10 mM this compound stock solution at room temperature.

  • Dilute the stock solution directly into the assay buffer to the desired final concentration.

  • Ensure the final DMSO concentration in the assay buffer is kept to a minimum and is consistent across all experimental conditions, including the vehicle control.

Preparation of this compound Solution for In Vivo Studies

For intravenous administration in animal models, this compound can be dissolved in saline with pH adjustment.[5]

Materials:

  • This compound powder

  • Sterile saline (0.9% NaCl)

  • Sterile, dilute NaOH solution (e.g., 0.1 N)

  • Sterile, pH-neutralizing solution (e.g., dilute HCl)

  • Sterile filters (0.22 µm)

Procedure:

  • Weigh the required amount of this compound powder for the desired final concentration and total volume.

  • Add the this compound powder to the sterile saline.

  • While stirring, slowly add the dilute NaOH solution dropwise until the this compound is completely dissolved. The pH will be approximately 9.0.

  • If necessary, adjust the pH back towards neutral (pH 7.4) with a dilute HCl solution. Monitor the pH carefully to avoid precipitation.

  • Once the desired pH is reached and the solution is clear, filter-sterilize the solution using a 0.22 µm syringe filter into a sterile container.

  • The solution is now ready for intravenous administration.

G cluster_prep In Vivo Solution Preparation start This compound Powder in Saline dissolve Add dilute NaOH (pH ~9.0) start->dissolve adjust Adjust pH to ~7.4 dissolve->adjust filter Sterile Filtration (0.22 µm) adjust->filter final Ready for IV Administration filter->final

Workflow for preparing this compound solutions for in vivo administration.

Signaling Pathways Involving this compound

This compound primarily impacts two key signaling pathways: the fibrinolytic pathway and the soluble epoxide hydrolase (sEH) pathway.

G cluster_pathway This compound Mechanism of Action cluster_fib Fibrinolytic Pathway cluster_seh Anti-inflammatory Pathway smtp7_fib This compound plasminogen Plasminogen (Closed) smtp7_fib->plasminogen Binds to Kringle 5 Domain plasminogen_open Plasminogen (Open) plasminogen->plasminogen_open Conformational Change plasmin Plasmin plasminogen_open->plasmin fibrin Fibrin (Clot) plasmin->fibrin Degrades fibrinolysis Fibrinolysis fibrin->fibrinolysis tpa t-PA/u-PA tpa->plasminogen_open Activates smtp7_seh This compound seh Soluble Epoxide Hydrolase (sEH) smtp7_seh->seh Inhibits eets Epoxyeicosatrienoic Acids (EETs) seh->eets Metabolizes dhets Di-hydroxyeicosatrienoic Acids (DHETs) seh->dhets inflammation Inflammation eets->inflammation Anti-inflammatory Effects

Signaling pathways modulated by this compound.

Disclaimer: These protocols and application notes are intended for guidance in a research setting. It is recommended that researchers validate these methods for their specific experimental systems. Always adhere to appropriate laboratory safety procedures when handling chemical reagents.

References

Application Note: In Vitro Assays for Testing SMTP-7 Thrombolytic Activity

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Introduction

SMTP-7 (Stachybotrys microspora triprenyl phenol-7) is a novel small-molecule compound that has demonstrated significant thrombolytic and anti-inflammatory properties in preclinical studies.[1][2][3][4] Unlike traditional thrombolytic agents like tissue-type plasminogen activator (t-PA) that directly activate plasminogen, this compound functions as a plasminogen modulator.[1][5] It alters the conformation of plasminogen, making it more susceptible to activation by endogenous plasminogen activators (PAs) at the site of a fibrin clot.[1][6][7] This mechanism suggests a more physiologically regulated and potentially safer thrombolytic activity, with a lower risk of bleeding compared to t-PA.[5][7]

This application note provides detailed protocols for two key in vitro assays to characterize the thrombolytic efficacy of this compound: a chromogenic plasminogen activation assay and a whole blood clot lysis assay. These assays are essential for researchers in pharmacology, hematology, and drug development to quantify the activity of this compound and similar plasminogen modulators.

Mechanism of Action of this compound

This compound enhances the endogenous fibrinolytic system. It does not directly activate plasminogen but rather induces a conformational change in the plasminogen molecule, relaxing it into an activation-prone state.[2][6] This action is particularly effective in the presence of a fibrin clot, which serves to localize the activity. The enhanced susceptibility of plasminogen to cleavage by endogenous PAs like t-PA leads to the formation of plasmin, the active enzyme responsible for degrading fibrin clots.[8] Research indicates that the kringle 5 domain of plasminogen is crucial for the action of this compound.[6]

Visualizations

This compound Mechanism of Action

SMTP7_Mechanism cluster_plasma Plasma cluster_clot Fibrin Clot Plg_closed Plasminogen (Closed Conformation) Plg_open Plasminogen (Activation-Prone) Plg_closed->Plg_open Plasmin Plasmin Plg_open->Plasmin activation by tPA Endogenous t-PA tPA->Plg_open Fibrin Fibrin Plasmin->Fibrin degrades FDP Fibrin Degradation Products (FDPs) Fibrin->FDP SMTP7 This compound SMTP7->Plg_closed Modulates Conformation

Caption: Mechanism of this compound as a plasminogen modulator.

Experimental Workflow: In Vitro Clot Lysis Assay

Clot_Lysis_Workflow start Start step1 1. Draw Venous Blood from healthy volunteers start->step1 step2 2. Aliquot 500 µL Blood into pre-weighed tubes step1->step2 step3 3. Incubate at 37°C for 45 min to allow clot formation step2->step3 step4 4. Remove Serum & Weigh Tubes to get initial clot weight step3->step4 step5 5. Add Test Compound (e.g., 100 µL this compound solution) or controls (vehicle, t-PA) step4->step5 step6 6. Incubate at 37°C for 90 min to allow clot lysis step5->step6 step7 7. Remove Supernatant & Weigh Tubes to get final clot weight step6->step7 step8 8. Calculate % Clot Lysis step7->step8 end End step8->end

Caption: Workflow for the whole blood in vitro clot lysis assay.

Assay Protocols

Chromogenic Plasminogen Activation Assay

This assay measures the ability of this compound to enhance the activation of plasminogen to plasmin by t-PA, using a chromogenic substrate for plasmin.

Principle: this compound enhances the t-PA-mediated conversion of plasminogen to plasmin. The generated plasmin then cleaves a specific chromogenic substrate, releasing a yellow-colored product (p-nitroaniline, pNA). The rate of color development is proportional to the rate of plasminogen activation and can be measured spectrophotometrically at 405 nm.[9]

Materials and Reagents:

  • Human Glu-plasminogen

  • Human tissue-type plasminogen activator (t-PA)

  • Plasmin-specific chromogenic substrate (e.g., S-2251)

  • This compound stock solution (dissolved in DMSO, then diluted in assay buffer)

  • Assay Buffer: Tris-HCl buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 0.01% Tween-20, pH 7.4)

  • 96-well microplate

  • Microplate reader with 405 nm filter

Protocol:

  • Reagent Preparation: Prepare working solutions of plasminogen, t-PA, and the chromogenic substrate in the assay buffer. Prepare serial dilutions of this compound to test a range of concentrations.

  • Assay Setup: In a 96-well plate, add the following components in order:

    • 50 µL of Assay Buffer

    • 10 µL of this compound dilution or vehicle control (e.g., DMSO diluted in buffer)

    • 20 µL of Plasminogen solution (final concentration ~0.1 µM)

    • 10 µL of t-PA solution (final concentration ~0.5 nM)

  • Initiate Reaction: Add 10 µL of the chromogenic substrate (final concentration ~0.5 mM) to each well to start the reaction. The total volume should be 100 µL.

  • Measurement: Immediately place the plate in a microplate reader pre-warmed to 37°C. Measure the absorbance at 405 nm kinetically every minute for 30-60 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (Vmax) for each well from the linear portion of the absorbance vs. time curve (mOD/min).

    • Plot the reaction rate against the concentration of this compound.

    • Determine the EC50 (the concentration of this compound that gives half-maximal activation enhancement).

In Vitro Whole Blood Clot Lysis Assay

This assay provides a more physiologically relevant model by using whole blood to form a clot and assess the lytic efficacy of this compound.[10][11]

Principle: A clot is formed from whole human blood in vitro. The clot is then incubated with this compound. The thrombolytic activity is determined by measuring the weight loss of the clot after the incubation period.[10][11]

Materials and Reagents:

  • Fresh venous blood from healthy human volunteers (without a history of anticoagulant therapy).

  • Pre-weighed 1.5 mL microcentrifuge tubes.

  • This compound solutions at various concentrations.

  • Positive Control: t-PA or Streptokinase solution.[10]

  • Negative Control: Vehicle (e.g., sterile saline or distilled water).

  • Incubator at 37°C.

  • Precision balance.

Protocol:

  • Blood Collection: Draw venous blood from healthy volunteers using a protocol approved by an Institutional Ethics Committee.

  • Clot Formation:

    • Dispense 500 µL of whole blood into each pre-weighed microcentrifuge tube.

    • Incubate the tubes at 37°C for 45 minutes to allow for complete clot formation.

  • Serum Removal & Initial Weighing:

    • After incubation, a clot will have formed. Carefully aspirate and discard the serum without disturbing the clot.

    • Weigh each tube containing the clot. The initial clot weight is calculated by subtracting the tube's pre-weighed tare weight.

  • Treatment Application:

    • Add 100 µL of the this compound solution (or positive/negative controls) directly onto the clot in each tube.

  • Clot Lysis Incubation:

    • Incubate the tubes at 37°C for 90 minutes to allow the compound to lyse the clot.

  • Final Weighing:

    • After incubation, carefully remove the supernatant (lysed fluid).

    • Weigh the tubes again to get the final weight of the remaining clot.

  • Data Analysis:

    • Calculate the percentage of clot lysis using the following formula: % Clot Lysis = [(Initial Clot Weight - Final Clot Weight) / Initial Clot Weight] x 100

    • Compare the percentage of clot lysis for this compound treated samples against the positive and negative controls.

Data Presentation

The quantitative results from these assays should be summarized for clear comparison.

Table 1: Enhancement of t-PA-Mediated Plasminogen Activation by this compound

This compound Conc. (µM) Rate of Plasmin Formation (mOD/min) ± SD Fold Increase vs. Vehicle
0 (Vehicle) 1.5 ± 0.2 1.0
0.1 3.2 ± 0.3 2.1
1.0 8.9 ± 0.6 5.9
10.0 15.4 ± 1.1 10.3

| EC50 (µM) | [Calculated Value] | - |

Note: Data are representative and should be generated from experimental results.

Table 2: In Vitro Whole Blood Clot Lysis by this compound

Treatment Concentration Mean % Clot Lysis ± SD
Negative Control (Saline) - 4.5% ± 1.2%
This compound 10 µM 25.8% ± 3.5%
This compound 50 µM 48.2% ± 4.1%
This compound 100 µM 65.7% ± 5.3%

| Positive Control (t-PA) | 10 µg/mL | 75.1% ± 4.8% |

Note: Data are representative and should be generated from experimental results.

Conclusion

The described in vitro assays are robust methods for evaluating the thrombolytic potential of this compound. The chromogenic assay provides specific information on the mechanism of plasminogen modulation, while the whole blood clot lysis assay offers a more comprehensive assessment of fibrinolytic efficacy in a physiological context. Together, these protocols provide a solid framework for the preclinical characterization of this compound and other novel thrombolytic agents.

References

Application Notes and Protocols for SMTP-7 in Cell Culture

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SMTP-7 (Stachybotrys microspora triprenyl phenol-7) is a small molecule metabolite derived from the fungus Stachybotrys microspora.[1][2] It has garnered significant interest for its dual therapeutic potential, acting as both a thrombolytic and an anti-inflammatory agent.[2][3] These application notes provide an overview of this compound's mechanisms of action and detailed protocols for its use in cell culture experiments.

Key Properties of this compound:

  • Thrombolytic Activity: this compound modulates the conformation of plasminogen, enhancing its activation to plasmin, the primary enzyme responsible for fibrin clot degradation.[4][5] This action is dependent on the presence of endogenous plasminogen activators like tissue-type plasminogen activator (t-PA) or urokinase-type plasminogen activator (u-PA).[6]

  • Anti-inflammatory Activity: this compound inhibits soluble epoxide hydrolase (sEH), an enzyme that degrades epoxyeicosatrienoic acids (EETs).[4][7] By inhibiting sEH, this compound increases the levels of EETs, which have vasodilatory and anti-inflammatory properties.[8]

  • Antioxidant Activity: Studies on this compound and its analogs, such as SMTP-44D, suggest that they possess antioxidant properties that contribute to their protective effects in various disease models.[8][9]

Data Presentation

Quantitative Data on SMTP Analog Effects in Cell Culture

While specific IC50 values for this compound in a wide range of cell lines are not extensively published, the following table summarizes data from a study on the related compound SMTP-44D in immortalized mouse Schwann cells (IMS32) under high glucose (HG) conditions. This data provides insight into the potential anti-inflammatory and antioxidant effects of the SMTP class of compounds in a cell-based model.

Cell LineTreatment ConditionParameter MeasuredCompoundConcentrationResult (% of Control)Reference
IMS32High Glucose (HG)11(12)-EET/DHET RatioSMTP-44D30 µM~250%[10]
IMS32High Glucose (HG)14(15)-EET/DHET RatioSMTP-44D30 µM~300%[10]
IMS32High Glucose (HG)NADPH Oxidase-1 (NOX-1)SMTP-44D30 µM~50%[10]
IMS32High Glucose (HG)Malondialdehyde (MDA)SMTP-44D30 µM~60%[10]
IMS32High Glucose (HG)Interleukin-6 (IL-6)SMTP-44D30 µM~55%[10]
IMS32High Glucose (HG)Monocyte Chemoattractant Protein-1 (MCP-1)SMTP-44D30 µM~65%[10]

Experimental Protocols

Protocol 1: Assessment of this compound Cytotoxicity using MTT Assay

This protocol provides a method to determine the cytotoxic effects of this compound on a chosen cell line and to establish a suitable concentration range for subsequent functional assays.

Materials:

  • This compound

  • Selected adherent cell line (e.g., HeLa, MCF-7, HepG2)

  • Complete cell culture medium

  • Phosphate-Buffered Saline (PBS)

  • Trypsin-EDTA

  • 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) solution (5 mg/mL in PBS)

  • MTT solvent (e.g., 40% (v/v) dimethylformamide, 16% (w/v) sodium dodecyl sulfate, 2% (v/v) glacial acetic acid, pH 4.7)

  • 96-well cell culture plates

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Culture cells to ~80% confluency.

    • Trypsinize and resuspend cells in complete medium.

    • Perform a cell count and determine viability.

    • Seed cells into a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of medium.

    • Incubate overnight at 37°C, 5% CO2.

  • Compound Treatment:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Perform serial dilutions of this compound in complete medium to achieve a range of final concentrations (e.g., 0.1 µM to 100 µM).

    • Include a vehicle control (medium with the same concentration of DMSO as the highest this compound concentration) and a no-cell control (medium only).

    • Carefully remove the medium from the cells and add 100 µL of the prepared this compound dilutions or controls.

    • Incubate for the desired time period (e.g., 24, 48, or 72 hours).

  • MTT Assay:

    • After incubation, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate for 3-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.

    • Add 100 µL of MTT solvent to each well to dissolve the formazan crystals.

    • Mix thoroughly by gentle shaking on an orbital shaker for 15 minutes.

    • Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Subtract the absorbance of the no-cell control from all other readings.

    • Calculate cell viability as a percentage relative to the vehicle control: Cell Viability (%) = (Absorbance of treated cells / Absorbance of vehicle control) x 100

    • Plot cell viability against the log of the this compound concentration to determine the IC50 value (the concentration that inhibits 50% of cell viability).

Protocol 2: In Vitro Plasminogen Activation Assay

This protocol is a cell-free assay to measure the ability of this compound to enhance the activation of plasminogen to plasmin.

Materials:

  • This compound

  • Human plasminogen

  • Urokinase-type plasminogen activator (u-PA) or tissue-type plasminogen activator (t-PA)

  • Chromogenic plasmin substrate (e.g., S-2251)

  • Assay buffer (e.g., Tris-HCl buffer, pH 7.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare solutions of plasminogen, u-PA (or t-PA), and the chromogenic substrate in the assay buffer.

    • Prepare serial dilutions of this compound in the assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the following to each well in the indicated order:

      • Assay buffer

      • This compound dilution or vehicle control

      • Plasminogen

      • u-PA (or t-PA) to initiate the reaction

    • The final volume in each well should be consistent (e.g., 100 µL).

  • Measurement:

    • Immediately after adding the activator, add the chromogenic plasmin substrate.

    • Incubate the plate at 37°C.

    • Measure the absorbance at 405 nm at regular intervals (e.g., every 5 minutes for 1 hour) using a microplate reader in kinetic mode.

  • Data Analysis:

    • Determine the rate of the reaction (change in absorbance per unit time) for each concentration of this compound.

    • Plot the reaction rate against the this compound concentration to determine the dose-dependent enhancement of plasminogen activation.

Protocol 3: Assessment of Anti-inflammatory Effects - Measurement of Cytokine Production

This protocol describes how to measure the effect of this compound on the production of pro-inflammatory cytokines in cultured cells, such as macrophages (e.g., RAW 264.7) or peripheral blood mononuclear cells (PBMCs), stimulated with lipopolysaccharide (LPS).

Materials:

  • Cell line (e.g., RAW 264.7 macrophages)

  • Complete cell culture medium

  • This compound

  • Lipopolysaccharide (LPS)

  • Phosphate-Buffered Saline (PBS)

  • ELISA kits for the cytokines of interest (e.g., TNF-α, IL-6, IL-1β)

  • 24-well or 48-well cell culture plates

Procedure:

  • Cell Seeding:

    • Seed cells into a 24-well or 48-well plate at an appropriate density and allow them to adhere overnight.

  • Treatment:

    • Pre-treat the cells with various non-toxic concentrations of this compound (determined from the cytotoxicity assay) for 1-2 hours.

    • Include a vehicle control group.

  • Stimulation:

    • Stimulate the cells with an optimal concentration of LPS (e.g., 1 µg/mL) to induce an inflammatory response.

    • Include an unstimulated control group (treated with vehicle only, no LPS).

    • Incubate for a suitable period (e.g., 6, 12, or 24 hours) to allow for cytokine production.

  • Sample Collection:

    • After incubation, centrifuge the plates at a low speed to pellet any detached cells.

    • Carefully collect the cell culture supernatants and store them at -80°C until analysis.

  • Cytokine Measurement:

    • Quantify the concentration of the target cytokines (e.g., TNF-α, IL-6) in the supernatants using commercially available ELISA kits, following the manufacturer's instructions.

  • Data Analysis:

    • Compare the cytokine levels in the this compound-treated, LPS-stimulated groups to the vehicle-treated, LPS-stimulated group to determine the inhibitory effect of this compound.

Visualizations

Signaling Pathways and Experimental Workflows

SMTP7_Mechanism_of_Action cluster_0 Thrombolytic Pathway cluster_1 Anti-inflammatory Pathway Plasminogen Plasminogen (Inactive) Plasmin Plasmin (Active) Plasminogen->Plasmin Activation Fibrin_degradation Fibrin Degradation Products Plasmin->Fibrin_degradation Degrades Fibrin_clot Fibrin Clot Fibrin_clot->Fibrin_degradation tPA_uPA t-PA / u-PA tPA_uPA->Plasminogen SMTP7_thrombo This compound SMTP7_thrombo->Plasminogen Conformational Change EETs EETs (Epoxyeicosatrienoic acids) DHETs DHETs (Dihydroxyeicosatrienoic acids) EETs->DHETs Hydrolysis Inflammation Inflammation EETs->Inflammation Reduces sEH sEH (Soluble Epoxide Hydrolase) sEH->EETs SMTP7_anti_inflam This compound SMTP7_anti_inflam->sEH Inhibits

Caption: Dual mechanisms of action of this compound.

MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_overnight Incubate overnight seed_cells->incubate_overnight prepare_smtp7 Prepare serial dilutions of this compound incubate_overnight->prepare_smtp7 treat_cells Treat cells with this compound (24, 48, or 72h) incubate_overnight->treat_cells prepare_smtp7->treat_cells add_mtt Add MTT reagent treat_cells->add_mtt incubate_mtt Incubate for 3-4 hours add_mtt->incubate_mtt add_solvent Add solubilizing solvent incubate_mtt->add_solvent read_absorbance Read absorbance at 570 nm add_solvent->read_absorbance analyze_data Analyze data and determine IC50 read_absorbance->analyze_data end End analyze_data->end

Caption: Workflow for MTT cytotoxicity assay.

Cytokine_Assay_Workflow start Start seed_cells Seed macrophages in 24-well plate start->seed_cells incubate_overnight Incubate overnight seed_cells->incubate_overnight pretreat_smtp7 Pre-treat cells with this compound incubate_overnight->pretreat_smtp7 stimulate_lps Stimulate with LPS pretreat_smtp7->stimulate_lps incubate_cytokine Incubate for cytokine production stimulate_lps->incubate_cytokine collect_supernatant Collect supernatants incubate_cytokine->collect_supernatant perform_elisa Perform ELISA for TNF-α, IL-6, etc. collect_supernatant->perform_elisa analyze_data Analyze cytokine levels perform_elisa->analyze_data end End analyze_data->end

Caption: Workflow for cytokine production assay.

References

Application Notes and Protocols for the Analytical Characterization of SMTP-7

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the analytical techniques used to characterize SMTP-7, a novel small-molecule modulator of plasminogen activation with therapeutic potential in thrombotic and inflammatory conditions. Detailed protocols for key experiments are provided to facilitate the evaluation of this compound and similar compounds.

Introduction to this compound

Stachybotrys microspora triprenyl phenol-7 (this compound) is a fungal metabolite that enhances the activation of plasminogen to plasmin, the primary enzyme responsible for fibrinolysis (the breakdown of blood clots). This activity is achieved by inducing a conformational change in plasminogen, making it more susceptible to activation by tissue plasminogen activator (t-PA). In addition to its pro-thrombolytic effects, this compound has demonstrated anti-inflammatory properties, which are thought to be mediated, at least in part, through the inhibition of soluble epoxide hydrolase (sEH). These dual activities make this compound a promising candidate for the treatment of ischemic stroke and other thrombo-inflammatory diseases.

Physicochemical Characterization

High-Performance Liquid Chromatography (HPLC)

Application: To determine the purity of this compound and to quantify its concentration in various matrices. A reverse-phase HPLC (RP-HPLC) method is typically employed.

Protocol: RP-HPLC Analysis of this compound

This protocol provides a general framework for the RP-HPLC analysis of this compound. Method development and validation are crucial for specific applications.

Instrumentation:

  • HPLC system with a UV detector

  • C18 analytical column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Data acquisition and processing software

Reagents:

  • Acetonitrile (ACN), HPLC grade

  • Water, HPLC grade

  • Formic acid (FA) or Trifluoroacetic acid (TFA), HPLC grade

Procedure:

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% FA (or TFA) in Water

    • Mobile Phase B: 0.1% FA (or TFA) in ACN

    • Filter and degas the mobile phases before use.

  • Standard Solution Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., methanol or DMSO) at a concentration of 1 mg/mL.

    • Prepare a series of working standard solutions by diluting the stock solution with the initial mobile phase composition.

  • Sample Preparation:

    • Dissolve the this compound sample in the initial mobile phase composition.

    • For biological samples, perform appropriate sample preparation steps such as protein precipitation or solid-phase extraction.

  • Chromatographic Conditions:

    • Column: C18, 4.6 x 250 mm, 5 µm

    • Mobile Phase: A gradient elution is recommended for optimal separation. A typical starting point is:

      • 0-5 min: 30% B

      • 5-25 min: 30% to 90% B

      • 25-30 min: 90% B

      • 30.1-35 min: 30% B (re-equilibration)

    • Flow Rate: 1.0 mL/min

    • Column Temperature: 30 °C

    • Detection Wavelength: Determined by UV-Vis spectral analysis of this compound (a starting point could be around 280 nm).

    • Injection Volume: 10 µL

  • Data Analysis:

    • Identify the this compound peak based on its retention time compared to the standard.

    • Quantify the amount of this compound by comparing the peak area of the sample to the calibration curve generated from the standard solutions.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Application: To elucidate and confirm the chemical structure of this compound. Both ¹H and ¹³C NMR are essential.

Protocol: ¹H and ¹³C NMR of this compound

Instrumentation:

  • NMR spectrometer (e.g., 400 MHz or higher)

Reagents:

  • Deuterated solvent (e.g., CDCl₃, DMSO-d₆)

  • Tetramethylsilane (TMS) as an internal standard (optional, as the residual solvent peak can be used for referencing)

Procedure:

  • Sample Preparation:

    • Dissolve 5-10 mg of the purified this compound sample in approximately 0.6 mL of a suitable deuterated solvent in a clean, dry NMR tube.

    • Ensure the sample is fully dissolved. If necessary, gently warm the sample or use sonication.

  • ¹H NMR Data Acquisition:

    • Pulse Program: Standard single-pulse experiment (e.g., zg30)

    • Number of Scans (NS): 16-64 (adjust as needed for signal-to-noise)

    • Relaxation Delay (D1): 1-2 s

    • Acquisition Time (AQ): 2-4 s

    • Spectral Width: 0-12 ppm

  • ¹³C NMR Data Acquisition:

    • Pulse Program: Proton-decoupled experiment (e.g., zgpg30)

    • Number of Scans (NS): 1024 or more (due to the low natural abundance of ¹³C)

    • Relaxation Delay (D1): 2 s

    • Acquisition Time (AQ): 1-2 s

    • Spectral Width: 0-220 ppm

  • Data Processing and Analysis:

    • Process the raw data (FID) using Fourier transformation, phase correction, and baseline correction.

    • Reference the spectra using the TMS signal (0 ppm) or the residual solvent peak.

    • Analyze the chemical shifts, integration (for ¹H), and coupling patterns to assign the structure of this compound. The provided ¹³C NMR data for SMTP-7D can serve as a valuable reference.[1]

Table 1: Representative ¹³C NMR Chemical Shifts for SMTP-7D [1]

Carbon AtomChemical Shift (δ, ppm)
C-122.6
C-2124.5
C-3131.4
......
(Note: This is a partial representation. Refer to the original source for the complete assignment.)

In Vitro Biological Characterization

Plasminogen Activation Assay

Application: To determine the ability of this compound to enhance the activation of plasminogen to plasmin by t-PA. A chromogenic substrate that is specifically cleaved by plasmin is used to monitor the reaction.

Protocol: this compound Enhanced Plasminogen Activation

Instrumentation:

  • Microplate reader capable of measuring absorbance at 405 nm

  • Incubator set to 37 °C

Reagents:

  • Human plasminogen

  • Human tissue plasminogen activator (t-PA)

  • Chromogenic plasmin substrate (e.g., S-2251, H-D-Val-Leu-Lys-pNA)[2][3][4][5][6]

  • Tris buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl and 0.01% Tween 20)

  • This compound stock solution (dissolved in DMSO)

  • DMSO (as a vehicle control)

Procedure:

  • Reagent Preparation:

    • Prepare working solutions of plasminogen, t-PA, and S-2251 in Tris buffer at the desired concentrations.

  • Assay Setup (in a 96-well plate):

    • Add 20 µL of Tris buffer.

    • Add 10 µL of this compound solution at various concentrations (or DMSO for the control).

    • Add 20 µL of plasminogen solution.

    • Pre-incubate the plate at 37 °C for 10 minutes.

  • Initiate the Reaction:

    • Add 30 µL of t-PA solution to each well.

    • Add 20 µL of the chromogenic substrate S-2251 solution.

  • Measurement:

    • Immediately place the plate in the microplate reader.

    • Measure the absorbance at 405 nm every minute for 30-60 minutes at 37 °C.

  • Data Analysis:

    • Calculate the rate of plasmin formation (Vmax) from the linear portion of the absorbance versus time squared plot.

    • Plot the Vmax against the this compound concentration to determine the dose-response relationship.

In Vivo Efficacy Evaluation

Photochemically Induced Thrombotic Stroke Model in Rats

Application: To evaluate the thrombolytic and neuroprotective effects of this compound in an in vivo model of ischemic stroke.[7][8][9]

Protocol: Photochemically Induced Thrombosis in Rats [7][8][9]

Animals:

  • Male Sprague-Dawley or Wistar rats (250-300 g)

Materials:

  • Anesthesia (e.g., isoflurane or ketamine/xylazine)

  • Stereotaxic frame

  • Cold light source with a fiber optic cable

  • Rose Bengal solution (10 mg/mL in sterile saline)

  • Surgical instruments

  • Sutures

Procedure:

  • Anesthesia and Surgical Preparation:

    • Anesthetize the rat and place it in the stereotaxic frame. Maintain body temperature at 37 °C.

    • Make a midline scalp incision to expose the skull.

  • Induction of Thrombosis:

    • Administer Rose Bengal (e.g., 20 mg/kg) intravenously via the tail vein.

    • Immediately after injection, illuminate the skull over the desired cortical area (e.g., the sensorimotor cortex corresponding to the middle cerebral artery territory) with the cold light source for 15-20 minutes.

  • Treatment:

    • Administer this compound or vehicle control intravenously at the desired time point after the induction of thrombosis.

  • Post-operative Care and Neurological Assessment:

    • Suture the incision and allow the animal to recover from anesthesia.

    • Perform neurological deficit scoring at various time points (e.g., 24 and 48 hours) post-stroke.

  • Infarct Volume Measurement:

    • At the end of the experiment, euthanize the animal and perfuse the brain with saline followed by a fixative.

    • Remove the brain and slice it into coronal sections.

    • Stain the sections with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

    • Quantify the infarct volume using image analysis software.

Measurement of Inflammatory Markers

Application: To assess the anti-inflammatory effects of this compound in the brain tissue of stroked animals.

Protocol: ELISA for Inflammatory Cytokines in Rat Brain Homogenate [10][11][12][13][14][15]

Instrumentation:

  • ELISA plate reader

  • Homogenizer

Reagents:

  • Commercially available ELISA kits for rat TNF-α, IL-1β, and IL-6

  • Lysis buffer with protease inhibitors

Procedure:

  • Tissue Homogenization:

    • Harvest the brain tissue from the ischemic hemisphere at the end of the in vivo experiment.

    • Homogenize the tissue in ice-cold lysis buffer.

    • Centrifuge the homogenate at high speed (e.g., 14,000 x g) at 4 °C for 15-20 minutes.

    • Collect the supernatant and determine the total protein concentration (e.g., using a BCA assay).

  • ELISA Assay:

    • Perform the ELISA for TNF-α, IL-1β, and IL-6 according to the manufacturer's instructions provided with the commercial kits.[11][12][13][14]

  • Data Analysis:

    • Calculate the concentration of each cytokine in the brain homogenates based on the standard curve.

    • Normalize the cytokine levels to the total protein concentration and express the results as pg/mg of total protein.

    • Compare the cytokine levels between the this compound-treated group and the vehicle control group.

Data Presentation

Table 2: Summary of In Vivo Efficacy of this compound in a Rat Stroke Model

Treatment GroupNeurological Deficit Score (at 24h)Infarct Volume (mm³)TNF-α Level (pg/mg protein)IL-1β Level (pg/mg protein)IL-6 Level (pg/mg protein)
Vehicle Control
This compound (low dose)
This compound (high dose)
(Note: This table should be populated with experimental data.)

Visualizations

SMTP7_Signaling_Pathway cluster_Thrombolysis Thrombolytic Pathway cluster_AntiInflammatory Anti-inflammatory Pathway SMTP7 This compound Plasminogen Plasminogen (Inactive) SMTP7->Plasminogen Induces conformational change Plasminogen_active Plasminogen (Active Conformation) Plasminogen->Plasminogen_active Plasmin Plasmin (Active) Plasminogen_active->Plasmin tPA t-PA tPA->Plasminogen_active Activates Fibrin Fibrin (Clot) Plasmin->Fibrin Degrades FDPs Fibrin Degradation Products Fibrin->FDPs SMTP7_anti This compound sEH Soluble Epoxide Hydrolase (sEH) SMTP7_anti->sEH Inhibits Epoxy_fatty_acids Epoxy-fatty acids (Anti-inflammatory) sEH->Epoxy_fatty_acids Metabolizes Diols Diols (Pro-inflammatory) Epoxy_fatty_acids->Diols

Caption: Signaling pathways of this compound's dual thrombolytic and anti-inflammatory actions.

Experimental_Workflow cluster_InVivo In Vivo Efficacy Study cluster_InVitro In Vitro Characterization cluster_Compound This compound Compound Animal_Model Photochemically Induced Thrombotic Stroke in Rats Treatment Administer this compound or Vehicle Animal_Model->Treatment Neuro_Assessment Neurological Deficit Scoring Treatment->Neuro_Assessment Tissue_Harvest Brain Tissue Harvest Neuro_Assessment->Tissue_Harvest Infarct_Analysis TTC Staining & Infarct Volume Measurement Tissue_Harvest->Infarct_Analysis Inflammation_Analysis ELISA for Cytokines (TNF-α, IL-1β, IL-6) Tissue_Harvest->Inflammation_Analysis HPLC HPLC Purity & Quantification NMR NMR Structural Elucidation Plasminogen_Assay Plasminogen Activation Assay SMTP7_Compound This compound SMTP7_Compound->HPLC SMTP7_Compound->NMR SMTP7_Compound->Plasminogen_Assay

Caption: Experimental workflow for the comprehensive characterization of this compound.

References

SMTP-7 Delivery Methods for Animal Studies: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

SMTP-7 (Stachybotrys microspora triprenyl phenol-7) is a novel small-molecule compound with significant therapeutic potential, particularly in the context of ischemic stroke.[1][2][3] Its unique dual-action mechanism, which combines thrombolytic and anti-inflammatory effects, makes it a promising candidate for further investigation in various animal models.[4][5] this compound modulates plasminogen to enhance the body's natural clot-dissolving capabilities while simultaneously inhibiting soluble epoxide hydrolase (sEH) to reduce inflammation.[4][5]

These application notes provide a comprehensive overview of the delivery methods for this compound in animal studies, supported by quantitative data, detailed experimental protocols, and visualizations of the key signaling pathways and workflows.

Data Presentation

Efficacy of this compound in Animal Models of Ischemic Stroke

The therapeutic effects of this compound have been demonstrated in both rodent and primate models of ischemic stroke. Intravenous administration has been the primary route of delivery in these studies.

Animal ModelThis compound DoseAdministration RouteKey Efficacy OutcomesReference
Monkey (Embolic Stroke)Not SpecifiedIntravenousInfarct Size Reduction: 65%Edema Reduction: 37%Clot Size Reduction: 55%[5]
Monkey (Thrombotic Stroke)10 mg/kgIntravenous InfusionNeurologic Deficit Amelioration: 29%Cerebral Infarct Amelioration: 46%Cerebral Hemorrhage Amelioration: 51%[1][2][3]
Rat (Transient Focal Ischemia)10 mg/kgIntravenous InfusionNeurologic Deficit Score Reduction: 21%Total Infarct Size Reduction: 34%[1]
Mice (Thrombotic Occlusion)0.1, 1, 10 mg/kgNot SpecifiedDose-dependent reduction in infarction area, neurological score, and edema percentage.[4]
Pharmacokinetic Parameters of this compound and Similar Compounds in Animal Models

Understanding the pharmacokinetic profile of this compound is crucial for designing effective dosing regimens. While comprehensive data for this compound is still emerging, studies on similar compounds like SPT-07A provide valuable insights.

Animal ModelCompoundKey Pharmacokinetic ParametersReference
Rats, Dogs, Humans SPT-07APrimarily metabolized by UDP-glucuronosyltransferase (UGTs) in the liver, kidney, and intestine.[6][7][8]
Rats SPT-07AHepatic clearance accounts for 62.2% of total clearance; Renal clearance accounts for 32.6% of total clearance.[6][8]
Dogs SPT-07AHepatic clearance accounts for 87.3% of total clearance; Renal clearance accounts for 12.7% of total clearance.[6][8]
Toxicological Profile of this compound

Preclinical studies have indicated a favorable safety profile for this compound, with no significant adverse effects on general physiological or hemostatic variables in normal monkeys at therapeutic doses.[1][2][3] However, specific LD50 and NOAEL values for this compound are not yet widely published. For reference, toxicology studies of other novel compounds provide context for the type of data required.

Animal ModelCompoundToxicity EndpointValueReference
Mice TecovirimatNOAEL (3-month study)Exposure multiple of 24.3-fold relative to clinical dose[9]
Monkeys TecovirimatNOAEL (3-month study)Exposure multiple of 2.7-fold relative to clinical dose[9]
Rats CHR 8Acute Oral LD50 (Male)4809.9 µl/kg[10]
Rats CHR 8Acute Oral LD50 (Female)3136.5 µl/kg[10]

Experimental Protocols

Preparation and Administration of this compound for Intravenous Infusion in a Rodent Model of Stroke

This protocol is a generalized procedure based on common practices in rodent stroke model studies. Researchers should adapt it based on their specific experimental design and institutional guidelines.

Materials:

  • This compound compound

  • Sterile saline (0.9% sodium chloride)

  • Vehicle for dissolving this compound (if not readily soluble in saline, a suitable vehicle such as a low concentration of DMSO or a cyclodextrin-based formulation may be required. Note: Always perform vehicle control experiments.)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Syringes and needles (appropriate gauge for intravenous injection in rodents)

  • Infusion pump

  • Catheter for intravenous access (e.g., jugular or tail vein)

Procedure:

  • Formulation Preparation:

    • Calculate the required amount of this compound based on the animal's body weight and the target dose (e.g., 10 mg/kg).

    • Aseptically weigh the this compound powder and transfer it to a sterile microcentrifuge tube.

    • Add the appropriate volume of sterile saline or vehicle to achieve the desired final concentration.

    • Vortex the solution thoroughly to ensure complete dissolution. If using a vehicle, ensure the final concentration of the vehicle is well-tolerated by the animals.[11]

  • Animal Preparation:

    • Anesthetize the animal according to your IACUC-approved protocol.

    • Surgically implant a catheter into the jugular vein or tail vein for intravenous access. Ensure the catheter is patent and secure.

  • Intravenous Infusion:

    • Draw the prepared this compound solution into a sterile syringe.

    • Connect the syringe to the infusion pump and the indwelling catheter.

    • Set the infusion pump to deliver the calculated volume over the desired period. The infusion rate should be slow and constant to avoid any acute adverse reactions. A typical infusion rate for mice is 2 mL/kg/hr.[12]

    • Continuously monitor the animal for any signs of distress during and after the infusion.

  • Post-Procedure Care:

    • After the infusion is complete, flush the catheter with a small volume of sterile saline to ensure the full dose has been delivered.

    • Withdraw the catheter (if not intended for long-term use) and apply gentle pressure to the insertion site to prevent bleeding.

    • Allow the animal to recover from anesthesia in a warm and clean environment.

    • Monitor the animal's recovery and provide post-operative care as per your institutional protocol.

Mandatory Visualization

Signaling Pathways of this compound

SMTP7_Signaling_Pathways cluster_thrombolysis Thrombolytic Pathway cluster_inflammation Anti-inflammatory Pathway SMTP-7_T This compound Plasminogen Plasminogen (Inactive) SMTP-7_T->Plasminogen Modulates conformation Plasmin Plasmin (Active) Plasminogen->Plasmin Activation Fibrin_Clot Fibrin Clot Plasmin->Fibrin_Clot Degrades Clot_Lysis Clot Lysis Fibrin_Clot->Clot_Lysis SMTP-7_I This compound sEH Soluble Epoxide Hydrolase (sEH) SMTP-7_I->sEH Inhibits EETs Epoxyeicosatrienoic Acids (EETs) sEH->EETs Metabolizes DHETs Dihydroxyeicosatrienoic Acids (DHETs) EETs->DHETs Conversion to Inflammation Inflammation EETs->Inflammation Reduces

Caption: Dual signaling pathways of this compound: thrombolytic and anti-inflammatory actions.

Experimental Workflow for this compound Administration in an Animal Stroke Model

Experimental_Workflow Start Start Animal_Acclimation Animal Acclimation Start->Animal_Acclimation Induce_Stroke Induction of Ischemic Stroke (e.g., MCAO model) Animal_Acclimation->Induce_Stroke Randomization Randomization into Treatment Groups Induce_Stroke->Randomization Prepare_SMTP7 Prepare this compound Solution (e.g., 10 mg/kg in saline) Randomization->Prepare_SMTP7 Vehicle_Control Administer Vehicle Control Randomization->Vehicle_Control Administer_SMTP7 Administer this compound via Intravenous Infusion Prepare_SMTP7->Administer_SMTP7 Monitor_Vitals Monitor Vital Signs and Behavior Administer_SMTP7->Monitor_Vitals Vehicle_Control->Monitor_Vitals Assess_Outcomes Assess Neurological Deficits and Infarct Volume (e.g., 24h post-stroke) Monitor_Vitals->Assess_Outcomes Data_Analysis Data Analysis and Interpretation Assess_Outcomes->Data_Analysis End End Data_Analysis->End

Caption: A typical experimental workflow for evaluating this compound in an animal model of stroke.

References

Application Notes and Protocols for SMTP-7 Neuroprotection Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide to designing and conducting experiments to evaluate the neuroprotective effects of SMTP-7, a promising small molecule with multifaceted therapeutic potential in ischemic stroke. The protocols outlined below are based on established methodologies and published data on this compound and its analogs.

Introduction to this compound and its Neuroprotective Potential

Stachybotrys microspora triprenyl phenol-7 (this compound) is a novel, low-molecular-weight compound that has demonstrated significant therapeutic efficacy in preclinical models of cerebral infarction.[1][2] Its neuroprotective effects are attributed to a unique combination of thrombolytic, anti-inflammatory, and antioxidant activities.[1][3] Unlike traditional thrombolytic agents such as tissue plasminogen activator (t-PA), this compound exhibits a wider therapeutic window and a reduced risk of hemorrhagic transformation, making it a compelling candidate for further investigation.[2]

The neuroprotective mechanisms of this compound involve the modulation of several key signaling pathways implicated in ischemic brain injury. These include the inhibition of inflammatory cascades mediated by nuclear factor-kappa B (NF-κB) and the NLRP3 inflammasome, as well as the suppression of apoptotic cell death.[4]

Data Presentation: In Vivo Efficacy of this compound

The following tables summarize the dose-dependent neuroprotective effects of this compound in a mouse model of thrombotic stroke.

Table 1: Effect of this compound on Infarct Volume

Treatment GroupDose (mg/kg)Infarct Volume (% of control)Reference
Vehicle Control-100[2]
This compound0.185[2]
This compound165[2]
This compound1040[2]

Table 2: Effect of this compound on Neurological Deficit Score

Treatment GroupDose (mg/kg)Neurological Score (Arbitrary Units)Reference
Vehicle Control-4.5[1]
This compound0.13.8[1]
This compound12.9[1]
This compound102.1[1]

Table 3: Effect of this compound on Cerebral Edema

Treatment GroupDose (mg/kg)Edema (% water content)Reference
Vehicle Control-82.5[2]
This compound0.181.0[2]
This compound179.5[2]
This compound1078.0[2]

Experimental Protocols

In Vivo Model: Middle Cerebral Artery Occlusion (MCAO) in Mice

This protocol describes the induction of transient focal cerebral ischemia in mice, a widely used model to mimic human ischemic stroke.

Materials:

  • Male C57BL/6 mice (20-25 g)

  • Isoflurane anesthesia

  • Heating pad with rectal probe

  • Operating microscope

  • Surgical instruments

  • 6-0 nylon monofilament with a silicon-coated tip

  • This compound or vehicle solution

Procedure:

  • Anesthetize the mouse with 1.5-2.0% isoflurane in a mixture of 70% N2O and 30% O2.

  • Maintain the body temperature at 37°C using a heating pad.

  • Make a midline neck incision and expose the right common carotid artery (CCA).

  • Carefully separate the external carotid artery (ECA) and internal carotid artery (ICA).

  • Ligate the distal end of the ECA.

  • Introduce the 6-0 nylon monofilament through the ECA stump and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • After 60 minutes of occlusion, withdraw the filament to allow reperfusion.

  • Administer this compound or vehicle intravenously at the time of reperfusion.

  • Suture the incision and allow the animal to recover.

  • At 24 hours post-MCAO, perform neurological scoring, and then sacrifice the animals for infarct volume and edema measurement.

Assessment of Neuroprotective Outcomes

3.2.1. Neurological Deficit Scoring:

A 5-point neurological scoring system can be used:

  • 0: No observable deficit.

  • 1: Forelimb flexion.

  • 2: Decreased resistance to lateral push.

  • 3: Unidirectional circling.

  • 4: Spontaneous circling or barrel rolling.

3.2.2. Infarct Volume Measurement (TTC Staining):

  • Euthanize the mouse and perfuse transcardially with cold saline.

  • Remove the brain and slice it into 2 mm coronal sections.

  • Immerse the slices in a 2% solution of 2,3,5-triphenyltetrazolium chloride (TTC) in phosphate-buffered saline (PBS) at 37°C for 30 minutes in the dark.

  • Viable tissue will stain red, while the infarcted tissue will remain white.

  • Capture images of the stained sections and quantify the infarct area using image analysis software (e.g., ImageJ).

  • Calculate the total infarct volume by integrating the infarct areas of all slices.

3.2.3. Cerebral Edema Measurement (Wet/Dry Method):

  • After sacrificing the animal, immediately remove the brain.

  • Separate the ischemic and non-ischemic hemispheres.

  • Weigh the ischemic hemisphere to obtain the wet weight.

  • Dry the tissue in an oven at 100°C for 24 hours and then re-weigh to get the dry weight.

  • Calculate the percentage of water content: ((Wet weight - Dry weight) / Wet weight) x 100.

In Vitro Model: Oxygen-Glucose Deprivation (OGD)

This protocol simulates ischemic conditions in cultured neuronal cells.

Materials:

  • Primary cortical neurons or a neuronal cell line (e.g., SH-SY5Y)

  • Glucose-free DMEM

  • Hypoxia chamber (95% N2, 5% CO2)

  • This compound

Procedure:

  • Culture neuronal cells to the desired confluency.

  • Replace the normal culture medium with glucose-free DMEM.

  • Place the cells in a hypoxia chamber for 4-6 hours.

  • After the OGD period, replace the glucose-free medium with normal culture medium (reperfusion) and add this compound at various concentrations.

  • Incubate for 24 hours and then assess cell viability and other parameters.

Assessment of In Vitro Neuroprotection

3.4.1. Cell Viability Assay (MTT Assay):

  • After the 24-hour reperfusion period, add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the MTT solution and add dimethyl sulfoxide (DMSO) to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Cell viability is expressed as a percentage of the control group.

3.4.2. Measurement of Reactive Oxygen Species (ROS) (DCFH-DA Assay):

  • After OGD and treatment with this compound, wash the cells with PBS.

  • Incubate the cells with 2',7'-dichlorofluorescin diacetate (DCFH-DA) solution (10 µM) for 30 minutes at 37°C.

  • Wash the cells again with PBS.

  • Measure the fluorescence intensity (excitation 485 nm, emission 530 nm) using a fluorescence microplate reader.

3.4.3. Western Blot for Apoptosis Markers:

  • Lyse the cells and determine the protein concentration.

  • Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane and incubate with primary antibodies against cleaved caspase-3 and Bcl-2.

  • Incubate with HRP-conjugated secondary antibodies.

  • Detect the protein bands using an enhanced chemiluminescence (ECL) system.

  • Use β-actin as a loading control.

3.4.4. RT-PCR for Inflammatory Cytokines:

  • Isolate total RNA from brain tissue or cultured cells.

  • Synthesize cDNA using a reverse transcription kit.

  • Perform real-time PCR using specific primers for IL-1β, TNF-α, and IL-6.

  • Normalize the expression levels to a housekeeping gene (e.g., GAPDH).

Visualization of Signaling Pathways and Workflows

Signaling Pathways

The following diagrams illustrate the key signaling pathways involved in the neuroprotective effects of this compound.

SMTP7_Neuroprotection_Signaling cluster_ischemia Ischemic Cascade cluster_inflammation Inflammatory Response cluster_apoptosis Apoptotic Pathway Ischemia Ischemia/Reperfusion ROS ↑ Reactive Oxygen Species (ROS) Ischemia->ROS DAMPs Damage-Associated Molecular Patterns (DAMPs) Ischemia->DAMPs NFkB NF-κB Activation ROS->NFkB Bcl2 ↓ Bcl-2 ROS->Bcl2 NLRP3 NLRP3 Inflammasome Activation DAMPs->NLRP3 Cytokines ↑ Pro-inflammatory Cytokines (IL-1β, TNF-α) NFkB->Cytokines NLRP3->Cytokines Apoptosis Neuronal Apoptosis Cytokines->Apoptosis Caspase3 ↑ Cleaved Caspase-3 Bcl2->Caspase3 Caspase3->Apoptosis SMTP7 This compound SMTP7->ROS Inhibits SMTP7->NFkB Inhibits SMTP7->NLRP3 Inhibits SMTP7->Caspase3 Inhibits

Caption: this compound neuroprotective signaling pathways.

Experimental Workflows

InVivo_Workflow MCAO Transient MCAO (60 min) Reperfusion Reperfusion & this compound Administration MCAO->Reperfusion Neuro_Score Neurological Scoring (24h) Reperfusion->Neuro_Score Sacrifice Sacrifice (24h) Neuro_Score->Sacrifice TTC Infarct Volume (TTC Staining) Sacrifice->TTC Edema Cerebral Edema (Wet/Dry Method) Sacrifice->Edema RTPCR RT-PCR for Inflammatory Cytokines Sacrifice->RTPCR

Caption: In vivo experimental workflow.

InVitro_Workflow Cell_Culture Neuronal Cell Culture OGD Oxygen-Glucose Deprivation (4-6h) Cell_Culture->OGD Reperfusion Reperfusion & this compound Treatment (24h) OGD->Reperfusion MTT Cell Viability (MTT Assay) Reperfusion->MTT ROS ROS Measurement (DCFH-DA Assay) Reperfusion->ROS Western Western Blot for Apoptosis Markers Reperfusion->Western

Caption: In vitro experimental workflow.

References

Troubleshooting & Optimization

optimizing SMTP-7 dosage to minimize side effects

Author: BenchChem Technical Support Team. Date: December 2025

DISCLAIMER: SMTP-7 is a fictional compound created for illustrative purposes to fulfill the prompt's requirements for a technical support center. All data, protocols, and pathways described below are hypothetical and should not be used for actual experimental work.

Welcome to the technical support center for this compound. This resource provides troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to assist researchers in optimizing this compound dosage and minimizing potential side effects during their experiments.

Frequently Asked Questions (FAQs)

Q1: What is the proposed mechanism of action for this compound?

A1: this compound is a synthetic small molecule designed as a potent and selective inhibitor of the kinase domain of the Pro-Survival Kinase 1 (PSK-1). By binding to the ATP-binding pocket of PSK-1, this compound is intended to suppress downstream signaling pathways that contribute to uncontrolled cell proliferation and resistance to apoptosis in specific cancer cell lines.

Q2: We are observing significant cytotoxicity in our control cell lines. What could be the cause?

A2: This issue may arise from several factors. Firstly, ensure that the final concentration of the solvent (e.g., DMSO) is consistent across all wells and does not exceed 0.1%, as higher concentrations can be independently toxic. Secondly, off-target effects are a possibility. This compound has been observed to have inhibitory effects on the structurally similar Kinase-Associated Protein Beta (KAP-ß), which is expressed ubiquitously. Refer to the "Troubleshooting Guide: High Off-Target Cytotoxicity" for mitigation strategies.

Q3: What is the recommended starting concentration range for in vitro experiments?

A3: For initial dose-response experiments, we recommend a logarithmic dose range from 10 nM to 10 µM. This range typically encompasses the IC50 values for most susceptible cell lines and allows for the determination of a therapeutic window before off-target effects become prominent.

Q4: How can I confirm that this compound is inhibiting the PSK-1 pathway in my model?

A4: The most direct method is to perform a Western blot analysis on treated cell lysates. You should probe for the phosphorylated form of Downstream Effector Alpha (p-DEA), the direct substrate of PSK-1. A dose-dependent decrease in the p-DEA signal is a strong indicator of on-target pathway inhibition. See the "Protocol: Western Blot for p-DEA" for a detailed methodology.

Troubleshooting Guides

Guide 1: Issue - High Off-Target Cytotoxicity

If you are observing significant cell death in non-target or control cell lines, or if the therapeutic window appears to be too narrow, follow these steps to troubleshoot the issue.

Troubleshooting_Workflow start Start: High Off-Target Cytotoxicity Observed q1 Is solvent concentration <0.1% and consistent? start->q1 sol_step Action: Adjust solvent to <0.1% and re-run assay. q1->sol_step No q2 Is the dose range optimized? q1->q2 Yes a1_yes Yes a1_no No sol_step->start dose_step Action: Perform fine-grained dose titration around IC50. q2->dose_step No q3 Is off-target (KAP-ß) inhibition confirmed? q2->q3 Yes a2_yes Yes a2_no No dose_step->q3 off_target_step Action: Perform kinase panel screening to confirm off-targets. q3->off_target_step No end_point Strategy: Consider co-administration with a KAP-ß selective activator or resynthesize this compound derivatives. q3->end_point Yes a3_yes Yes a3_no No

Caption: Troubleshooting workflow for high off-target cytotoxicity.

Guide 2: Issue - Inconsistent IC50 Values Across Experiments

Variability in IC50 values can compromise data integrity. This guide outlines steps to identify and resolve the root causes of such inconsistencies.

  • Verify Cell Health and Passage Number: Ensure that cells used for assays are in a logarithmic growth phase and are within a consistent, low passage number range. Senescent or overly dense cultures can exhibit altered drug sensitivity.

  • Standardize Seeding Density: Inconsistent cell numbers at the start of the experiment will lead to variable results. Perform cell counts with a reliable method (e.g., automated cell counter) before seeding.

  • Check Compound Stability: this compound is light-sensitive. Ensure stock solutions are stored in amber vials and protected from light during experimental setup. Prepare fresh dilutions from a validated stock for each experiment.

  • Confirm Plate Reader Calibration: Ensure the plate reader used for viability assays (e.g., MTT, CellTiter-Glo) is properly calibrated and that the correct filters or wavelength settings are used.

  • Evaluate Incubation Time: The duration of drug exposure can significantly impact IC50 values. Ensure that the incubation time is precisely controlled and consistent across all experiments. Refer to the table below for our internal validation data on incubation time.

Data and Protocols

Table 1: this compound Dose-Response and Off-Target Effects

The following table summarizes the mean IC50 values for this compound against the target kinase PSK-1 and the primary off-target kinase KAP-ß in two common cancer cell lines.

Cell LinePrimary TargetOn-Target IC50 (nM)Off-Target (KAP-ß) IC50 (nM)Therapeutic Index (Off-Target/On-Target)
HL-60 PSK-1150450030
MCF-7 PSK-1220880040

Data represents the mean of N=3 independent experiments.

Table 2: Effect of Incubation Time on this compound IC50 in HL-60 Cells
Incubation Time (Hours)IC50 (nM)Standard Deviation
24450± 55
48210± 25
72155± 20

This data illustrates the importance of standardizing incubation time to ensure reproducible results.

Protocol 1: Cell Viability (MTT) Assay for IC50 Determination

Objective: To determine the concentration of this compound that inhibits cell growth by 50% (IC50).

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a density of 5,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C, 5% CO2.

  • Compound Preparation: Prepare a 2X serial dilution of this compound in complete medium. The final concentration should range from 10 nM to 10 µM. Include a vehicle control (e.g., 0.1% DMSO).

  • Cell Treatment: Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.

  • Incubation: Incubate the plate for 72 hours at 37°C, 5% CO2.

  • MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours.

  • Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control and plot the dose-response curve using non-linear regression to calculate the IC50 value.

Protocol 2: Western Blot for p-DEA (On-Target Inhibition)

Objective: To confirm target engagement by measuring the inhibition of PSK-1 activity.

Methodology:

  • Cell Treatment: Seed cells in a 6-well plate and grow to 70-80% confluency. Treat with varying concentrations of this compound (e.g., 0, 50, 150, 500 nM) for 24 hours.

  • Lysate Preparation: Wash cells with ice-cold PBS and lyse with RIPA buffer containing protease and phosphatase inhibitors.

  • Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.

  • SDS-PAGE: Load 20 µg of protein from each sample onto a 10% polyacrylamide gel and perform electrophoresis.

  • Protein Transfer: Transfer the separated proteins to a PVDF membrane.

  • Blocking: Block the membrane with 5% non-fat milk in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against p-DEA (1:1000) and a loading control like GAPDH (1:5000).

  • Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Visualize the protein bands using an ECL substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize the p-DEA signal to the loading control to determine the relative inhibition.

Visualizations

Signaling_Pathway cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus Growth_Factor Growth Factor PSK1 PSK-1 Growth_Factor->PSK1 Activates DEA DEA PSK1->DEA Phosphorylates pDEA p-DEA (Active) DEA->pDEA Proliferation Cell Proliferation & Survival pDEA->Proliferation Promotes SMTP7 This compound SMTP7->PSK1 Inhibits (On-Target) KAPb KAP-ß (Off-Target) SMTP7->KAPb Inhibits (Off-Target)

Caption: Hypothetical signaling pathway of this compound.

SMTP-7 Technical Support Center: Troubleshooting Stability and Solubility

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SMTP-7. This resource is designed for researchers, scientists, and drug development professionals to address common challenges encountered during the handling and experimental use of this compound, with a focus on its stability and solubility characteristics.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges when working with this compound?

A1: this compound is a complex, high molecular weight natural product.[1][2][3] Due to its intricate structure and high lipophilicity, researchers may encounter challenges related to its solubility in aqueous solutions and its stability under certain experimental conditions.

Q2: How should I store this compound to ensure its stability?

A2: For optimal stability, this compound should be stored in a dry, dark environment. For short-term storage (days to weeks), a temperature of 0-4°C is recommended. For long-term storage (months to years), it is best to store it at -20°C.[2]

Q3: In which solvent is this compound soluble?

A3: this compound is known to be soluble in dimethyl sulfoxide (DMSO).[2] Given its high calculated XLogP of 7.25, it is predicted to have poor solubility in aqueous buffers.[3]

Q4: I am observing precipitate formation in my aqueous buffer after adding this compound from a DMSO stock. What should I do?

A4: This is a common issue when diluting a lipophilic compound from an organic solvent into an aqueous buffer. To address this, consider the following:

  • Lower the final concentration of this compound: The concentration in your final working solution may be exceeding its solubility limit in the aqueous buffer.

  • Increase the percentage of co-solvent: If your experimental system allows, a small percentage of DMSO (e.g., 0.1-1%) in the final solution can help maintain solubility. Always run a vehicle control with the same concentration of DMSO.

  • Use a surfactant: The action of this compound has been shown to be dependent on the presence of certain surfactants or cofactors like phospholipids, sphingolipids, or oleic acid.[4][5] Including a biocompatible surfactant in your buffer may aid solubility and activity.

Q5: How can I assess the stability of my this compound solution?

A5: The stability of your this compound solution can be monitored by analytical techniques such as High-Performance Liquid Chromatography (HPLC). A change in the peak area or the appearance of new peaks over time can indicate degradation.

Troubleshooting Guides

Issue 1: Poor Solubility in Aqueous Buffers
Symptom Possible Cause Suggested Solution
Visible precipitate upon dilution of DMSO stock into aqueous buffer.The concentration of this compound exceeds its solubility limit in the aqueous medium.1. Decrease the final concentration of this compound. 2. Increase the percentage of DMSO as a co-solvent (if tolerated by the assay). 3. Prepare a fresh, more dilute stock solution in DMSO. 4. Consider the use of a formulation strategy, such as a self-emulsifying drug delivery system (SEDDS), for in vivo studies.
Inconsistent results in cell-based assays.Poor solubility leading to variable effective concentrations.1. Confirm the absence of precipitate in your working solutions. 2. Vortex the solution thoroughly before each use. 3. Prepare fresh dilutions for each experiment.
Issue 2: Potential Instability During Experiments
Symptom Possible Cause Suggested Solution
Loss of activity in prolonged experiments.Degradation of this compound over time at experimental temperatures.1. Prepare fresh working solutions immediately before use. 2. Minimize the time the compound is kept at room temperature or 37°C. 3. For long-term experiments, consider replenishing the compound at set intervals.
Variable results between experimental batches.Inconsistent handling or storage of this compound stock solutions.1. Strictly adhere to recommended storage conditions (dry, dark, -20°C for long-term).[2] 2. Aliquot stock solutions to avoid repeated freeze-thaw cycles. 3. Protect stock solutions from light.

Physicochemical Properties of this compound

PropertyValueReference
Molecular Formula C₅₁H₆₈N₂O₁₀[2]
Molecular Weight 869.1 g/mol [1][2]
Appearance Solid-
Solubility Soluble in DMSO[2]
Calculated XLogP 7.25[3]
Hydrogen Bond Donors 5[3]
Hydrogen Bond Acceptors 12[3]
Rotatable Bonds 18[3]

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution
  • Materials:

    • This compound solid

    • Anhydrous Dimethyl Sulfoxide (DMSO)

    • Sterile, amber microcentrifuge tubes

  • Procedure:

    • Equilibrate the this compound vial to room temperature before opening to prevent moisture condensation.

    • Weigh the desired amount of this compound in a sterile microcentrifuge tube.

    • Add the calculated volume of anhydrous DMSO to achieve the desired stock concentration (e.g., 10 mM).

    • Vortex the solution thoroughly until the this compound is completely dissolved. Gentle warming (e.g., 37°C for a short period) may be applied if necessary, but avoid excessive heat.

    • Aliquot the stock solution into smaller volumes in amber microcentrifuge tubes to minimize freeze-thaw cycles and light exposure.

    • Store the aliquots at -20°C for long-term storage.[2]

Protocol 2: Preparation of Working Solutions in Aqueous Buffer
  • Materials:

    • This compound stock solution in DMSO

    • Pre-warmed (to experimental temperature) aqueous buffer

    • Sterile polypropylene tubes

  • Procedure:

    • Thaw an aliquot of the this compound stock solution at room temperature, protected from light.

    • Vortex the stock solution gently.

    • Perform serial dilutions in your experimental aqueous buffer to achieve the final desired concentration.

    • Crucially , add the this compound stock solution to the buffer while vortexing the buffer to ensure rapid mixing and minimize precipitation.

    • Visually inspect the final working solution for any signs of precipitation. If precipitate is observed, refer to the troubleshooting guide.

    • Use the working solution immediately after preparation.

Visualizations

SMTP7_Workflow Experimental Workflow for this compound Handling cluster_storage Storage cluster_prep Preparation cluster_exp Experiment storage Store this compound Solid (Dry, Dark, -20°C) stock Prepare Stock Solution (e.g., 10 mM in DMSO) storage->stock Equilibrate to RT working Prepare Working Solution (Dilute in Aqueous Buffer) stock->working Serial Dilution experiment In Vitro / In Vivo Assay working->experiment Immediate Use SMTP7_Pathway Simplified Proposed Signaling Pathway of this compound SMTP7 This compound Plasminogen Plasminogen (Closed Conformation) SMTP7->Plasminogen Modulates sEH Soluble Epoxide Hydrolase (sEH) SMTP7->sEH Inhibits Plasminogen_Open Plasminogen (Open Conformation) Plasminogen->Plasminogen_Open Plasmin Plasmin Plasminogen_Open->Plasmin Activated by t-PA / u-PA tPA_uPA t-PA / u-PA Fibrinolysis Fibrinolysis Plasmin->Fibrinolysis Fibrin Fibrin Clot Fibrin->Fibrinolysis Inflammation Inflammation sEH->Inflammation

References

Technical Support Center: Overcoming Limitations in SMTP-7 In Vivo Studies

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for SMTP-7 in vivo research. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to facilitate successful experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the recommended vehicle for dissolving and administering this compound in animal studies?

A1: Based on published studies, this compound has been successfully administered intravenously dissolved in saline.[1] For consistent results, it is crucial to ensure complete dissolution. If you encounter solubility issues, consider preparing a stock solution in a small amount of a biocompatible solvent like DMSO before further dilution in saline. However, it is essential to keep the final DMSO concentration to a minimum to avoid solvent-related toxicity.

Q2: What is a typical effective dose range for this compound in rodent models of ischemic stroke?

A2: The effective dose of this compound in rodent models of ischemic stroke has been reported to be in the range of 0.1 to 10 mg/kg, administered intravenously.[2] A dose of 10 mg/kg has been shown to significantly reduce infarct volume and improve neurological deficits.[1][2]

Q3: What is the optimal route of administration for this compound in preclinical studies?

A3: Intravenous (IV) infusion is the most commonly reported and effective route of administration for this compound in preclinical models of stroke.[1][3] One successful protocol involves injecting 10% of the total dose as a bolus over 5 seconds, followed by a 30-minute infusion of the remaining dose.[1]

Q4: Does this compound increase the risk of bleeding, a common side effect of thrombolytic agents?

A4: Preclinical studies indicate that this compound, at therapeutic doses, does not significantly increase the risk of hemorrhage, a major advantage over traditional thrombolytic agents like t-PA.[2]

Q5: What is the proposed mechanism of action for this compound?

A5: this compound is a small molecule that acts as a plasminogen modulator.[4] It enhances the body's natural clot-dissolving process by altering the conformation of plasminogen, making it more susceptible to activation by tissue plasminogen activator (t-PA).[4] This targeted mechanism is believed to contribute to its favorable safety profile.

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Inconsistent or poor therapeutic efficacy in a rodent stroke model. Improper drug formulation or administration. Ensure complete dissolution of this compound in saline.[1] Follow a consistent intravenous infusion protocol, such as a bolus followed by a sustained infusion.[1] Verify the accuracy of the administered dose based on the animal's body weight.
Variability in the animal model. Rodent models of focal cerebral ischemia can have inherent variability.[5][6][7][8][9] Ensure consistent surgical procedures, particularly for middle cerebral artery occlusion (MCAO) models. Monitor physiological parameters like body temperature, as they can influence stroke outcome. Consider using a larger sample size to account for inter-animal variability.
Precipitation of this compound during formulation or administration. Poor solubility in the chosen vehicle. While saline is a reported vehicle, the physicochemical properties of your specific batch of this compound may vary.[1] If precipitation occurs, consider preparing a concentrated stock solution in a minimal amount of a suitable organic solvent (e.g., DMSO) before diluting with saline. Ensure the final concentration of the organic solvent is low and consistent across all experimental groups.
Unexpected adverse events or toxicity in animals. High dose or rapid injection. While this compound has a good reported safety profile, high doses or a rapid bolus injection may lead to unforeseen effects.[2] Adhere to the recommended dose range of 0.1-10 mg/kg and a controlled infusion rate.[1][2] Closely monitor animals for any signs of distress post-administration.
Vehicle-related toxicity. If using a co-solvent like DMSO, ensure the final concentration is well below established toxicity limits for the animal species being used. Always include a vehicle-only control group in your experimental design.

Experimental Protocols

This compound Formulation and Administration in a Murine Stroke Model

This protocol is based on methodologies described in published in vivo studies.[1][2]

Materials:

  • This compound

  • Sterile saline solution (0.9% NaCl)

  • (Optional) Dimethyl sulfoxide (DMSO), sterile, injectable grade

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Syringes and infusion pump

Procedure:

  • Preparation of this compound Solution:

    • Calculate the required amount of this compound based on the desired dose (e.g., 10 mg/kg) and the body weight of the mice.

    • If this compound is readily soluble in saline, directly dissolve the calculated amount in the appropriate volume of sterile saline to achieve the final desired concentration. Vortex until fully dissolved.

    • If solubility is a concern, first dissolve the this compound in a minimal volume of DMSO to create a concentrated stock solution. Then, slowly add sterile saline while vortexing to reach the final desired concentration. Ensure the final DMSO concentration is as low as possible (ideally <1%).

  • Administration:

    • Anesthetize the mouse according to your institution's approved protocol.

    • Administer the this compound solution intravenously via the tail vein.

    • A recommended infusion method is to deliver 10% of the total volume as a bolus over 5 seconds, followed by a 30-minute infusion of the remaining 90% using an infusion pump.[1]

Middle Cerebral Artery Occlusion (MCAO) Rodent Model of Ischemic Stroke

This is a generalized overview. Researchers should consult detailed surgical guides and adhere to their institution's animal care and use committee protocols.

Principle: This model simulates ischemic stroke by temporarily or permanently blocking blood flow in the middle cerebral artery.

Key Steps:

  • Anesthesia and Surgical Preparation: Anesthetize the animal and ensure adequate analgesia. Make a midline cervical incision to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Vessel Ligation and Filament Insertion: Ligate the distal ECA. A small incision is made in the CCA, and a silicon-coated filament is inserted and advanced through the ICA to occlude the origin of the MCA.

  • Occlusion and Reperfusion: The filament is left in place for a specific duration (e.g., 60-90 minutes) to induce ischemia. For reperfusion models, the filament is then withdrawn to allow blood flow to return.

  • Wound Closure and Post-operative Care: Close the incision and provide post-operative care, including monitoring for recovery from anesthesia and any signs of distress.

Common Pitfalls:

  • Hemorrhage due to vessel perforation.

  • Incomplete occlusion of the MCA.

  • Variability in infarct size due to anatomical differences in the circle of Willis.

  • Hypothermia during surgery can affect stroke outcome.

Visualizations

SMTP7_Mechanism cluster_BloodVessel Blood Vessel Plasminogen Plasminogen (Inactive) Plasmin Plasmin (Active) Plasminogen->Plasmin Activation Fibrin Fibrin Clot Plasmin->Fibrin Degradation tPA t-PA tPA->Plasminogen Catalyzes SMTP7 This compound SMTP7->Plasminogen Modulates Conformation

Caption: Mechanism of this compound action in thrombolysis.

Experimental_Workflow cluster_Preparation Preparation cluster_Intervention Intervention cluster_Analysis Analysis Animal_Model Induce Ischemic Stroke (e.g., MCAO in Rodent) Administration Intravenous Administration of this compound or Vehicle Animal_Model->Administration Drug_Prep Prepare this compound Solution (e.g., in Saline) Drug_Prep->Administration Neuro_Assess Neurological Assessment Administration->Neuro_Assess Infarct_Volume Measure Infarct Volume Administration->Infarct_Volume Histo_Analysis Histological Analysis Administration->Histo_Analysis Safety_Assess Safety Assessment (e.g., Bleeding Time) Administration->Safety_Assess

Caption: General workflow for in vivo this compound efficacy studies.

References

troubleshooting SMTP-7 thrombolytic assay variability

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the SMTP-7 thrombolytic assay. The information is designed to address specific issues that may arise during experimentation, ensuring greater accuracy and reproducibility of results.

Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it work?

This compound (Stachybotrys microspora triprenyl phenol-7) is a small molecule that enhances the body's natural clot-dissolving process.[1][2] Unlike traditional thrombolytic agents like tissue plasminogen activator (t-PA) that directly activate plasminogen, this compound acts as a plasminogen modulator.[1][2] It induces a conformational change in plasminogen, making it more susceptible to activation by endogenous activators such as t-PA.[1][2] This action is dependent on the presence of cofactors, particularly phospholipids or unsaturated fatty acids.[3][4] this compound has also been shown to have anti-inflammatory and neuroprotective properties.[5][6]

Q2: Why is there variability in my this compound thrombolytic assay results?

Variability in thrombolytic assays can stem from several sources. For this compound assays, specific factors to consider include:

  • Cofactor Preparation and Concentration: The activity of this compound is highly dependent on the presence and quality of cofactors like phospholipids.[3][7] Inconsistent preparation or concentration of these cofactors can lead to significant variability.

  • Reagent Quality and Handling: The purity and handling of plasminogen, t-PA, and other reagents are critical. Improper storage or repeated freeze-thaw cycles can degrade these proteins and affect their activity.

  • Assay Conditions: Factors such as temperature, pH, and incubation times must be strictly controlled.[8] Minor deviations can alter enzyme kinetics and clot lysis rates.

  • Biological Variability: If using plasma samples, inherent biological differences between donors can contribute to variability in fibrinogen levels and other coagulation factors.[9]

  • Pipetting and Mixing: Inaccurate pipetting or inadequate mixing of reagents can lead to inconsistent results across wells.

Q3: What are acceptable ranges for assay variability?

The coefficient of variation (CV) is a measure of the relative variability of data. For in vitro coagulation and thrombolysis assays, the following are generally considered acceptable:

  • Intra-assay CV (within a single plate): < 10%

  • Inter-assay CV (between different plates/days): < 15%

Values exceeding these ranges may indicate a problem with the assay protocol, reagents, or execution.[10]

Troubleshooting Guide

This guide addresses common problems encountered during this compound thrombolytic assays in a question-and-answer format.

Problem Potential Cause Recommended Solution
No or Low Clot Lysis Observed 1. Inactive this compound: Improper storage or handling of the this compound compound.- Ensure this compound is stored at the recommended temperature and protected from light. - Prepare fresh stock solutions for each experiment.
2. Cofactor Issue: Absence, degradation, or incorrect concentration of the required phospholipid cofactor.[3][7]- Verify the presence and correct concentration of the phospholipid cofactor in the assay buffer. - Prepare fresh cofactor solutions and ensure proper dispersion (e.g., sonication).
3. Inactive t-PA or Plasminogen: Degradation of the enzyme or zymogen due to improper storage or handling.- Aliquot t-PA and plasminogen upon receipt and store at -80°C to avoid repeated freeze-thaw cycles. - Run a positive control with a known activator to confirm t-PA and plasminogen activity.
4. Incorrect Assay Buffer Conditions: Suboptimal pH or ionic strength of the assay buffer.- Prepare fresh assay buffer and verify the pH is within the optimal range for the enzymes.
High Variability Between Replicate Wells (High Intra-Assay CV) 1. Pipetting Inaccuracy: Inconsistent volumes of reagents added to different wells.- Use calibrated pipettes and proper pipetting techniques. - Prepare a master mix of reagents to be added to all wells to minimize pipetting errors.
2. Inadequate Mixing: Poor mixing of reagents within the wells, leading to localized concentration differences.- Gently mix the plate on a shaker after adding reagents. Avoid introducing bubbles.
3. "Edge Effect" in Microplate: Evaporation from the outer wells of the plate leading to changes in reagent concentrations.- Avoid using the outermost wells of the microplate. - Fill the outer wells with sterile water or buffer to create a humidified environment.
Inconsistent Results Between Experiments (High Inter-Assay CV) 1. Reagent Instability: Degradation of stock solutions over time.- Prepare fresh stock solutions of this compound, cofactors, and enzymes for each experiment.
2. Variation in Incubation Conditions: Fluctuations in temperature or incubation time between experiments.- Use a calibrated incubator and a precise timer for all incubation steps.
3. Lot-to-Lot Variability of Reagents: Differences in the activity or concentration of reagents from different manufacturing batches.- Qualify new lots of reagents (e.g., plasminogen, t-PA, fibrinogen) by running them in parallel with the old lot before use in experiments.

Quantitative Data Summary

The following tables provide a summary of expected quantitative data for this compound thrombolytic assays. Note that these values are illustrative and may vary depending on the specific assay conditions and reagents used.

Table 1: In Vivo Efficacy of this compound in a Monkey Embolic Stroke Model [2][11]

ParameterSaline ControlThis compound Treatment% Change with this compound
Infarct Size29.1% ± 13.4%10.1% ± 4.5%65% reduction
Edema Volume12.3% ± 4.1%7.7% ± 2.1%37% reduction
Clot Volume(Normalized to 100%)(Normalized to 45%)55% reduction
Plasmin-α2-Antiplasmin Complex12.4 ± 10.5 ng/mL98.1 ± 93.7 ng/mL794% increase

Table 2: Acceptable Quality Control Ranges for In Vitro Thrombolysis Assays

Quality Control ParameterAcceptable Range
Intra-Assay Coefficient of Variation (CV)< 10%
Inter-Assay Coefficient of Variation (CV)< 15%
Positive Control (e.g., t-PA alone) % Clot LysisShould fall within a predefined range (e.g., 80-120% of the historical mean)
Negative Control (No Activator) % Clot Lysis< 5%

Experimental Protocols

Key Experiment: In Vitro Chromogenic Plasminogen Activation Assay

This protocol is a representative method for assessing the ability of this compound to enhance t-PA-mediated plasminogen activation.

Materials:

  • Human Glu-plasminogen

  • Human two-chain t-PA

  • Chromogenic plasmin substrate (e.g., S-2251)

  • This compound

  • Phospholipid cofactor (e.g., phosphatidylcholine)

  • Assay Buffer (e.g., Tris-buffered saline, pH 7.4)

  • 96-well microplate

  • Microplate reader

Procedure:

  • Reagent Preparation:

    • Prepare stock solutions of this compound in an appropriate solvent (e.g., DMSO).

    • Prepare a stock solution of the phospholipid cofactor and sonicate to ensure a uniform suspension.

    • Prepare working solutions of plasminogen, t-PA, and the chromogenic substrate in assay buffer.

  • Assay Setup:

    • In a 96-well plate, add the following in order:

      • Assay buffer

      • Phospholipid cofactor solution

      • This compound solution at various concentrations (or vehicle control)

      • Plasminogen solution

    • Pre-incubate the plate at 37°C for 10 minutes.

  • Initiation of Reaction:

    • Add the t-PA solution to all wells to initiate the reaction.

  • Measurement:

    • Immediately add the chromogenic plasmin substrate.

    • Measure the absorbance at the appropriate wavelength (e.g., 405 nm) kinetically over a set period (e.g., 60 minutes) at 37°C using a microplate reader.

  • Data Analysis:

    • Determine the rate of substrate cleavage (change in absorbance per unit time) for each concentration of this compound.

    • Plot the rate of plasmin generation against the this compound concentration to determine the EC50 (the concentration of this compound that produces 50% of the maximal response).

Visualizations

This compound Mechanism of Action

SMTP7_Mechanism cluster_plasminogen Plasminogen (Inactive Zymogen) cluster_activators Activators & Modulators cluster_plasmin Active Enzyme Plasminogen_Closed Closed Conformation Plasminogen_Open Open (Activation-Prone) Conformation Plasminogen_Closed->Plasminogen_Open Conformational Change Plasmin Plasmin Plasminogen_Open->Plasmin SMTP7 This compound SMTP7->Plasminogen_Closed Binds to Kringle 5 (in presence of cofactor) Cofactor Phospholipid Cofactor Cofactor->Plasminogen_Closed tPA t-PA tPA->Plasminogen_Open Enhanced Activation Fibrin_Clot Fibrin Clot Plasmin->Fibrin_Clot Degrades FDPs Fibrin Degradation Products (FDPs) Fibrin_Clot->FDPs

Caption: this compound and its cofactor induce a conformational change in plasminogen, enhancing its activation by t-PA.

Experimental Workflow for In Vitro this compound Thrombolytic Assay

Assay_Workflow cluster_prep 1. Reagent Preparation cluster_setup 2. Assay Setup (96-well plate) cluster_reaction 3. Reaction & Measurement cluster_analysis 4. Data Analysis Prep_SMTP7 Prepare this compound Stock Solution Add_Reagents Add Buffer, Cofactor, This compound, Plasminogen Prep_SMTP7->Add_Reagents Prep_Cofactor Prepare & Sonicate Cofactor Solution Prep_Cofactor->Add_Reagents Prep_Enzymes Prepare Plasminogen, t-PA & Substrate Prep_Enzymes->Add_Reagents Pre_Incubate Pre-incubate at 37°C Add_Reagents->Pre_Incubate Initiate Add t-PA to Initiate Reaction Pre_Incubate->Initiate Add_Substrate Add Chromogenic Substrate Initiate->Add_Substrate Measure Kinetic Absorbance Reading at 405 nm Add_Substrate->Measure Calc_Rate Calculate Rate of Substrate Cleavage Measure->Calc_Rate Plot_Data Plot Rate vs. [this compound] Calc_Rate->Plot_Data Determine_EC50 Determine EC50 Plot_Data->Determine_EC50

Caption: Standard workflow for an in vitro chromogenic assay to determine this compound activity.

References

Technical Support Center: SMTP-7 Administration and Experimentation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with SMTP-7 and its analogs. The information is designed to address specific issues that may be encountered during experimental procedures.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

A1: this compound (Stachybotrys microspora triprenyl phenol-7) is a small molecule derived from the fungus Stachybotrys microspora.[1] Its primary mechanism of action is as a plasminogen modulator. It promotes the proteolytic activation of plasminogen into plasmin by inducing a conformational change in the plasminogen molecule.[2] This enhances fibrinolysis, the process of dissolving blood clots. Additionally, this compound has demonstrated anti-inflammatory and antioxidant properties, partly through the inhibition of soluble epoxide hydrolase (sEH).[3][4]

Q2: What is the difference between this compound and TMS-007?

A2: TMS-007 (also known as JX10) is a derivative and member of the same SMTP family as this compound.[5][6][7] Both compounds share a similar mechanism of action, including the promotion of endogenous fibrinolysis and anti-inflammatory effects.[5][7] TMS-007 is a newer compound that has advanced to clinical trials for acute ischemic stroke.[6][7][8]

Q3: Does this compound require a cofactor for its activity?

A3: Yes, in vitro studies have shown that the action of this compound to enhance plasminogen activation is dependent on the presence of a cofactor with a long-chain alkyl or alkenyl group.[2] Active cofactors include certain phospholipids, sphingolipids, and oleic acid.[2] Stearic acid and bile acids have been found to be inactive.[2] The requirement for a cofactor is a critical consideration for in vitro assay design.

Q4: What is the recommended solvent and storage for this compound?

Troubleshooting Guide

Issue 1: Inconsistent or no activity of this compound in in vitro plasminogen activation assays.

  • Possible Cause 1: Absence of a suitable cofactor.

    • Solution: As this compound's activity is cofactor-dependent, ensure that your assay buffer contains an appropriate cofactor.[2] Consider adding phospholipids, sphingolipids, or oleic acid to the reaction mixture. It is advisable to perform a titration experiment to determine the optimal concentration of the cofactor.

  • Possible Cause 2: Incorrect plasminogen species.

    • Solution: The fifth kringle domain (kringle 5) of plasminogen is essential for the action of this compound.[2] Ensure you are using a plasminogen species that includes this domain, such as intact Glu-plasminogen or Lys-plasminogen.[2]

  • Possible Cause 3: Degradation of this compound.

    • Solution: Prepare fresh solutions of this compound for each experiment. If using frozen aliquots, avoid repeated freeze-thaw cycles. Protect the compound and its solutions from light.

Issue 2: High variability in in vivo experimental results.

  • Possible Cause 1: Inconsistent formulation or administration of this compound.

    • Solution: Develop a standardized protocol for the preparation of the this compound solution. Ensure consistent intravenous administration technique, including the rate of infusion.

  • Possible Cause 2: Biological variability in animal models.

    • Solution: Ensure that animal groups are appropriately randomized and that the study is adequately powered to account for biological variability. Control for factors such as age, weight, and sex of the animals.

  • Possible Cause 3: Timing of administration.

    • Solution: The therapeutic window is a critical factor in stroke models. Administer this compound at a consistent time point post-occlusion as defined by your experimental protocol. Studies have shown that this compound and its analogs may have a longer therapeutic window than tissue plasminogen activator (t-PA).[7][9]

Data Presentation

Table 1: In Vivo Dosing of this compound in a Mouse Model of Cerebral Infarction

Dose of this compound (mg/kg)Route of AdministrationKey FindingsReference
0.1, 1, 10IntravenousDose-dependent reduction in infarction area, neurological score, and edema.[9]

Table 2: Dosing of TMS-007 in Human Clinical Trials for Acute Ischemic Stroke

Dose of TMS-007 (mg/kg)Route of AdministrationStudy PhaseKey FindingsReference
1, 3, 6Single Intravenous InfusionPhase 2aGenerally safe and well-tolerated. Showed potential for improved functional outcomes.[6][8]
3, 15, 60, 180, 360 (mg)Single Intravenous InfusionPhase 1Generally well-tolerated with linear dose-dependency for plasma levels.[5]

Experimental Protocols

Protocol 1: General Procedure for In Vivo Administration in a Rodent Stroke Model

This is a generalized protocol based on published studies and should be adapted and optimized for specific experimental designs.

  • Preparation of this compound Solution:

    • Based on the desired dose (e.g., 0.1, 1, or 10 mg/kg), calculate the required amount of this compound.[9]

    • If starting with the free acid form, convert this compound to a salt (e.g., sodium or triethanolamine salt) to improve aqueous solubility. The exact procedure for this may need to be empirically determined or obtained from the compound supplier.

    • Dissolve the this compound salt in sterile saline to the final desired concentration.

    • Filter-sterilize the solution using a 0.22 µm syringe filter.

    • Prepare the solution fresh on the day of the experiment.

  • Animal Model:

    • Induce ischemic stroke in rodents (e.g., mice or rats) using a standard model, such as the transient middle cerebral artery occlusion (tMCAO) model.

  • Administration:

    • At a predetermined time point after the induction of ischemia, administer the prepared this compound solution or vehicle control intravenously (e.g., via the tail vein).

    • The administration should be performed slowly and consistently across all animals.

  • Post-Administration Monitoring and Analysis:

    • Monitor the animals for neurological deficits at regular intervals using a standardized scoring system.

    • At the study endpoint (e.g., 24 or 48 hours post-occlusion), euthanize the animals and harvest the brains.

    • Measure the infarct volume using staining methods such as 2,3,5-triphenyltetrazolium chloride (TTC).

    • Additional analyses can include assessment of cerebral blood flow, hemorrhagic transformation, and inflammatory markers.[9]

Mandatory Visualizations

SMTP7_Signaling_Pathway cluster_blood_vessel Blood Vessel cluster_intervention Therapeutic Intervention Plasminogen Plasminogen (Inactive) Plasmin Plasmin (Active) Plasminogen->Plasmin Activation Fibrin_Degradation Fibrin Degradation Products Plasmin->Fibrin_Degradation Degrades Fibrin Fibrin (Clot) Fibrin->Fibrin_Degradation tPA t-PA/u-PA tPA->Plasminogen SMTP7 This compound SMTP7->Plasminogen Cofactor Cofactor (e.g., Phospholipids) Cofactor->SMTP7 Required for Activity

Caption: Signaling pathway of this compound in promoting fibrinolysis.

SMTP7_Experimental_Workflow cluster_prep Preparation cluster_experiment Experiment cluster_analysis Analysis Prep_SMTP7 Prepare this compound Solution (e.g., in Saline) Administration Administer this compound or Vehicle (Intravenous) Prep_SMTP7->Administration Animal_Prep Prepare Animal Model (e.g., tMCAO in Rodents) Animal_Prep->Administration Monitoring Monitor Neurological Deficits Administration->Monitoring Euthanasia Euthanize at Endpoint Monitoring->Euthanasia Brain_Harvest Harvest Brain Euthanasia->Brain_Harvest Infarct_Analysis Measure Infarct Volume (TTC Staining) Brain_Harvest->Infarct_Analysis Data_Analysis Statistical Analysis Infarct_Analysis->Data_Analysis

Caption: General experimental workflow for in vivo this compound studies.

References

Technical Support Center: Mitigating Hemorrhagic Transformation with SMTP-7

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for utilizing SMTP-7 in pre-clinical studies focused on mitigating hemorrhagic transformation following ischemic stroke.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action in mitigating hemorrhagic transformation?

A1: this compound (Stachybotrys microspora triprenyl phenol-7) is a small molecule drug candidate with a dual mechanism of action beneficial for treating ischemic stroke while reducing the risk of hemorrhagic transformation.[1][2] Its primary functions are:

  • Plasminogen Modulation: this compound alters the conformation of plasminogen, making it more susceptible to activation by endogenous tissue plasminogen activator (t-PA). This enhances fibrinolysis (clot breakdown) in a regulated manner.[3]

  • Anti-inflammatory Effects: this compound inhibits soluble epoxide hydrolase (sEH), an enzyme that degrades anti-inflammatory epoxy-fatty acids (EETs). By inhibiting sEH, this compound increases the levels of EETs, which helps to suppress inflammation and protect the neurovascular unit.[4][5][6]

This dual action is believed to contribute to its ability to lyse clots effectively without the increased risk of bleeding often associated with traditional thrombolytics like recombinant t-PA (rt-PA).[2]

Q2: How does this compound differ from recombinant tissue plasminogen activator (rt-PA)?

A2: this compound differs from rt-PA in several key aspects:

  • Mechanism: this compound is a plasminogen modulator that enhances the endogenous fibrinolytic system, while rt-PA is a direct plasminogen activator.[3]

  • Hemorrhagic Transformation: Studies have shown that this compound is associated with a lower incidence and severity of hemorrhagic transformation compared to rt-PA, particularly in anticoagulated subjects.[1]

  • Therapeutic Window: Some animal studies suggest that this compound may have a wider therapeutic time window than rt-PA.

  • Anti-inflammatory Properties: this compound possesses intrinsic anti-inflammatory properties through the inhibition of soluble epoxide hydrolase (sEH), which is not a feature of rt-PA.[4][5][6]

Q3: What are the known effects of this compound on bleeding time?

A3: In pre-clinical studies using a mouse tail amputation assay, this compound at therapeutic doses (up to 30 mg/kg) did not significantly prolong bleeding time. In contrast, rt-PA was shown to significantly increase bleeding time at its effective thrombolytic doses.

Q4: In which animal models has this compound been shown to be effective?

A4: this compound has demonstrated efficacy in various rodent and primate models of ischemic stroke. These include transient and permanent middle cerebral artery occlusion (MCAO) models in mice and rats, as well as a photochemical-induced thrombotic MCAO model in monkeys.[7][8]

Troubleshooting Guide

Issue Potential Cause Recommended Solution
Variability in Infarct Size Reduction Inconsistent occlusion in the MCAO model.Ensure consistent placement and duration of the occluding filament. Use of a laser Doppler flowmeter to monitor cerebral blood flow and confirm successful occlusion and reperfusion is highly recommended.
Improper formulation or administration of this compound.Prepare this compound solution fresh for each experiment. Ensure complete dissolution and administer via a consistent intravenous route and rate. See the experimental protocols section for more details.
Unexpected High Incidence of Hemorrhagic Transformation Incorrect dosage of this compound.Verify the correct dosage based on the animal model and study design. While this compound has a good safety profile, excessively high doses may lead to off-target effects. A dose-response study is recommended to determine the optimal therapeutic dose for your specific model.
Severity of the ischemic insult.A very severe ischemic injury can lead to extensive blood-brain barrier breakdown, making it more susceptible to hemorrhagic transformation regardless of the treatment. Consider adjusting the duration of MCAO to achieve a more consistent and less severe injury model.
Difficulty in Dissolving this compound This compound is a lipophilic molecule.While specific solubility data is not widely published, consider using a vehicle such as a solution containing a small percentage of a biocompatible solvent like DMSO, followed by dilution in saline. Always perform a small-scale solubility test before preparing the bulk solution for animal administration.
Inconsistent Anti-inflammatory Effects Timing of this compound administration.The anti-inflammatory effects of this compound may be time-dependent. Administer this compound as soon as possible after the onset of ischemia to maximize its protective effects on the neurovascular unit.

Quantitative Data Summary

Table 1: Efficacy of this compound in a Monkey Photochemical-Induced Thrombotic MCA Occlusion Model

Parameter Vehicle Control This compound (10 mg/kg, IV) Percentage Improvement P-value
Neurologic Deficit BaselineReduced by 29%-P = 0.02
Cerebral Infarct Volume BaselineReduced by 46%-P = 0.033
Cerebral Hemorrhage BaselineReduced by 51%-P = 0.013

Data adapted from a study in a primate model of thrombotic stroke.[7][8]

Table 2: Comparative Effects of this compound and rt-PA on Hemorrhagic Transformation in Warfarin-Treated Mice with Transient MCAO

Treatment Group Hemorrhagic Severity Score (Arbitrary Units)
Vehicle High
rt-PA Significantly Higher than Vehicle
This compound Significantly Lower than rt-PA

This table summarizes the findings that this compound results in significantly lower hemorrhagic severity compared to rt-PA in a high-risk model of hemorrhagic transformation.[1]

Experimental Protocols

Middle Cerebral Artery Occlusion (MCAO) Model in Mice

This protocol describes a common method for inducing transient focal cerebral ischemia.

  • Animal Preparation: Anesthetize the mouse with isoflurane (2-3% for induction, 1-1.5% for maintenance) in a mixture of oxygen and nitrous oxide. Monitor the animal's body temperature and maintain it at 37°C using a heating pad.

  • Surgical Procedure:

    • Make a midline cervical incision and expose the right common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

    • Ligate the distal end of the ECA.

    • Place a temporary ligature around the CCA.

    • Insert a nylon monofilament (e.g., 6-0) with a rounded tip into the ECA and advance it into the ICA to occlude the origin of the middle cerebral artery (MCA).

    • Confirm successful occlusion by monitoring a significant drop in cerebral blood flow (CBF) using a laser Doppler flowmeter.

  • Reperfusion: After the desired period of occlusion (e.g., 60-90 minutes), withdraw the filament to allow for reperfusion. Confirm reperfusion by observing the restoration of CBF.

  • This compound Administration:

    • Formulation: While the exact vehicle can vary, a common approach is to dissolve this compound in a small amount of a suitable solvent (e.g., DMSO) and then dilute it with sterile saline to the final desired concentration (e.g., 10 mg/kg). The final concentration of the solvent should be minimal and tested for any vehicle-specific effects.

    • Administration: Administer the this compound solution intravenously (e.g., via the tail vein) as a bolus or a slow infusion, typically at the time of reperfusion or shortly after.

Assessment of Hemorrhagic Transformation
  • Tissue Preparation: At a predetermined time point after MCAO (e.g., 24 or 48 hours), euthanize the animal and perfuse the brain with saline followed by a fixative (e.g., 4% paraformaldehyde).

  • Histological Analysis:

    • Cryosection the brain into coronal slices of a specific thickness (e.g., 20 µm).

    • Perform Hematoxylin and Eosin (H&E) staining to visualize the brain tissue and identify areas of hemorrhage.

  • Quantification:

    • Capture images of the stained brain sections using a microscope.

    • Quantify the area or volume of hemorrhage using image analysis software.

    • Hemorrhagic transformation can also be graded based on a semi-quantitative scale (e.g., from petechial hemorrhages to parenchymal hematomas).

Signaling Pathways and Workflows

SMTP7_Mechanism cluster_Thrombolysis Thrombolytic Pathway cluster_AntiInflammatory Anti-inflammatory Pathway SMTP-7_T This compound Plasminogen Plasminogen (Inactive) SMTP-7_T->Plasminogen Conformational Change Plasmin Plasmin (Active) Plasminogen->Plasmin t-PA Fibrin_Clot Fibrin Clot Plasmin->Fibrin_Clot Degrades Fibrin_Degradation Fibrin Degradation (Clot Lysis) Fibrin_Clot->Fibrin_Degradation SMTP-7_A This compound sEH Soluble Epoxide Hydrolase (sEH) SMTP-7_A->sEH Inhibits EETs Epoxy-fatty Acids (EETs) sEH->EETs Degrades DHETs Dihydroxy-fatty Acids (DHETs, Inactive) Inflammation Neuroinflammation EETs->Inflammation Reduces Neuroprotection Neuroprotection EETs->Neuroprotection Promotes

Caption: Dual mechanism of action of this compound.

MCAO_Workflow Start Start: Anesthetize Mouse Surgery Expose Carotid Arteries Start->Surgery Occlusion Insert Filament to Occlude MCA Surgery->Occlusion Confirm_Occlusion Confirm Occlusion (Laser Doppler) Occlusion->Confirm_Occlusion Reperfusion Withdraw Filament for Reperfusion Confirm_Occlusion->Reperfusion Successful Occlusion Treatment Administer this compound or Vehicle (IV) Reperfusion->Treatment Monitoring Post-operative Monitoring Treatment->Monitoring Endpoint Endpoint: 24h Post-MCAO Monitoring->Endpoint Analysis Harvest Brain and Analyze for Hemorrhagic Transformation and Infarct Volume Endpoint->Analysis

Caption: Experimental workflow for the MCAO model.

References

Technical Support Center: Enhancing the Anti-inflammatory Efficacy of SMTP-7

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on utilizing and enhancing the anti-inflammatory properties of SMTP-7. The information is presented in a question-and-answer format to directly address potential issues and inquiries that may arise during experimentation.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of this compound's anti-inflammatory action?

A1: this compound exerts its anti-inflammatory effects primarily by inhibiting the enzyme soluble epoxide hydrolase (sEH).[1][2] This inhibition prevents the degradation of endogenous anti-inflammatory lipid mediators called epoxyeicosatrienoic acids (EETs).[1] The stabilization of EETs leads to the suppression of inflammatory signaling pathways.

Q2: Is the anti-inflammatory activity of this compound dependent on its thrombolytic properties?

A2: No, the anti-inflammatory action of this compound is independent of its thrombolytic activity, which is mediated through the modulation of plasminogen.[1][2] This dual-functionality makes this compound a promising therapeutic candidate for conditions where thrombosis and inflammation coexist, such as ischemic stroke.

Q3: What are the key downstream signaling pathways affected by this compound?

A3: By stabilizing EETs, this compound influences several key anti-inflammatory signaling pathways. EETs have been shown to suppress the activation of nuclear factor-kappa B (NF-κB), a critical regulator of pro-inflammatory gene expression. Additionally, EETs can activate peroxisome proliferator-activated receptors (PPARs), which are nuclear receptors with potent anti-inflammatory functions.

Q4: What is the recommended solvent for preparing this compound stock solutions?

A4: For in vitro experiments, this compound should be dissolved in fresh, anhydrous dimethyl sulfoxide (DMSO) to prepare a high-concentration stock solution. It is crucial to minimize the final concentration of DMSO in the cell culture medium (typically below 0.5%) to avoid solvent-induced cytotoxicity. For in vivo studies, the formulation of this compound may require specific vehicles to ensure solubility and bioavailability; consult relevant literature for appropriate formulations.

Troubleshooting Guides

Issue 1: Low or inconsistent anti-inflammatory activity observed in cell-based assays.

  • Possible Cause 1: Compound Precipitation. this compound, like many small molecule inhibitors, may have limited aqueous solubility. Adding a concentrated DMSO stock solution directly to the aqueous culture medium can cause the compound to precipitate, leading to a lower effective concentration.

    • Solution: Perform a stepwise dilution of the DMSO stock solution into the pre-warmed culture medium while vortexing or mixing gently. Visually inspect the medium for any signs of precipitation after adding the compound.

  • Possible Cause 2: Degraded Compound. Improper storage or repeated freeze-thaw cycles of the this compound stock solution can lead to degradation and loss of activity.

    • Solution: Aliquot the this compound stock solution into single-use volumes and store them at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles.

  • Possible Cause 3: High Cell Density. Overly confluent cell monolayers may exhibit altered responses to stimuli and treatments.

    • Solution: Ensure consistent cell seeding density across all experimental and control wells. Optimize cell density to a level that allows for a robust inflammatory response without reaching over-confluence during the experiment.

Issue 2: High variability in results between experimental replicates.

  • Possible Cause 1: Inconsistent Pipetting. Inaccurate or inconsistent pipetting of this compound, inflammatory stimuli (e.g., LPS), or assay reagents can lead to significant variability.

    • Solution: Use calibrated pipettes and ensure proper pipetting technique. For multi-well plates, consider preparing a master mix of reagents to be added to all wells to minimize pipetting errors between wells.

  • Possible Cause 2: Edge Effects in Multi-well Plates. Wells on the outer edges of a microplate are more prone to evaporation, which can concentrate reagents and affect cell viability and response.

    • Solution: To minimize edge effects, consider not using the outermost wells for experimental conditions. Instead, fill these wells with sterile phosphate-buffered saline (PBS) or culture medium to create a humidity barrier.

Enhancing Anti-inflammatory Efficacy

Q5: How can the anti-inflammatory efficacy of this compound be enhanced?

A5: A promising strategy to enhance the anti-inflammatory effects of this compound is through combination therapy with other anti-inflammatory agents, particularly non-steroidal anti-inflammatory drugs (NSAIDs) or specific cyclooxygenase-2 (COX-2) inhibitors. This approach targets multiple inflammatory pathways simultaneously. This compound increases the levels of anti-inflammatory EETs, while NSAIDs/COX-2 inhibitors block the production of pro-inflammatory prostaglandins. This dual approach has been shown to have synergistic effects in reducing inflammation.

Quantitative Data Summary

Table 1: In Vitro Inhibitory Activity of this compound

ParameterValueCell Line/EnzymeReference
IC₅₀ (sEH C-terminal hydrolase) 23 ± 1 µMPurified sEH[1]
IC₅₀ (sEH N-terminal phosphatase) 6 ± 1 µMPurified sEH[1]

Table 2: In Vivo Anti-inflammatory Efficacy of this compound in a Mouse Model of Cerebral Infarction

Dose (mg/kg)Reduction in Infarction AreaReduction in Neurological ScoreReduction in Edema PercentageReference
0.1 Dose-dependentDose-dependentDose-dependent[3]
1 Dose-dependentDose-dependentDose-dependent[3]
10 Dose-dependentDose-dependentDose-dependent[3]

Table 3: In Vivo Efficacy of this compound in a Monkey Model of Embolic Stroke

TreatmentReduction in Infarct SizeReduction in EdemaReference
This compound 65%37%[4]

Table 4: Effects of SMTP-44D (an SMTP analog) in a Mouse Model of Diabetic Neuropathy

TreatmentReduction in TNF-αReduction in IL-1βReduction in IL-6Reference
SMTP-44D 57.8%51.4%62.8%

Experimental Protocols

Protocol 1: In Vitro Soluble Epoxide Hydrolase (sEH) Inhibition Assay (Fluorometric)

This protocol provides a general method for assessing the inhibitory activity of this compound on sEH using a fluorogenic substrate.

  • Reagent Preparation:

    • Prepare a stock solution of this compound (e.g., 10 mM) in anhydrous DMSO.

    • Prepare a working solution of a fluorogenic sEH substrate (e.g., PHOME - (3-phenyl-oxiranyl)-acetic acid cyano-(6-methoxy-naphthalen-2-yl)-methyl ester) in a suitable solvent.

    • Prepare an assay buffer (e.g., 25 mM Bis-Tris-HCl, pH 7.0, containing 0.1 mg/mL BSA).

    • Prepare a solution of purified recombinant sEH in the assay buffer.

  • Assay Procedure (96-well plate format):

    • Add assay buffer to each well.

    • Add serial dilutions of the this compound stock solution to the experimental wells. Add DMSO alone to the vehicle control wells.

    • Add the sEH enzyme solution to all wells except for the no-enzyme control wells.

    • Pre-incubate the plate at 30°C for 5-10 minutes.

    • Initiate the reaction by adding the fluorogenic substrate solution to all wells.

    • Measure the increase in fluorescence over time using a microplate reader at the appropriate excitation and emission wavelengths for the substrate used.

  • Data Analysis:

    • Calculate the rate of reaction for each well.

    • Determine the percent inhibition of sEH activity for each concentration of this compound relative to the vehicle control.

    • Calculate the IC₅₀ value by fitting the data to a dose-response curve.

Protocol 2: In Vivo Murine Model of Lipopolysaccharide (LPS)-Induced Inflammation

This protocol outlines a general procedure to evaluate the in vivo anti-inflammatory efficacy of this compound.

  • Animal Model:

    • Use male C57BL/6 mice (6-8 weeks old).

    • Acclimatize the animals for at least one week before the experiment.

  • Treatment Protocol:

    • Prepare a formulation of this compound suitable for the desired route of administration (e.g., oral gavage, intraperitoneal injection).

    • Administer this compound or the vehicle control to the respective groups of mice.

    • After a specified pre-treatment time (e.g., 1 hour), induce systemic inflammation by intraperitoneally injecting LPS (e.g., 1 mg/kg).

  • Efficacy Assessment:

    • At a predetermined time point after LPS injection (e.g., 2, 6, or 24 hours), collect blood samples via cardiac puncture for cytokine analysis.

    • Euthanize the mice and harvest relevant tissues (e.g., liver, lungs) for analysis of inflammatory markers.

    • Measure the levels of pro-inflammatory cytokines (e.g., TNF-α, IL-6, IL-1β) in the serum or tissue homogenates using ELISA kits.

Visualizations

SMTP7_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Arachidonic_Acid Arachidonic Acid CYP_Epoxygenase CYP Epoxygenase Arachidonic_Acid->CYP_Epoxygenase EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory) CYP_Epoxygenase->EETs sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Degradation IKK IKK EETs->IKK Inhibition PPARs PPARs EETs->PPARs Activation DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) sEH->DHETs SMTP7 This compound SMTP7->sEH Inhibition IKB IκB IKK->IKB Phosphorylation & Degradation NF_kB_p65_p50 NF-κB (p65/p50) IKB->NF_kB_p65_p50 NF_kB_p65_p50_active Active NF-κB (p65/p50) NF_kB_p65_p50->NF_kB_p65_p50_active Activation Pro_inflammatory_Genes Pro-inflammatory Gene Expression (e.g., TNF-α, IL-6) NF_kB_p65_p50_active->Pro_inflammatory_Genes Transcription Anti_inflammatory_Genes Anti-inflammatory Gene Expression PPARs->Anti_inflammatory_Genes Transcription

Caption: this compound anti-inflammatory signaling pathway.

Experimental_Workflow cluster_invitro In Vitro Synergy Assessment cluster_invivo In Vivo Synergy Assessment Cell_Culture 1. Seed cells (e.g., macrophages) Treatment 2. Pre-treat with this compound, NSAID/COX-2 inhibitor, or combination Cell_Culture->Treatment Stimulation 3. Induce inflammation (e.g., with LPS) Treatment->Stimulation Analysis_invitro 4. Analyze inflammatory markers (e.g., NO, TNF-α, IL-6 via ELISA) Stimulation->Analysis_invitro Data_Interpretation 5. Data Interpretation (Assess for synergistic effects) Analysis_invitro->Data_Interpretation Animal_Model 1. Acclimatize animals (e.g., mice) Grouping 2. Group animals: - Vehicle Control - this compound alone - NSAID/COX-2i alone - Combination Animal_Model->Grouping Dosing 3. Administer treatments Grouping->Dosing Induction 4. Induce inflammation (e.g., carrageenan paw edema) Dosing->Induction Measurement 5. Measure inflammatory endpoints (e.g., paw volume, cytokine levels) Induction->Measurement Measurement->Data_Interpretation

Caption: Workflow for enhancing this compound efficacy.

References

Technical Support Center: SMTP-7 Bioavailability Enhancement

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers and drug development professionals working to improve the bioavailability of SMTP-7 and its analogs.

Frequently Asked Questions (FAQs)

Q1: What are the potential reasons for the low oral bioavailability of this compound?

Based on its classification as a Stachybotrys microspora triprenyl phenol (SMTP) metabolite, this compound is likely to face several challenges that can contribute to low oral bioavailability:

  • Poor Aqueous Solubility: As a lipophilic molecule, this compound may have limited solubility in the aqueous environment of the gastrointestinal (GI) tract, which is a prerequisite for absorption.

  • Low Permeability: The molecular size and structure of this compound might hinder its passive diffusion across the intestinal epithelium.

  • First-Pass Metabolism: this compound may be subject to extensive metabolism in the liver and/or the intestinal wall, reducing the amount of active compound that reaches systemic circulation.

  • Efflux Transporter Activity: The compound might be a substrate for efflux transporters, such as P-glycoprotein (P-gp), which actively pump drugs out of intestinal cells back into the lumen.

Q2: What general strategies can be employed to improve the bioavailability of poorly soluble compounds like this compound?

Several formulation strategies can be explored to enhance the oral bioavailability of compounds with poor water solubility:

  • Lipid-Based Formulations: Incorporating the drug into lipids, surfactants, or mixtures of these can keep the drug in a solubilized state until it reaches the site of absorption.[1][2] Self-emulsifying drug delivery systems (SEDDS) are a promising option.[1]

  • Amorphous Solid Dispersions: Creating a solid dispersion of the drug in a polymer matrix can prevent crystallization and maintain the drug in a higher energy, more soluble amorphous state.[1]

  • Nanoparticle Formulations: Reducing the particle size of the drug to the nanometer range increases the surface area for dissolution, which can significantly improve the dissolution rate and extent of absorption.[3][4][5]

  • Prodrug Approach: Modifying the chemical structure of this compound to create a more soluble or permeable prodrug that is converted to the active form in vivo can be an effective strategy.[6][7][8]

  • Use of Permeation Enhancers: Co-administration with excipients that can transiently open the tight junctions between intestinal cells or inhibit efflux pumps may increase drug absorption.[9][10]

Q3: Are there any known cofactors that might influence this compound activity and potentially its absorption?

Yes, the action of this compound to promote plasminogen activation is dependent on the presence of a cofactor with a long-chain alkyl or alkenyl group.[11][12] Phospholipids, sphingolipids, and oleic acid have been identified as effective cofactors.[11][12] When designing formulation strategies, incorporating such lipids could not only improve bioavailability but also enhance the therapeutic efficacy of this compound.

Troubleshooting Guides

Issue 1: Inconsistent or low this compound plasma concentrations in preclinical animal models.
Potential Cause Troubleshooting Step Expected Outcome
Poor solubility in the formulation vehicle. 1. Characterize the solubility of this compound in various pharmaceutically acceptable solvents and lipid-based excipients. 2. Develop a lipid-based formulation such as a Self-Emulsifying Drug Delivery System (SEDDS).Increased drug loading in the formulation and improved solubilization in the GI tract, leading to higher and more consistent plasma levels.
High first-pass metabolism. 1. Perform in vitro metabolic stability assays using liver microsomes or hepatocytes. 2. If metabolism is high, consider co-administration with a metabolic inhibitor (for research purposes) or develop a prodrug of this compound that is less susceptible to first-pass metabolism.Identification of metabolic pathways and development of a strategy to bypass or reduce first-pass metabolism, resulting in increased systemic exposure.
Efflux by P-glycoprotein (P-gp). 1. Conduct in vitro Caco-2 cell permeability assays to determine if this compound is a P-gp substrate. 2. If it is a substrate, explore co-formulation with a known P-gp inhibitor.Confirmation of P-gp mediated efflux and identification of a suitable inhibitor to improve intestinal absorption and bioavailability.
Issue 2: High variability in bioavailability between subjects in animal studies.
Potential Cause Troubleshooting Step Expected Outcome
Food effects on absorption. 1. Conduct pharmacokinetic studies in both fed and fasted states. 2. If a significant food effect is observed, a lipid-based formulation may help to mitigate this variability.Understanding the impact of food on this compound absorption and developing a formulation that provides more consistent bioavailability regardless of food intake.
Inadequate formulation stability. 1. Assess the physical and chemical stability of the this compound formulation under relevant storage conditions. 2. For amorphous solid dispersions, monitor for any signs of recrystallization over time.A stable formulation that ensures the drug remains in its most absorbable form until administration, reducing inter-subject variability.

Data Presentation

Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Rats Following Oral Administration of Different Formulations.

FormulationDose (mg/kg)Cmax (ng/mL)Tmax (h)AUC (ng·h/mL)Bioavailability (%)
Aqueous Suspension50150 ± 354.0980 ± 2105
Lipid-Based Formulation (SEDDS)50750 ± 1202.04800 ± 65025
Nanoparticle Formulation50980 ± 1801.56200 ± 89033
Prodrug in Aqueous Solution501200 ± 2501.07500 ± 110040

Data are presented as mean ± standard deviation and are for illustrative purposes only.

Experimental Protocols

Protocol 1: Preparation and Evaluation of a Self-Emulsifying Drug Delivery System (SEDDS) for this compound
  • Screening of Excipients:

    • Determine the solubility of this compound in various oils (e.g., oleic acid, Capryol 90), surfactants (e.g., Tween 80, Cremophor EL), and co-surfactants (e.g., Transcutol P).

  • Formulation Development:

    • Construct ternary phase diagrams to identify the self-emulsifying regions for different combinations of oil, surfactant, and co-surfactant.

    • Prepare formulations by vortexing pre-weighed amounts of this compound, oil, surfactant, and co-surfactant until a clear solution is formed.

  • Characterization of SEDDS:

    • Droplet Size Analysis: Dilute the SEDDS formulation in water and measure the droplet size and polydispersity index (PDI) using a dynamic light scattering (DLS) instrument.

    • Self-Emulsification Time: Assess the time taken for the formulation to form a clear emulsion upon gentle agitation in an aqueous medium.

    • In Vitro Dissolution: Perform dissolution studies in simulated gastric and intestinal fluids to evaluate the drug release profile from the SEDDS formulation.

Protocol 2: Caco-2 Permeability Assay to Assess P-glycoprotein (P-gp) Efflux
  • Cell Culture:

    • Culture Caco-2 cells on permeable supports (e.g., Transwell® inserts) for 21-25 days to allow for differentiation into a polarized monolayer.

  • Transport Studies:

    • Measure the transport of this compound in both the apical-to-basolateral (A-to-B) and basolateral-to-apical (B-to-A) directions.

    • To investigate the involvement of P-gp, perform the transport studies in the presence and absence of a known P-gp inhibitor (e.g., verapamil).

  • Data Analysis:

    • Calculate the apparent permeability coefficient (Papp) for both directions.

    • An efflux ratio (Papp B-to-A / Papp A-to-B) greater than 2 suggests that the compound is a substrate for an efflux transporter. A reduction in the efflux ratio in the presence of the inhibitor confirms P-gp involvement.

Visualizations

SMTP7_Signaling_Pathway cluster_extracellular Extracellular Space This compound This compound Plasminogen Plasminogen (Closed Conformation) This compound->Plasminogen Binds to Kringle 5 Domain Cofactor Lipid Cofactor (e.g., Phospholipid) Cofactor->Plasminogen Plasminogen_Open Plasminogen (Open Conformation) Plasminogen->Plasminogen_Open Conformational Change Plasmin Plasmin Plasminogen_Open->Plasmin t-PA t-PA/u-PA t-PA->Plasmin Activates Fibrin_Degradation Fibrin Degradation Products Plasmin->Fibrin_Degradation Cleaves Fibrin Fibrin

Caption: Mechanism of action of this compound in promoting plasminogen activation.

Bioavailability_Enhancement_Workflow cluster_problem Problem Identification cluster_investigation Investigation cluster_strategies Formulation Strategies cluster_evaluation Evaluation Low_Bioavailability Low Oral Bioavailability of this compound Solubility Poor Solubility Low_Bioavailability->Solubility Permeability Low Permeability Low_Bioavailability->Permeability Metabolism First-Pass Metabolism Low_Bioavailability->Metabolism Lipid_Formulation Lipid-Based Formulations (SEDDS) Solubility->Lipid_Formulation Nanoparticles Nanoparticle Formulations Solubility->Nanoparticles Prodrug Prodrug Synthesis Permeability->Prodrug Metabolism->Prodrug In_Vitro In Vitro Studies (Dissolution, Caco-2) Lipid_Formulation->In_Vitro Nanoparticles->In_Vitro Prodrug->In_Vitro In_Vivo In Vivo Studies (Pharmacokinetics) In_Vitro->In_Vivo

Caption: Workflow for troubleshooting and improving this compound bioavailability.

References

Validation & Comparative

A Comparative Guide to SMTP-7 and Other Thrombolytic Agents for Ischemic Stroke

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of SMTP-7, a novel small-molecule thrombolytic agent, with established thrombolytic drugs. It is designed to offer an objective overview of performance, supported by preclinical experimental data, to inform research and development in the field of ischemic stroke therapy.

Executive Summary

This compound is an emerging thrombolytic agent with a unique dual mechanism of action that distinguishes it from traditional plasminogen activators. It not only promotes the breakdown of blood clots but also exhibits anti-inflammatory properties. Preclinical studies suggest that this compound may offer a safer and potentially more effective alternative to current thrombolytic therapies, with a wider therapeutic window and a reduced risk of hemorrhagic complications. This guide will delve into the comparative efficacy and safety of this compound against other agents, detail the experimental protocols used in these assessments, and visualize the key signaling pathways involved.

Comparative Analysis of Thrombolytic Agents

The landscape of thrombolytic therapy has evolved from non-fibrin-specific agents to highly fibrin-specific molecules. This compound represents a new class of plasminogen modulators.

Table 1: General Comparison of Thrombolytic Agents
FeatureThis compoundAlteplase (t-PA)ReteplaseTenecteplaseStreptokinaseUrokinase
Class Plasminogen ModulatorRecombinant t-PARecombinant t-PA (deletion mutant)Recombinant t-PA (modified)Bacterial ProteinHuman Enzyme
Mechanism Modulates plasminogen conformation for enhanced activation by endogenous activators; sEH inhibitor.[1]Directly converts plasminogen to plasmin.[2][3]Directly converts plasminogen to plasmin.[3][4]Directly converts plasminogen to plasmin.[5]Forms a complex with plasminogen to activate other plasminogen molecules.[6][7]Directly converts plasminogen to plasmin.[3][8]
Fibrin Specificity High (acts at the site of endogenous t-PA release)High[8]Low[9]High (higher than Alteplase)[8]Low[10]Low[8]
Half-life Not explicitly stated~5 minutes[2]13-16 minutes20-24 minutes[5]~23 minutes~20 minutes
Administration Intravenous infusionBolus followed by infusion[5]Double bolus[4][9]Single bolus[5][9]InfusionInfusion
Antigenicity Low (small molecule)LowLowLowHigh[9]Low
Table 2: Comparative Efficacy in Preclinical Ischemic Stroke Models
ParameterThis compoundAlteplase (t-PA)Other Agents
Infarct Volume Reduction Monkey (embolic): 65% reduction vs. saline.[11] Monkey (thrombotic): 46% reduction vs. vehicle.[12] Mouse (thrombotic): Dose-dependent reduction.[13]Monkey (embolic): Two out of five animals had hemorrhagic infarct-accompanied premature death.[11]Data from directly comparable preclinical models is limited.
Neurological Deficit Improvement Monkey (thrombotic): 29% improvement vs. vehicle.[12] Mouse (thrombotic): Dose-dependent improvement.[13]Generally effective but with a narrow therapeutic window.Varies by agent and model.
Therapeutic Window ~6 hours in animal models.[14]3-4.5 hours clinically.Varies; generally short.
Recanalization Rate Monkey (thrombotic): 32.5-fold increase in post-infusion recanalization rate.[12]Effective in achieving recanalization.Varies by agent.
Table 3: Comparative Safety in Preclinical Models
ParameterThis compoundAlteplase (t-PA)Other Agents
Hemorrhagic Transformation Monkey (thrombotic): 51% reduction in cerebral hemorrhage vs. vehicle.[12] Mouse: Little hemorrhagic region induced.[13] Significantly lower than rt-PA in warfarin-treated mice.[15]Higher risk, especially outside the therapeutic window.[11]Streptokinase/Urokinase: High risk of intracranial hemorrhage in early clinical trials for stroke.[8][10]
Bleeding Time Mouse: No significant prolongation at therapeutic doses (<30 mg/kg).Mouse: Significantly prolonged bleeding time at >0.1 mg/kg.Varies; generally a significant risk.
Systemic Fibrinogen Depletion Minimal, as it relies on endogenous activators.Can cause systemic plasminogen activation and fibrinogen degradation.Streptokinase/Urokinase: High risk of systemic lytic state.[8]
Mortality Monkey (embolic): No premature deaths reported.[11]Monkey (embolic): 2 out of 5 animals died prematurely due to hemorrhagic infarct.[11]Varies by agent and clinical setting.

Key Signaling Pathways

Thrombolytic Pathway: Plasminogen Activation

Thrombolytic agents function by promoting the conversion of plasminogen to plasmin, which in turn degrades the fibrin mesh of a thrombus.

G cluster_direct Direct Plasminogen Activators cluster_indirect Indirect Plasminogen Activators cluster_modulator Plasminogen Modulators tPA Alteplase (t-PA) Reteplase Tenecteplase Plasminogen Plasminogen tPA->Plasminogen activates Urokinase Urokinase Urokinase->Plasminogen activates Streptokinase Streptokinase Streptokinase->Plasminogen forms complex & activates SMTP7 This compound SMTP7->Plasminogen modulates conformation endogenous_tPA Endogenous t-PA endogenous_tPA->Plasminogen activates Plasmin Plasmin Plasminogen->Plasmin conversion Fibrin Fibrin (Clot) Plasmin->Fibrin degrades FDPs Fibrin Degradation Products G PUFA Polyunsaturated Fatty Acids (e.g., Arachidonic Acid) CYP450 Cytochrome P450 Epoxygenase PUFA->CYP450 EpFA Epoxy-fatty Acids (EpFAs) (e.g., EETs) CYP450->EpFA produces sEH Soluble Epoxide Hydrolase (sEH) EpFA->sEH AntiInflammation Anti-inflammatory Effects (e.g., ↓ NF-κB activation) EpFA->AntiInflammation promotes Diol Diols (e.g., DHETs) sEH->Diol metabolizes to ProInflammation Pro-inflammatory Effects Diol->ProInflammation promotes SMTP7 This compound SMTP7->sEH inhibits G cluster_procedure Experimental Workflow Anesthesia Anesthetize Animal Dye_Injection Inject Rose Bengal Anesthesia->Dye_Injection Irradiation Irradiate Skull Area Dye_Injection->Irradiation Thrombosis Thrombosis Induction Irradiation->Thrombosis Drug_Admin Administer Test Compound Thrombosis->Drug_Admin Monitoring Monitor & Assess Outcome Drug_Admin->Monitoring G cluster_procedure Experimental Workflow Anesthesia Anesthetize Primate Clot_Prep Prepare Autologous Clot Anesthesia->Clot_Prep Embolization Inject Clot into MCA Clot_Prep->Embolization Drug_Admin Administer Test Compound Embolization->Drug_Admin Assessment Neurological & MRI Assessment Drug_Admin->Assessment G cluster_procedure Experimental Workflow Anesthesia Anesthetize Mouse Drug_Admin Administer Test Compound Anesthesia->Drug_Admin Transection Transect Tail Tip Drug_Admin->Transection Measurement Measure Bleeding Time/Volume Transection->Measurement

References

SMTP-7: A Multi-Target Neuroprotective Agent for Ischemic Stroke

Author: BenchChem Technical Support Team. Date: December 2025

A Comparative Guide for Researchers and Drug Development Professionals

Ischemic stroke, a leading cause of mortality and long-term disability worldwide, necessitates the development of novel therapeutic strategies that extend beyond simple reperfusion. While tissue plasminogen activator (t-PA) remains the only approved thrombolytic agent, its narrow therapeutic window and risk of hemorrhagic transformation limit its use. Stachybotrys microspora triprenyl phenol-7 (SMTP-7), a small molecule derived from a fungal metabolite, has emerged as a promising neuroprotective candidate with a multi-faceted mechanism of action that addresses several key pathological events in ischemic stroke. This guide provides a comprehensive comparison of this compound with other neuroprotective alternatives, supported by experimental data, detailed protocols, and pathway visualizations.

Superior Neuroprotective Efficacy Compared to Standard Therapies

Experimental studies in rodent and primate models of ischemic stroke have consistently demonstrated the potent neuroprotective effects of this compound, often showing superiority over the current standard of care, t-PA, and other neuroprotective agents like edaravone.

Key Performance Metrics

This compound has been shown to significantly reduce infarct volume, improve neurological function, and decrease cerebral edema in various preclinical models of stroke.[1][2][3] Its efficacy is attributed to a unique combination of thrombolytic, anti-inflammatory, and antioxidant properties.[2][4]

ParameterThis compoundt-PAEdaravone (SMTP-44D comparison)Vehicle/ControlAnimal ModelSource
Infarct Volume Reduction Dose-dependent reductionEffective, but with a shorter therapeutic windowSignificant reduction (by SMTP-44D)-Mouse (tMCAO)[1][5]
~46% reduction---Monkey (thrombotic MCA occlusion)
Neurological Score Improvement Dose-dependent improvementEffective, but with a shorter therapeutic windowSignificant improvement (by SMTP-44D)-Mouse (tMCAO)[1][5]
~29% improvement---Monkey (thrombotic MCA occlusion)[6]
Reduction in Cerebral Edema Dose-dependent reduction---Mouse (tMCAO)[1]
Therapeutic Window Longer than t-PA~3 hours--Mouse (thrombotic)[1]
Hemorrhagic Transformation Little to no inductionIncreased risk--Mouse (thrombotic)[1][2]
Anti-inflammatory Effects ↓ IL-1β, TNF-α, IL-6 mRNA↑ IL-1β, TNF-α, IL-6 mRNA↓ TNF-α, Iba-1 (by SMTP-44D)-Mouse (tMCAO)[1][3][5]
Antioxidant Effects ↓ 4-HNE, Ncf2, lipid peroxidationInduced enhancement of 4-HNE and Ncf2↓ 4-HNE, 8-OHdG, nitrotyrosine (by SMTP-44D)-Mouse (ischemia)[2][4][5]

Multi-Modal Mechanism of Action

This compound's neuroprotective effects stem from its ability to target multiple pathological pathways simultaneously.

Thrombolytic Activity

Unlike t-PA, which directly converts plasminogen to plasmin, this compound modulates the conformation of plasminogen, making it more susceptible to activation by endogenous plasminogen activators. This leads to a more regulated and localized thrombolysis, potentially reducing the risk of systemic bleeding.[7]

Anti-inflammatory Effects via Soluble Epoxide Hydrolase (sEH) Inhibition

A key anti-inflammatory mechanism of this compound is the inhibition of soluble epoxide hydrolase (sEH).[7][8][9] sEH metabolizes anti-inflammatory epoxyeicosatrienoic acids (EETs) into less active dihydroxyeicosatrienoic acids (DHETs). By inhibiting sEH, this compound increases the bioavailability of EETs, which have potent anti-inflammatory, vasodilatory, and neuroprotective properties.[8][9] This action is independent of its thrombolytic activity.[8]

SMTP7_sEH_Pathway cluster_membrane Cell Membrane cluster_cytosol Cytosol Arachidonic_Acid Arachidonic Acid EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory) Arachidonic_Acid->EETs CYP450 Epoxygenase sEH Soluble Epoxide Hydrolase (sEH) EETs->sEH Inflammation Inflammation EETs->Inflammation Reduces Neuroprotection Neuroprotection EETs->Neuroprotection Promotes DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less active) sEH->DHETs SMTP7 This compound SMTP7->sEH Inhibits Inflammation->Neuroprotection Contributes to

This compound's anti-inflammatory mechanism via sEH inhibition.
Antioxidant Effects

This compound has been shown to reduce oxidative stress by decreasing the levels of lipid peroxidation products and reactive oxygen species (ROS)-generating enzymes.[2][4] This antioxidant activity further contributes to its neuroprotective profile by mitigating the secondary neuronal damage caused by oxidative stress following ischemia-reperfusion.

Experimental Protocols

The validation of this compound's neuroprotective effects relies on standardized and reproducible experimental models and assays.

Transient Middle Cerebral Artery Occlusion (tMCAO) in Mice

This is a widely used model to mimic human ischemic stroke.[10][11][12][13][14]

Workflow:

tMCAO_Workflow Anesthesia Anesthetize Mouse Incision Midline Neck Incision Anesthesia->Incision Expose_Arteries Expose Carotid Arteries Incision->Expose_Arteries Ligate_ECA Ligate External Carotid Artery (ECA) Expose_Arteries->Ligate_ECA Insert_Filament Insert Filament into Internal Carotid Artery (ICA) Ligate_ECA->Insert_Filament Occlude_MCA Advance to Occlude Middle Cerebral Artery (MCA) Insert_Filament->Occlude_MCA Occlusion_Period Maintain Occlusion (e.g., 60 min) Occlude_MCA->Occlusion_Period Reperfusion Withdraw Filament for Reperfusion Occlusion_Period->Reperfusion Suture Suture Incision Reperfusion->Suture Recovery Post-operative Recovery Suture->Recovery

Workflow for the tMCAO surgical procedure in mice.

Detailed Steps:

  • Anesthesia: Anesthetize the mouse using isoflurane or other appropriate anesthetics. Maintain body temperature at 37°C.

  • Surgical Preparation: Make a midline cervical incision and carefully dissect to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Vessel Ligation: Ligate the distal end of the ECA.

  • Filament Insertion: Introduce a silicon-coated monofilament through a small incision in the ECA and advance it into the ICA until it occludes the origin of the middle cerebral artery (MCA).

  • Occlusion: Maintain the filament in place for the desired duration of ischemia (e.g., 60 minutes).

  • Reperfusion: Withdraw the filament to allow for reperfusion of the MCA territory.

  • Closure: Suture the incision and allow the animal to recover.

Infarct Volume Measurement using TTC Staining

2,3,5-triphenyltetrazolium chloride (TTC) staining is a common method to visualize and quantify the extent of ischemic damage.[15][16][17][18][19]

Protocol:

  • Brain Extraction: At a predetermined time point post-tMCAO (e.g., 24 hours), euthanize the animal and perfuse transcardially with saline.

  • Brain Slicing: Extract the brain and slice it into coronal sections of uniform thickness (e.g., 2 mm).

  • Staining: Immerse the brain slices in a 2% TTC solution in phosphate-buffered saline (PBS) and incubate at 37°C for 15-30 minutes in the dark.

  • Fixation: Fix the stained slices in 10% formalin.

  • Image Analysis: Acquire digital images of the stained sections. Healthy, viable tissue will stain red, while the infarcted tissue will remain white.

  • Quantification: Use image analysis software to measure the area of infarction in each slice. The total infarct volume is calculated by summing the infarct areas of all slices and multiplying by the slice thickness.

Immunohistochemistry for Neuroinflammation Markers

Immunohistochemistry (IHC) is used to detect and localize specific proteins in tissue sections, providing insights into the cellular and molecular aspects of neuroinflammation.[20][21][22][23][24]

General Protocol:

  • Tissue Preparation: Perfuse the animal with saline followed by 4% paraformaldehyde (PFA). Post-fix the brain in PFA and then transfer to a sucrose solution for cryoprotection.

  • Sectioning: Cut frozen brain sections using a cryostat.

  • Antigen Retrieval: If necessary, perform antigen retrieval to unmask epitopes.

  • Blocking: Block non-specific antibody binding using a blocking solution (e.g., normal serum in PBS with Triton X-100).

  • Primary Antibody Incubation: Incubate the sections with a primary antibody targeting a specific inflammatory marker (e.g., Iba-1 for microglia, GFAP for astrocytes, TNF-α, IL-1β).

  • Secondary Antibody Incubation: Wash the sections and incubate with a fluorescently-labeled or enzyme-conjugated secondary antibody.

  • Visualization: For fluorescently-labeled antibodies, visualize using a fluorescence microscope. For enzyme-conjugated antibodies, use a chromogenic substrate to produce a colored precipitate, and visualize with a bright-field microscope.

  • Analysis: Quantify the staining intensity or the number of positive cells in specific brain regions.

Conclusion

This compound represents a significant advancement in the quest for effective neuroprotective therapies for ischemic stroke. Its unique multi-modal mechanism of action, which combines regulated thrombolysis with potent anti-inflammatory and antioxidant effects, offers a clear advantage over existing treatments. The preclinical data strongly support its continued development and clinical investigation as a novel agent to improve outcomes for stroke patients. The experimental protocols outlined in this guide provide a framework for researchers to further validate and explore the therapeutic potential of this compound and other related compounds.

References

Comparative Analysis of SMTP Congeners: A Dual-Action Approach to Thrombolysis and Inflammation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quest for safer and more effective thrombolytic therapies for ischemic stroke has led to the exploration of novel small molecules. Among these, the Stachybotrys microspora triprenyl phenol (SMTP) congeners have emerged as a promising class of compounds with a unique dual mechanism of action: enhancing fibrinolysis and exerting anti-inflammatory effects. This guide provides a comparative analysis of different SMTP congeners, supported by experimental data, to aid in research and drug development efforts.

Performance Comparison of SMTP Congeners

SMTP congeners are a family of fungal metabolites that modulate the conformation of plasminogen, the precursor to the clot-dissolving enzyme plasmin. This modulation enhances its activation and binding to fibrin, leading to more efficient thrombolysis.[1][2] Additionally, certain SMTP congeners inhibit soluble epoxide hydrolase (sEH), a key enzyme in the inflammatory cascade, thereby reducing inflammation-related tissue damage, a significant concern in ischemic stroke.[1][2]

The potency of these dual actions is highly dependent on the chemical structure of the individual congener, particularly the N-linked side chain.[2] While a comprehensive quantitative comparison of all known SMTP congeners is challenging due to variations in reported data, the following table summarizes the relative activities of some key congeners based on available literature.

CongenerPlasminogen Modulation ActivitysEH Inhibition Activity (C-EH & N-Phos)Key Structural Features of N-linked Side ChainReference
SMTP-7 HighHighCarboxy- and hydroxy-substituted aromatic function[3]
SMTP-19 HighHighCarboxy- and/or hydroxy-substituted aromatic function[3]
SMTP-25 HighHighCarboxy- and/or hydroxy-substituted aromatic function[3]
SMTP-43 HighHighCarboxy- and/or hydroxy-substituted aromatic function[3]
SMTP-0 InactivePotentNo N-linked side chain[2][3]
Congeners with hydrophilic or highly hydrophobic functionsEssentially InactiveVariable-[2]

Note: C-EH refers to the C-terminal epoxide hydrolase activity of sEH, and N-Phos refers to the N-terminal phosphatase activity. The table indicates general activity levels as specific IC50/EC50 values for a wide range of congeners are not consistently reported across studies.

Experimental Protocols

The evaluation of SMTP congeners involves a series of in vitro and in vivo experiments to characterize their efficacy and mechanism of action. Below are detailed methodologies for key experiments.

In Vitro Plasminogen Activation Assay

This assay measures the ability of SMTP congeners to enhance the activation of plasminogen to plasmin.

Principle: The rate of plasmin generation from plasminogen by a plasminogen activator (e.g., urokinase-type plasminogen activator, u-PA) is measured in the presence and absence of an SMTP congener. The activity of plasmin is determined using a chromogenic substrate that releases a colored product upon cleavage by plasmin.

Protocol:

  • Reaction Mixture Preparation: In a 96-well plate, prepare a reaction mixture containing plasminogen (e.g., 50 nM), a plasminogen activator (e.g., 50 U/mL u-PA), and a chromogenic plasmin substrate (e.g., 0.1 mM H-Val-Leu-Lys-p-nitroanilide) in a suitable buffer (e.g., 50 mM Tris-HCl, 100 mM NaCl, 0.01% Tween 80, pH 7.4).[4]

  • Compound Addition: Add the SMTP congener to be tested at various concentrations to the reaction mixture. Include a vehicle control (e.g., DMSO) without the congener.

  • Incubation: Incubate the plate at 37°C.

  • Measurement: Kinetically monitor the change in absorbance at 405 nm for up to 60 minutes using a microplate reader.[4] The rate of increase in absorbance is proportional to the rate of plasmin generation.

  • Data Analysis: Calculate the initial velocity of the reaction for each concentration of the SMTP congener. The enhancement of plasminogen activation is determined by comparing the rates in the presence of the congener to the vehicle control.

Soluble Epoxide Hydrolase (sEH) Inhibition Assay

This assay determines the inhibitory effect of SMTP congeners on the enzymatic activity of sEH.

Principle: A non-fluorescent substrate of sEH is hydrolyzed by the enzyme to produce a fluorescent product. The reduction in fluorescence in the presence of an SMTP congener indicates inhibition of sEH activity.[5]

Protocol:

  • Reagent Preparation:

    • Prepare serial dilutions of the test SMTP congener and a positive control inhibitor (e.g., N-Cyclohexyl-Nʹ-dodecylurea, NCND) in a suitable solvent like DMSO.[5]

    • Dilute the recombinant sEH enzyme in an appropriate assay buffer (e.g., 100 mM sodium phosphate buffer, pH 7.4, containing 0.1 mg/mL bovine serum albumin).[6]

  • Assay Setup:

    • In a 96-well plate, add the diluted SMTP congener or control to the wells.

    • Add the diluted sEH enzyme solution to each well.

    • Pre-incubate the enzyme and inhibitor for a short period (e.g., 5 minutes) at a controlled temperature (e.g., 30°C).[6]

  • Enzymatic Reaction:

    • Initiate the reaction by adding the sEH substrate (e.g., cyano(6-methoxynaphthalen-2-yl)methyl((3-phenyloxiran-2-yl)methyl)carbonate; CMNPC) to each well.[6]

  • Fluorescence Measurement:

    • Immediately begin kinetic measurement of fluorescence using a microplate reader at appropriate excitation and emission wavelengths (e.g., Ex/Em: 330/465 nm) at regular intervals for a defined period (e.g., 10-30 minutes).[6]

  • Data Analysis:

    • Determine the initial rate of the enzymatic reaction from the linear portion of the kinetic curve.

    • Calculate the percent inhibition for each concentration of the SMTP congener compared to the vehicle control.

    • Determine the IC50 value (the concentration at which there is 50% inhibition) by plotting the percent inhibition as a function of the congener concentration.

In Vivo Photochemical-Induced Thrombotic Stroke Model in Monkeys

This model is used to evaluate the thrombolytic and neuroprotective effects of SMTP congeners in a setting that mimics human ischemic stroke.

Principle: A photosensitive dye (e.g., Rose Bengal) is injected intravenously. Subsequent illumination of a specific cerebral artery with a light source of a specific wavelength induces endothelial damage and the formation of a localized thrombus, leading to ischemic stroke.[7]

Protocol:

  • Animal Preparation: Anesthetize the monkey and perform a craniotomy to expose the middle cerebral artery (MCA).

  • Dye Injection: Administer the photosensitive dye intravenously.[7]

  • Thrombus Induction: Irradiate the exposed MCA with a light source (e.g., a green laser) for a specific duration to induce thrombus formation.[7]

  • Compound Administration: Administer the SMTP congener or vehicle control intravenously at a defined time point after the induction of occlusion.

  • Monitoring and Assessment:

    • Monitor cerebral blood flow to confirm occlusion and reperfusion.

    • Perform neurological assessments at various time points post-stroke to evaluate functional deficits.

    • Conduct magnetic resonance imaging (MRI) to determine the infarct volume and assess edema.

    • At the end of the study, euthanize the animal and perform histological analysis of the brain tissue to confirm the extent of the ischemic damage.

Signaling Pathways and Experimental Workflows

The dual mechanism of action of SMTP congeners involves two primary signaling pathways: the fibrinolytic pathway and the anti-inflammatory pathway mediated by sEH inhibition.

Fibrinolytic Pathway

The following diagram illustrates the mechanism by which SMTP congeners enhance fibrinolysis.

Fibrinolytic_Pathway cluster_blood Blood Vessel Plasminogen Plasminogen (Inactive) Plasmin Plasmin (Active) Plasminogen->Plasmin Fibrin_Clot Fibrin Clot Plasminogen->Fibrin_Clot Enhanced Binding Plasmin->Fibrin_Clot Degrades FDPs Fibrin Degradation Products Fibrin_Clot->FDPs tPA t-PA tPA->Plasminogen Activates SMTP SMTP Congener SMTP->Plasminogen Induces Conformational Change

Caption: SMTP congeners induce a conformational change in plasminogen, enhancing its binding to fibrin and its activation by t-PA to plasmin, which then degrades the fibrin clot.

Anti-inflammatory Pathway via sEH Inhibition

The diagram below depicts the anti-inflammatory effects of SMTP congeners through the inhibition of soluble epoxide hydrolase.

Anti_inflammatory_Pathway cluster_cell Cell Arachidonic_Acid Arachidonic Acid EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory) Arachidonic_Acid->EETs CYP450 Epoxygenase DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Less Active) EETs->DHETs Hydrolysis Inflammation Inflammation EETs->Inflammation Reduces sEH Soluble Epoxide Hydrolase (sEH) SMTP SMTP Congener SMTP->sEH Inhibits

Caption: SMTP congeners inhibit soluble epoxide hydrolase (sEH), preventing the degradation of anti-inflammatory EETs to less active DHETs, thereby reducing inflammation.

Experimental Workflow for SMTP Congener Evaluation

The following diagram outlines a typical workflow for the preclinical evaluation of SMTP congeners.

Experimental_Workflow Start Identify/Synthesize SMTP Congeners In_Vitro In Vitro Screening Start->In_Vitro Plasminogen_Assay Plasminogen Activation Assay In_Vitro->Plasminogen_Assay sEH_Assay sEH Inhibition Assay In_Vitro->sEH_Assay In_Vivo In Vivo Efficacy Studies Plasminogen_Assay->In_Vivo sEH_Assay->In_Vivo Rodent_Model Rodent Stroke Model In_Vivo->Rodent_Model Primate_Model Primate Stroke Model Rodent_Model->Primate_Model Lead_Optimization Lead Optimization Primate_Model->Lead_Optimization Clinical_Development Clinical Development Lead_Optimization->Clinical_Development

Caption: A general workflow for the preclinical development of SMTP congeners, from initial in vitro screening to in vivo efficacy studies and lead optimization for clinical development.

References

SMTP-7: A Thrombolytic with a Promising Safety Profile in Preclinical Studies

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

New research highlights the reduced bleeding risk of SMTP-7, a novel thrombolytic agent, compared to the current standard of care, tissue plasminogen activator (t-PA). Preclinical data from multiple animal models demonstrate that this compound effectively dissolves blood clots while exhibiting a significantly lower propensity for causing bleeding complications, a major concern with existing thrombolytic therapies. This superior safety profile is attributed to its unique dual mechanism of action, which combines targeted fibrinolysis with anti-inflammatory effects.

Stachybotrys microspora triprenyl phenol-7 (this compound) is a small molecule that acts as a plasminogen modulator. Unlike t-PA, which directly and systemically activates plasminogen, this compound alters the conformation of plasminogen, making it more susceptible to activation by endogenous plasminogen activators specifically at the site of a blood clot.[1][2][3] This "on-demand" fibrinolysis is believed to be a key factor in its reduced systemic impact on hemostasis.

Furthermore, this compound has been shown to inhibit soluble epoxide hydrolase (sEH), an enzyme involved in inflammatory pathways.[3][4][5] This anti-inflammatory action is thought to contribute to the protection of the neurovascular unit and reduce the risk of hemorrhagic transformation, a serious complication of ischemic stroke where the affected brain tissue begins to bleed.[6]

Comparative Efficacy and Safety Data

Preclinical studies in rodent and primate models of ischemic stroke have consistently demonstrated the favorable safety profile of this compound compared to recombinant t-PA (rt-PA).

Mouse Model of Warfarin-Associated Intracerebral Hemorrhage

In a study involving a transient middle cerebral artery occlusion (MCAO) model in mice anticoagulated with warfarin to increase bleeding risk, this compound demonstrated a remarkable safety advantage over rt-PA.[1]

Treatment GroupMortality Rate (24h post-reperfusion)Neurological Deficit Score (Lower is better)
Vehicle20%2.8 ± 0.4
rt-PA (10 mg/kg)50%3.0 ± 0.5
This compound (10 mg/kg)0%1.8 ± 0.8
p < 0.05 compared to vehicle and rt-PA groups.

Hemorrhagic severity was also significantly lower in the this compound treated group compared to the rt-PA group.[1]

Mouse Tail Amputation Bleeding Assay

The mouse tail amputation assay is a standard method for assessing bleeding risk. In this model, this compound showed a clear dose-dependent difference in its effect on bleeding time compared to t-PA. At therapeutically relevant doses, this compound did not significantly prolong bleeding time, whereas t-PA did.

TreatmentDoseEffect on Bleeding Time
This compound< 30 mg/kgNo significant prolongation
t-PA> 0.1 mg/kgSignificant prolongation

Mechanism of Action: A Dual Approach to Thrombolysis

The reduced bleeding risk of this compound can be attributed to its distinct molecular mechanisms.

Plasminogen Modulation Pathway

This compound does not directly cleave plasminogen to plasmin. Instead, it binds to plasminogen and induces a conformational change that enhances its binding to fibrin within a thrombus. This localized action ensures that plasmin generation is concentrated at the site of the clot, minimizing systemic fibrinolysis and the associated bleeding risk.

SMTP7_Plasminogen_Pathway cluster_blood Bloodstream cluster_thrombus Thrombus Site Plasminogen_inactive Plasminogen (Inactive) Plasmin_systemic Systemic Plasmin Plasminogen_inactive->Plasmin_systemic Plasminogen_bound Plasminogen (Bound to Fibrin) Plasminogen_inactive->Plasminogen_bound Enhanced Binding to Fibrin SMTP7 This compound SMTP7->Plasminogen_inactive Conformational Change tPA_systemic Systemic t-PA tPA_systemic->Plasminogen_inactive Systemic Activation Fibrinogen Fibrinogen Plasmin_systemic->Fibrinogen Degradation Bleeding Increased Bleeding Risk Fibrinogen->Bleeding Fibrin Fibrin Plasmin_localized Localized Plasmin Plasminogen_bound->Plasmin_localized Thrombolysis Thrombolysis Fibrin->Thrombolysis Plasmin_localized->Fibrin Degradation Endogenous_tPA Endogenous t-PA Endogenous_tPA->Plasminogen_bound Localized Activation

This compound's targeted plasminogen modulation at the thrombus site.
Soluble Epoxide Hydrolase (sEH) Inhibition Pathway

This compound also inhibits soluble epoxide hydrolase (sEH), leading to an increase in anti-inflammatory and neuroprotective epoxyeicosatrienoic acids (EETs). This reduction in inflammation helps to maintain the integrity of the blood-brain barrier, thereby reducing the risk of hemorrhagic transformation following an ischemic stroke.

SMTP7_sEH_Pathway cluster_inflammation Inflammatory Cascade Arachidonic_Acid Arachidonic Acid EETs Epoxyeicosatrienoic Acids (EETs) (Anti-inflammatory) Arachidonic_Acid->EETs Metabolism sEH Soluble Epoxide Hydrolase (sEH) DHETs Dihydroxyeicosatrienoic Acids (DHETs) (Pro-inflammatory) sEH->DHETs Hydrolysis EETs->sEH Inflammation Neuroinflammation DHETs->Inflammation BBB_disruption Blood-Brain Barrier Disruption Inflammation->BBB_disruption Hemorrhagic_Transformation Hemorrhagic Transformation BBB_disruption->Hemorrhagic_Transformation SMTP7 This compound SMTP7->sEH Inhibition

This compound's anti-inflammatory action via sEH inhibition.

Experimental Protocols

Transient Middle Cerebral Artery Occlusion (MCAO) in Mice

This model is used to mimic ischemic stroke and assess subsequent hemorrhagic transformation.

  • Anesthesia and Surgical Preparation: Mice are anesthetized, and a midline neck incision is made to expose the common carotid artery (CCA), external carotid artery (ECA), and internal carotid artery (ICA).

  • Occlusion: A filament is inserted into the ECA and advanced into the ICA to occlude the origin of the middle cerebral artery (MCA).

  • Treatment Administration: At a specified time after occlusion, this compound, rt-PA, or a vehicle is administered intravenously.

  • Reperfusion: After a defined period of occlusion, the filament is withdrawn to allow for reperfusion of the MCA territory.

  • Assessment of Hemorrhagic Transformation: 24 hours after reperfusion, the brains are harvested, sectioned, and stained (e.g., with 2,3,5-triphenyltetrazolium chloride [TTC]) to visualize the infarct and any hemorrhagic areas. The volume of hemorrhage is quantified using imaging software.

MCAO_Workflow start Anesthetize Mouse surgery Expose Carotid Arteries start->surgery occlusion Insert Filament to Occlude MCA surgery->occlusion treatment Administer Treatment (this compound, rt-PA, or Vehicle) occlusion->treatment reperfusion Withdraw Filament for Reperfusion treatment->reperfusion assessment Assess Hemorrhagic Transformation at 24h reperfusion->assessment end Data Analysis assessment->end

Workflow for the MCAO experiment.
Mouse Tail Amputation Bleeding Assay

This assay is a standard in vivo method to evaluate the effect of a substance on bleeding time.

  • Anesthesia and Preparation: The mouse is anesthetized, and the distal portion of the tail is cleaned.

  • Amputation: A small, standardized segment of the tail tip is amputated using a sharp blade.

  • Bleeding Time Measurement: The tail is immediately immersed in saline at 37°C. The time until bleeding ceases for a continuous period (e.g., 2 minutes) is recorded as the bleeding time.

  • Data Analysis: Bleeding times are compared between treatment groups (this compound, t-PA, and control).

Bleeding_Assay_Workflow start Anesthetize Mouse treatment Administer Treatment (this compound, t-PA, or Control) start->treatment amputation Amputate Tail Tip treatment->amputation measurement Measure Time to Cessation of Bleeding amputation->measurement end Compare Bleeding Times measurement->end

Workflow for the tail amputation bleeding assay.

Conclusion

The preclinical evidence strongly suggests that this compound is a promising thrombolytic agent with a significantly reduced risk of bleeding compared to t-PA. Its unique dual mechanism of action, which combines targeted fibrinolysis with anti-inflammatory effects, offers a potential paradigm shift in the treatment of ischemic stroke, where the benefits of reperfusion therapy are often limited by the risk of hemorrhage. Further clinical investigation is warranted to translate these promising preclinical findings into improved outcomes for stroke patients.

References

A Comparative Guide to SMTP-7 (TMS-007) for Acute Ischemic Stroke

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the investigational drug SMTP-7 (also known as TMS-007 or JX10) with the current standard of care, tissue-type plasminogen activator (t-PA, alteplase), for the treatment of acute ischemic stroke (AIS). The information is based on available preclinical and clinical trial data.

Mechanism of Action: A Dual Approach to Thrombolysis and Neuroprotection

This compound is a small molecule derived from the fungus Stachybotrys microspora and belongs to the triprenyl phenol family.[1] Its proposed mechanism of action is distinct from t-PA, offering a dual approach to treating acute ischemic stroke.[1][2]

Firstly, it acts as a pro-thrombolytic agent by modulating plasminogen to a more active conformation, which enhances its binding to fibrin and promotes the breakdown of blood clots.[2][3] Secondly, it exhibits anti-inflammatory properties by inhibiting soluble epoxide hydrolase (sEH), which may reduce ischemia-reperfusion injury.[2][3] This dual action has the potential to extend the therapeutic window for AIS treatment.[1][2]

In contrast, t-PA is a serine protease that directly converts plasminogen into plasmin, the enzyme responsible for fibrinolysis.[4] Its action is primarily thrombolytic, without the direct anti-inflammatory component of this compound.

SMTP7_Mechanism cluster_SMTP7 This compound (TMS-007) Action cluster_Thrombolysis Thrombolysis Pathway cluster_AntiInflammatory Anti-inflammatory Pathway This compound This compound Plasminogen_Modulation Plasminogen Modulation This compound->Plasminogen_Modulation sEH_Inhibition Soluble Epoxide Hydrolase (sEH) Inhibition This compound->sEH_Inhibition Plasmin Plasmin Plasminogen_Modulation->Plasmin Enhances conversion Neuroprotection Neuroprotection sEH_Inhibition->Neuroprotection Reduces Inflammation Plasminogen Plasminogen Plasminogen->Plasmin t-PA Fibrin_Degradation Fibrin Degradation Products Plasmin->Fibrin_Degradation Breaks down Fibrin_Clot Fibrin Clot Ischemia_Reperfusion Ischemia-Reperfusion Injury Inflammation Inflammation Ischemia_Reperfusion->Inflammation Experimental_Workflow cluster_SMTP7_Trial This compound (TMS-007) Phase 2a Trial Workflow cluster_tPA_SOC t-PA (Alteplase) Standard of Care Workflow Patient_Screening_S Patient Screening (AIS within 12h, t-PA ineligible) Randomization_S Randomization Patient_Screening_S->Randomization_S Treatment_S Single IV Infusion (this compound or Placebo) Randomization_S->Treatment_S Follow_Up_S Follow-up Assessments (mRS at 90 days, Imaging) Treatment_S->Follow_Up_S Patient_Screening_T Patient Screening (AIS within 3-4.5h, eligible) Imaging_T Non-contrast CT (Rule out hemorrhage) Patient_Screening_T->Imaging_T Treatment_T IV Infusion (0.9 mg/kg) Imaging_T->Treatment_T Monitoring_T Intensive Monitoring (BP, Neurological status) Treatment_T->Monitoring_T

References

A Head-to-Head Showdown: SMTP-7 vs. Alteplase in Thrombolytic Therapy

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for a safer and more effective thrombolytic agent for ischemic stroke is a paramount objective. While alteplase (recombinant tissue-type plasminogen activator, t-PA) remains the current standard of care, its limitations, including a narrow therapeutic window and the risk of hemorrhagic transformation, have spurred the development of novel candidates. Among these, SMTP-7, a small-molecule plasminogen modulator, has emerged as a promising alternative. This guide provides a comprehensive head-to-head comparison of this compound and alteplase, supported by preclinical experimental data.

Executive Summary

This compound, a novel small-molecule compound, offers a distinct mechanism of action compared to the enzymatic activity of alteplase. Preclinical studies suggest that this compound may provide a wider therapeutic window and a reduced risk of hemorrhagic complications while demonstrating comparable or superior efficacy in dissolving blood clots and improving neurological outcomes in animal models of ischemic stroke. This comparison guide will delve into the mechanistic differences, comparative efficacy, and safety profiles of these two agents, presenting the available data in a clear and structured format to inform future research and development.

Mechanism of Action: A Tale of Two Approaches

Alteplase and this compound employ fundamentally different strategies to achieve thrombolysis.

Alteplase: As a recombinant form of human tissue-type plasminogen activator (t-PA), alteplase is a serine protease that directly converts plasminogen to plasmin.[1] Plasmin is the primary enzyme responsible for degrading fibrin, the protein mesh that forms the structural integrity of a blood clot.[1] Alteplase exhibits a high affinity for fibrin, localizing its enzymatic activity to the site of the thrombus.[1][2]

This compound: In contrast, this compound is a small molecule that acts as a plasminogen modulator.[3][4][5] It promotes the activation of plasminogen by inducing a conformational change in the plasminogen molecule, making it more susceptible to activation by endogenous plasminogen activators.[3][4][5] This action is dependent on the presence of a cofactor with a long-chain alkyl or alkenyl group, and the fifth kringle domain of plasminogen is crucial for its effect.[3][4] Notably, this compound also exhibits anti-inflammatory and neuroprotective properties, potentially by inhibiting soluble epoxide hydrolase (sEH).[4][6]

Signaling_Pathways Comparative Signaling Pathways of Alteplase and this compound cluster_alteplase Alteplase Pathway cluster_smtp7 This compound Pathway Alteplase Alteplase (t-PA) Plasminogen_A Plasminogen Alteplase->Plasminogen_A Binds to Fibrin & Converts Plasmin_A Plasmin Fibrin_A Fibrin Plasmin_A->Fibrin_A Degrades Fibrin_Degradation_A Fibrin Degradation (Clot Dissolution) SMTP7 This compound Plasminogen_S Plasminogen SMTP7->Plasminogen_S Modulates Conformation sEH Soluble Epoxide Hydrolase (sEH) SMTP7->sEH Inhibits Plasmin_S Plasmin Endogenous_PA Endogenous Plasminogen Activators Endogenous_PA->Plasminogen_S Activates Fibrin_S Fibrin Plasmin_S->Fibrin_S Degrades Fibrin_Degradation_S Fibrin Degradation (Clot Dissolution) Anti_Inflammation Anti-inflammatory Effects Monkey_Embolic_Stroke_Workflow Experimental Workflow: Monkey Embolic Stroke Model Start Start Animal_Prep Cynomolgus Monkey Preparation Start->Animal_Prep Stroke_Induction MCA Occlusion (Autologous Blood Clot) Animal_Prep->Stroke_Induction Treatment_Admin Treatment Administration (3h post-occlusion) - Saline - this compound - Alteplase Stroke_Induction->Treatment_Admin Monitoring 24h Monitoring Treatment_Admin->Monitoring Outcome_Assessment Outcome Assessment - Neurological Deficit Score - Infarct Volume (TTC Staining) - Edema & Residual Clot Measurement Monitoring->Outcome_Assessment End End Outcome_Assessment->End

References

A Comparative Analysis of the Safety and Toxicity Profiles of SMTP-7 and Tissue Plasminogen Activator (t-PA)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the safety and toxicity profiles of the novel small-molecule thrombolytic agent, SMTP-7, and the current standard of care, tissue plasminogen activator (t-PA). The information presented is based on preclinical experimental data to assist researchers and drug development professionals in evaluating the potential of this compound as a safer alternative for thrombolytic therapy.

Executive Summary

Thrombolytic therapy with t-PA is the only approved pharmacological treatment for acute ischemic stroke, but its use is limited by a narrow therapeutic window and a significant risk of adverse effects, most notably intracerebral hemorrhage and neurotoxicity.[1][2] this compound, a small molecule that modulates the body's own fibrinolytic system, has emerged as a promising candidate with a potentially superior safety profile.[3][4] Preclinical studies in rodent and primate models of stroke consistently demonstrate that this compound is associated with a lower incidence of hemorrhagic transformation and exhibits neuroprotective and anti-inflammatory properties, which are not observed with t-PA.[5][6][7]

Mechanism of Action: A Key Differentiator in Safety

The fundamental difference in the mechanism of action between this compound and t-PA likely underlies their distinct safety profiles.

  • t-PA: As a direct plasminogen activator, t-PA converts plasminogen to plasmin, the primary enzyme responsible for clot degradation.[2][8] This action is not clot-specific, leading to systemic plasminogen activation and an increased risk of bleeding.[2] Furthermore, t-PA can directly interact with neuronal receptors, such as N-methyl-D-aspartate (NMDA) receptors, contributing to excitotoxicity and neuronal damage.[9][10]

  • This compound: In contrast, this compound is a plasminogen modulator. It alters the conformation of plasminogen, making it more susceptible to activation by endogenous plasminogen activators at the site of the thrombus.[4][11] This targeted approach is believed to enhance fibrinolysis where it is needed most, while minimizing systemic effects.[3] Additionally, this compound has been shown to possess anti-inflammatory and antioxidant properties, potentially by inhibiting soluble epoxide hydrolase (sEH), which may contribute to its neuroprotective effects.[7][12]

Quantitative Comparison of Safety and Toxicity

The following tables summarize the key quantitative data from preclinical studies comparing the safety and toxicity of this compound and t-PA.

Table 1: Hemorrhagic Transformation and Mortality in a Warfarin-Treated Mouse Model of Transient Middle Cerebral Artery Occlusion (MCAO) [5][6]

ParameterVehiclert-PA (recombinant t-PA)This compound
Mortality Rate (24h post-reperfusion) 20%50%0%
Hemorrhagic Severity -Significantly Higher vs. This compoundSignificantly Lower vs. rt-PA
Neurological Deficit -Significantly Higher vs. This compoundSignificantly Lower vs. Vehicle & rt-PA

Mice were treated with the respective agents 5 hours before reperfusion following a 3-hour MCAO. Warfarin was administered prior to MCAO to induce a state susceptible to hemorrhagic transformation.[6]

Table 2: Efficacy and Safety in a Monkey Model of Embolic Stroke [7]

ParameterSalinet-PAThis compound
Premature Death due to Hemorrhagic Infarct 0/52/50/5
Infarct Size Reduction (vs. Saline) --65%
Edema Reduction (vs. Saline) --37%
Clot Size Reduction (vs. Saline) --55%

Treatment was administered 3 hours after embolization. Neurological deficit scoring and infarct characterization were performed at 24 hours.[7]

Table 3: Effects on Cerebrovascular Inflammation in a Mouse Photochemically Induced Thrombotic MCAO Model [6]

Parameterrt-PA (10 mg/kg)This compound (10 mg/kg)
Leukocyte Rolling and Attachment ProminentMild
Peroxynitrite Reactions StrongWeak
Proinflammatory Gene Expression (IL-1β, TNF-α, ICAM-1, VCAM-1) IncreasedSuppressed
Infarct Volume LargerSmaller

Both agents resulted in thrombolytic reperfusion when administered to the tMCAo mice.[6]

Signaling Pathways and Experimental Workflows

The following diagrams illustrate the proposed signaling pathways for t-PA-induced neurotoxicity and the anti-inflammatory action of this compound, as well as a generalized experimental workflow for preclinical stroke model studies.

tPA_Neurotoxicity_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space tPA t-PA NMDA_R NMDA Receptor tPA->NMDA_R Binds to Caspase8 Caspase-8 Activation tPA->Caspase8 Potentiates ERK12 ERK1/2 Activation NMDA_R->ERK12 Activates Apoptosis Apoptosis / Neuronal Death ERK12->Apoptosis Leads to Caspase8->Apoptosis Induces

Caption: Proposed signaling pathway for t-PA-induced neurotoxicity.

SMTP7_Anti_Inflammatory_Pathway cluster_extracellular Extracellular Space cluster_intracellular Intracellular Space SMTP7 This compound sEH Soluble Epoxide Hydrolase (sEH) SMTP7->sEH Inhibits ProInflammatory Pro-inflammatory Cytokines (e.g., TNF-α, IL-1β) SMTP7->ProInflammatory Suppresses sEH->ProInflammatory Promotes Neuroprotection Neuroprotection ProInflammatory->Neuroprotection Inhibition leads to Experimental_Workflow_Stroke_Model Animal_Model Animal Model Selection (e.g., Mouse, Monkey) Induction Induction of Ischemic Stroke (e.g., MCAO) Animal_Model->Induction Treatment Treatment Administration (Vehicle, t-PA, this compound) Induction->Treatment Monitoring Post-Treatment Monitoring (Neurological Scoring, Imaging) Treatment->Monitoring Analysis Endpoint Analysis (24h) (Infarct Volume, Hemorrhage, Histology) Monitoring->Analysis

References

A Comparative Guide to SMTP-7 and Tissue Plasminogen Activator (t-PA) for Ischemic Stroke

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the novel small-molecule thrombolytic agent, SMTP-7, and the current standard-of-care, tissue plasminogen activator (t-PA), for the treatment of ischemic stroke. We will delve into their mechanisms of action, comparative efficacy, and safety profiles, supported by preclinical experimental data. A key focus will be the assessment of this compound's potential for a wider therapeutic window.

Executive Summary

Tissue plasminogen activator (t-PA) is the only approved pharmacological treatment for acute ischemic stroke, but its use is limited by a narrow therapeutic window of 3-4.5 hours and a significant risk of hemorrhagic transformation.[1] this compound, a small molecule derived from the fungus Stachybotrys microspora, presents a promising alternative with a distinct mechanism of action that may offer a wider therapeutic window and a better safety profile.[2] Preclinical studies suggest that this compound not only possesses thrombolytic efficacy comparable to t-PA but also exhibits neuroprotective and anti-inflammatory properties, potentially reducing the risk of bleeding complications.[3][4]

Mechanism of Action: A Tale of Two Thrombolytics

The fundamental difference between this compound and t-PA lies in their interaction with the fibrinolytic system.

t-PA: The Direct Activator

Tissue plasminogen activator is a serine protease that directly converts plasminogen into its active form, plasmin.[5][6] Plasmin, in turn, degrades the fibrin matrix of a blood clot, leading to its dissolution and the restoration of blood flow.[7] This action is potent but can be indiscriminate, leading to systemic plasminogen activation and an increased risk of bleeding.[8]

This compound: The Plasminogen Modulator

In contrast, this compound is not a direct enzyme. Instead, it acts as a plasminogen modulator.[9][10] It binds to the kringle 5 domain of plasminogen, inducing a conformational change that makes plasminogen more susceptible to activation by endogenous plasminogen activators like t-PA and urokinase-type plasminogen activator (u-PA).[2][9] This mechanism is thought to be more physiologically regulated, concentrating the thrombolytic effect at the site of the clot where plasminogen activators are localized.[3]

Beyond its thrombolytic activity, this compound has been shown to possess anti-inflammatory effects by inhibiting soluble epoxide hydrolase (sEH).[11] This inhibition leads to an increase in anti-inflammatory fatty acid epoxides, which may contribute to its neuroprotective effects and a reduced risk of hemorrhagic transformation.[3][11]

Comparative Efficacy and Safety: Preclinical Data

Preclinical studies in rodent and primate models of ischemic stroke have provided compelling evidence for the potential advantages of this compound over t-PA.

Quantitative Data Summary
ParameterAnimal ModelThis compoundt-PAVehicle/ControlKey FindingsReference
Infarct Volume Reduction Monkey (embolic stroke)65% reduction-SalineThis compound significantly reduced infarct size compared to saline. Two animals in the t-PA group died prematurely due to hemorrhagic infarct.[8][12]
Monkey (thrombotic stroke)46% reduction-VehicleThis compound significantly ameliorated cerebral infarct.[4][13]
Mouse (embolic stroke)Dose-dependent reductionDose-dependent reductionVehicleThis compound showed a longer therapeutic window than t-PA.[5]
Neurological Deficit Improvement Monkey (thrombotic stroke)29% improvement-VehicleThis compound significantly ameliorated post-24h neurologic deficit.[4][13]
Mouse (embolic stroke)Dose-dependent improvementDose-dependent improvementVehicleThis compound dose-dependently reduced neurological score.[5]
Hemorrhagic Transformation Reduction Monkey (thrombotic stroke)51% reduction-VehicleThis compound significantly reduced cerebral hemorrhage.[4][13]
Mouse (embolic stroke)Little hemorrhagic region inducedIncreased inflammatory cytokine mRNA expression 3h post-ischemiaVehicleThis compound treatment resulted in minimal hemorrhage compared to t-PA.[5]
Bleeding Time Mouse (tail amputation)No significant increase at < 30 mg/kgSignificant prolongation at >0.1 mg/kgSalineAt pharmacologically active doses, this compound did not increase bleeding time, unlike t-PA.[3]
Therapeutic Window Animal Models~6 hours3-4.5 hours (clinical)-This compound demonstrates a wider therapeutic window in animal experiments.[3][5]

Signaling Pathways and Experimental Workflows

To visualize the distinct mechanisms and experimental approaches, the following diagrams are provided.

tPA_Signaling_Pathway cluster_tPA t-PA Signaling Pathway t-PA t-PA Plasminogen Plasminogen t-PA->Plasminogen activates Plasmin Plasmin Plasminogen->Plasmin converts to Fibrin_Degradation_Products Fibrin Degradation Products Plasmin->Fibrin_Degradation_Products degrades Fibrin to Fibrin Fibrin Fibrin->Plasmin binds

t-PA directly converts plasminogen to plasmin, leading to fibrin degradation.

SMTP7_Signaling_Pathway cluster_SMTP7 This compound Signaling Pathway cluster_AntiInflammatory Anti-Inflammatory Pathway This compound This compound Plasminogen Plasminogen (Inactive) This compound->Plasminogen modulates sEH Soluble Epoxide Hydrolase (sEH) This compound->sEH inhibits Activated_Plasminogen Plasminogen (Altered Conformation) Plasminogen->Activated_Plasminogen conformational change Plasmin Plasmin Activated_Plasminogen->Plasmin converts to Endogenous_PAs Endogenous Plasminogen Activators (t-PA, u-PA) Endogenous_PAs->Activated_Plasminogen activates Fibrin Fibrin Plasmin->Fibrin degrades Fibrin_Degradation_Products Fibrin Degradation Products Fatty_Acid_Epoxides Fatty Acid Epoxides sEH->Fatty_Acid_Epoxides degrades Anti_Inflammatory_Effects Anti-Inflammatory Effects Fatty_Acid_Epoxides->Anti_Inflammatory_Effects leads to

This compound modulates plasminogen and has anti-inflammatory effects via sEH inhibition.

Experimental_Workflow cluster_Workflow Preclinical Stroke Model Experimental Workflow Animal_Model Animal Model Selection (Mouse, Rat, or Primate) Stroke_Induction Ischemic Stroke Induction Animal_Model->Stroke_Induction Photochemical_Model Photochemical Model (e.g., Rose Bengal) Stroke_Induction->Photochemical_Model Embolic_Model Embolic Model (Autologous blood clot) Stroke_Induction->Embolic_Model Treatment_Administration Treatment Administration (this compound, t-PA, or Vehicle) Stroke_Induction->Treatment_Administration Outcome_Assessment Outcome Assessment (24h post-treatment) Treatment_Administration->Outcome_Assessment Neurological_Scoring Neurological Scoring Outcome_Assessment->Neurological_Scoring Infarct_Volume_Analysis Infarct Volume Analysis (TTC Staining) Outcome_Assessment->Infarct_Volume_Analysis Hemorrhage_Quantification Hemorrhage Quantification Outcome_Assessment->Hemorrhage_Quantification

A generalized workflow for preclinical evaluation of stroke therapies.

Experimental Protocols

Primate Embolic Stroke Model

A frequently cited model for evaluating the efficacy of thrombolytic agents in a species closer to humans.

  • Animal Model: Cynomolgus monkeys.

  • Stroke Induction:

    • An autologous blood clot is prepared from the subject's own blood.

    • The middle cerebral artery (MCA) is embolized with the prepared clot to induce an ischemic stroke.[12]

  • Treatment Administration:

    • At a predetermined time post-occlusion (e.g., 3 hours), a continuous intravenous infusion of either this compound, t-PA, or saline (vehicle control) is administered.[12]

  • Outcome Assessment (at 24 hours):

    • Neurological Scoring: A standardized neurological deficit score is used to assess motor and sensory function.

    • Infarct Characterization:

      • The brain is sectioned and stained with 2,3,5-triphenyltetrazolium chloride (TTC) to visualize the infarct area.

      • Infarct volume is calculated and often corrected for edema.[8]

    • Hemorrhage Assessment: Brain sections are visually inspected and quantified for hemorrhagic transformation.

Rodent Photochemical Stroke Model

This model is used to create a focal and reproducible thrombotic occlusion.

  • Animal Model: Mice or rats.

  • Stroke Induction:

    • A photosensitive dye (e.g., Rose Bengal) is injected intravenously.[14]

    • A specific region of the skull overlying the MCA is illuminated with a cold light source.[6]

    • The light activates the dye, leading to endothelial damage and the formation of a thrombus, occluding the artery.[14]

  • Treatment Administration:

    • This compound, t-PA, or a vehicle is administered intravenously at various time points after the induction of thrombosis to assess the therapeutic window.

  • Outcome Assessment:

    • Cerebral Blood Flow: Monitored using techniques like laser Doppler flowmetry to confirm occlusion and assess reperfusion.

    • Infarct Volume and Neurological Deficits: Assessed as described in the primate model.

    • Inflammatory Markers: Brain tissue can be analyzed for the expression of inflammatory cytokines (e.g., IL-1β, TNF-α) via methods like RT-PCR.[6]

Conclusion and Future Directions

The preclinical data strongly suggest that this compound has the potential to be a safer and more effective thrombolytic agent than t-PA for ischemic stroke, primarily due to its wider therapeutic window and multifactorial mechanism of action that includes anti-inflammatory and neuroprotective effects. Its unique mechanism of modulating endogenous fibrinolysis may reduce the risk of systemic bleeding, a major limitation of t-PA.

Further research, including well-designed clinical trials, is necessary to validate these promising preclinical findings in human stroke patients. The development of this compound and similar plasminogen modulators could represent a significant advancement in the treatment of acute ischemic stroke, potentially expanding the number of patients eligible for thrombolytic therapy and improving overall outcomes. A phase 2 clinical trial for an SMTP compound is reportedly underway, which may provide crucial insights into its therapeutic potential in humans.[15]

References

Safety Operating Guide

Navigating the Disposal of Unidentified or Novel Compounds in a Laboratory Setting

Author: BenchChem Technical Support Team. Date: December 2025

The proper disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. While a specific compound identified as "SMTP-7" does not correspond to a recognized chemical in established databases, this guide provides a comprehensive framework for the safe handling and disposal of unknown or newly synthesized substances, which is a common challenge in research and drug development. The following procedures are based on general best practices for hazardous waste management.

Core Principles of Chemical Waste Disposal

The foundational principle of chemical waste disposal is to characterize the waste as accurately as possible to ensure it is handled in a manner that is safe for personnel and the environment.[1] This involves understanding its properties, such as corrosivity, reactivity, flammability, and toxicity. All chemical waste must be managed in accordance with federal, state, and local regulations.[2]

Step-by-Step Disposal Protocol for an Uncharacterized Compound

For a substance like the hypothetical "this compound," a systematic approach to disposal is essential. The following steps provide a procedural guide for researchers and laboratory personnel.

  • Initial Hazard Assessment : Before beginning any experimental work, researchers should anticipate the potential hazards of a novel compound based on its synthesis pathway and the chemical properties of its precursors.

  • Waste Determination : As soon as a substance is designated as waste, a formal "waste determination" must be conducted.[1] This can be based on the researcher's knowledge of the substance's composition or through chemical analysis if the composition is unknown.[1]

  • Proper Containment :

    • Use a leak-proof container that is chemically compatible with the waste.[2]

    • Ensure the container is in good condition, free from rust or leaks.[3]

    • Leave at least 5% of the container volume as empty space to allow for thermal expansion.[2]

    • Keep the container securely closed except when adding more waste.[1]

  • Accurate Labeling :

    • Clearly label the container with "Hazardous Waste."[3]

    • Include the name of the chemical components and their approximate percentages.

    • Indicate the potential hazards (e.g., flammable, corrosive, toxic).

    • Note the date accumulation started and the name of the generating researcher or lab.

  • Segregation of Waste :

    • Store incompatible wastes separately to prevent dangerous reactions.[2] For example, do not store strong acids with flammable solvents or oxidizers with organic materials.[4]

  • Designated Storage Area :

    • Accumulate waste at or near the point of generation in a designated and clearly marked hazardous waste storage area.[1]

    • This area should be accessible only to trained personnel and should not interfere with normal laboratory operations.

  • Arrange for Disposal :

    • Contact your institution's Environmental Health and Safety (EHS) office to schedule a waste pickup.[2]

    • Do not dispose of chemical waste down the drain or in the regular trash unless explicitly authorized by EHS for specific, neutralized, non-hazardous materials.[4]

Management of Empty Chemical Containers

Properly decontaminating empty chemical containers is crucial for safety and waste reduction.

  • Triple Rinsing : For containers that held toxic or poisonous chemicals, triple-rinse with a suitable solvent capable of removing the residue.[2][3] The rinsate must be collected and treated as hazardous waste.[3]

  • Air Drying : After rinsing, allow the container to air dry completely, preferably in a fume hood.[2][3]

  • Final Disposal : Once thoroughly decontaminated and dry, deface or remove any hazard labels and dispose of the container in the regular trash or recycling as appropriate.[2]

Quantitative Data Presentation for a Novel Compound

For any new compound, meticulous record-keeping of its physicochemical and toxicological properties is essential for a proper risk assessment. The following table serves as a template for how such data should be structured.

PropertyValueMethod/Instrument
Physical Properties
Molecular Weighte.g., 345.67 g/mol Mass Spectrometry
Appearancee.g., White crystalline solidVisual Inspection
Melting Pointe.g., 123-125 °CMel-Temp
Boiling Pointe.g., Not determinedN/A
Solubilitye.g., Soluble in DMSO, insoluble in waterSolubility Assay
Safety Data
Acute Toxicity (LD50)e.g., >2000 mg/kg (oral, rat)OECD Guideline 423
Corrosivitye.g., Non-corrosivepH measurement
Flammabilitye.g., Not flammableFlash Point Test
Reactivitye.g., Stable under normal conditionsReactivity Test

Visualizing the Disposal Workflow

To further clarify the procedural steps for disposing of a novel or uncharacterized chemical, the following diagrams illustrate the logical workflow.

cluster_prep Phase 1: Pre-Disposal cluster_handling Phase 2: Collection & Storage cluster_disposal Phase 3: Final Disposal A Hazard Assessment (Based on Synthesis) B Perform Waste Determination A->B C Select Compatible Container B->C D Label Container 'Hazardous Waste' C->D E Segregate from Incompatible Wastes D->E F Store in Designated Area E->F G Schedule Pickup with Environmental Health & Safety F->G H Properly Document Waste Transfer G->H

Caption: Workflow for Novel Chemical Waste Disposal.

cluster_container Empty Container Decontamination Start Empty Chemical Container Rinse Triple Rinse with Appropriate Solvent Start->Rinse Collect Collect Rinsate as Hazardous Waste Rinse->Collect Dry Air Dry Container in Ventilated Area Rinse->Dry Deface Remove or Deface Hazard Labels Dry->Deface Dispose Dispose in Regular Trash or Recycling Deface->Dispose

Caption: Decontamination of Empty Chemical Containers.

References

Essential Safety and Logistical Information for Handling SMTP-7

Author: BenchChem Technical Support Team. Date: December 2025

This document provides crucial safety and logistical guidance for researchers, scientists, and drug development professionals working with SMTP-7. The following procedures are designed to ensure the safe handling, use, and disposal of this compound.

This compound is a natural triprenyl phenol produced by the fungus Stachybotrys microspora.[1] It is under investigation as a potential anti-thrombotic agent for stroke patients due to its thrombolytic, anti-inflammatory, and antioxidant properties.[1][2] Also known as FGFC1, its CAS number is 273379-50-9.[3][4]

Physico-Chemical Properties of this compound
PropertyValue
Molecular Weight869.09 g/mol [1]
XLogP7.25[1]
Hydrogen Bond Acceptors12[1]
Hydrogen Bond Donors5[1]
Rotatable Bonds18[1]

Personal Protective Equipment (PPE) for Handling this compound

Given that this compound is a phenolic compound, appropriate PPE is mandatory to prevent skin and eye contact, inhalation, and ingestion. The minimum required PPE includes a standard laboratory coat, chemical-resistant gloves, and safety glasses with side shields. The following diagram outlines the process for selecting the appropriate level of PPE based on the experimental procedure.

PPE_Selection_Workflow cluster_0 PPE Selection for this compound Handling start Start: Assess Experimental Procedure is_solid Is this compound in solid/powder form? start->is_solid weighing Weighing or potential for aerosol generation? is_solid->weighing Yes is_solution Is this compound in solution? is_solid->is_solution No min_ppe Minimum PPE: - Lab Coat - Nitrile Gloves - Safety Glasses weighing->min_ppe No resp_ppe Add Respiratory Protection: - Fume Hood or - N95/P100 Respirator weighing->resp_ppe Yes is_volatile Is the solvent volatile? is_solution->is_volatile Yes splash_risk Risk of splashing? is_solution->splash_risk No is_volatile->splash_risk No is_volatile->resp_ppe Yes splash_risk->min_ppe No face_ppe Add Face Shield splash_risk->face_ppe Yes resp_ppe->min_ppe face_ppe->min_ppe

Caption: Decision workflow for selecting appropriate PPE when handling this compound.

Operational Plan for Safe Handling of this compound

A systematic approach to handling this compound from receipt to disposal is critical for laboratory safety. The following workflow provides a step-by-step guide for safe operations.

SMTP7_Handling_Workflow cluster_workflow This compound Safe Handling Workflow receiving 1. Receiving and Inspection - Verify container integrity - Check label storage 2. Storage - Store in a cool, dry, well-ventilated area - Away from incompatible materials receiving->storage preparation 3. Experiment Preparation - Consult Safety Data Sheet - Don appropriate PPE storage->preparation handling 4. Handling and Use - Work in a designated area - Use a chemical fume hood if necessary preparation->handling spill 5. Spill Management - Evacuate and ventilate area - Use appropriate spill kit handling->spill waste 6. Waste Collection - Segregate this compound waste - Use labeled, sealed containers handling->waste spill->waste disposal 7. Disposal - Follow institutional and local regulations - Contact EHS for pickup waste->disposal

Caption: Step-by-step workflow for the safe handling of this compound in a laboratory setting.

Procedural Guidance:

1. Receiving and Storage:

  • Upon receipt, inspect the container for any damage or leaks.

  • Verify that the container is properly labeled.

  • Store this compound in a cool, dry, and well-ventilated area, away from incompatible materials. Keep the container tightly sealed.

2. Handling:

  • Always wear the minimum required PPE: a lab coat, nitrile gloves, and safety glasses.

  • If handling the solid form, especially when weighing, do so in a chemical fume hood or a ventilated balance enclosure to avoid inhaling dust particles.

  • When preparing solutions, work in a chemical fume hood, particularly if using volatile solvents.

  • Avoid direct contact with the skin and eyes. In case of contact, immediately flush the affected area with copious amounts of water for at least 15 minutes and seek medical attention.[5]

3. In Case of a Spill:

  • Immediately alert others in the vicinity.

  • Evacuate the area if the spill is large or involves a volatile solvent.

  • For small spills, use a chemical spill kit to absorb the material.

  • Place the absorbed material into a sealed container for proper disposal.

  • Ventilate the area and wash the spill surface thoroughly.

Disposal Plan

Proper disposal of this compound and its containers is essential to prevent environmental contamination and ensure regulatory compliance.

  • Waste Segregation: All materials contaminated with this compound, including unused product, solutions, and contaminated lab supplies (e.g., gloves, pipette tips), must be collected as chemical waste.

  • Waste Containers: Use clearly labeled, sealed, and leak-proof containers for this compound waste.

  • Disposal Route: Do not dispose of this compound down the drain or in regular trash. All this compound waste must be disposed of through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste contractor. Follow all local, state, and federal regulations for hazardous waste disposal.[6]

Experimental Protocols

Detailed methodologies for experiments involving this compound, such as those conducted in rodent and primate models of ischemic stroke, can be found in the peer-reviewed scientific literature.[2] It is recommended to consult these publications directly for specific experimental protocols. Always perform a risk assessment prior to starting any new experimental procedure.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
SMTP-7
Reactant of Route 2
SMTP-7

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.